Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Description
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
InChI Key |
GBBLNEWSFXZKJC-IGNRUKHTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside: Natural Sources, Biosynthesis, and Analysis
This technical guide provides a comprehensive overview of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a complex natural flavonoid, for researchers, scientists, and professionals in drug development. We will delve into its natural occurrences, biosynthetic origins, and the methodologies for its extraction, purification, and analytical characterization.
Introduction to Acylated Flavonoids
Flavonoids are a diverse class of plant secondary metabolites renowned for their broad spectrum of biological activities. Acylation, the process of adding an acyl group, to flavonoid glycosides significantly enhances their chemical diversity and can modulate their solubility, stability, and bioactivity. This compound is a prime example of such a modified flavonoid, featuring an apigenin core linked to a glucose molecule that is further esterified with two p-coumaroyl groups. This structural complexity hints at a specialized biosynthetic pathway and presents unique challenges and opportunities for its isolation and characterization.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, suggesting a specific chemotaxonomic distribution. The primary documented sources include:
-
Clematis tangutica : This member of the Ranunculaceae family is a notable source of the compound.[1][2][3] Traditional use of this plant in Tibetan medicine for circulatory and digestive ailments has spurred phytochemical investigations, leading to the isolation of this diacylated apigenin glycoside.[1][2]
-
Melastoma dodecandrum : This plant, belonging to the Melastomataceae family, is another confirmed natural source of this compound.[4][5]
-
Marrubium vulgare (White Horehound): Research on this Lamiaceae species has also led to the isolation of a closely related compound, identified as apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, indicating that variations in the acylation pattern on the sugar moiety can occur.[6][7]
The presence of this compound in distinct plant families suggests convergent evolution of the necessary biosynthetic machinery, a topic of significant interest for understanding plant specialized metabolism.
Biosynthesis of this compound
The biosynthesis of this complex flavonoid is a multi-step process that begins with the general phenylpropanoid pathway and diverges into flavonoid-specific branches. The proposed biosynthetic pathway can be broken down into three key stages:
Stage 1: Formation of the Apigenin Aglycone
The synthesis of the apigenin core is a well-established pathway in plants.[8] It commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA. Through the action of chalcone synthase, three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA to form naringenin chalcone. This intermediate is then isomerized by chalcone isomerase to produce naringenin, which is subsequently oxidized by flavone synthase to yield apigenin.[8]
Stage 2: Glycosylation of Apigenin
The apigenin aglycone is then glycosylated at the 7-hydroxyl position. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the apigenin backbone, forming apigenin 7-O-glucoside (also known as apigetrin).[9][10][11] This step is crucial as it provides the sugar scaffold for subsequent acylation.
Stage 3: Di-acylation of the Glucoside
The final and most distinctive step is the di-acylation of the glucose moiety with two p-coumaroyl groups. This process is catalyzed by specific acyltransferases, which utilize p-coumaroyl-CoA as the acyl donor. While the precise enzymes responsible for the di-acylation at the 2'' and 6'' positions of the glucose have not been definitively characterized, it is hypothesized that two distinct or a single bifunctional acyltransferase are involved. These enzymes exhibit high substrate specificity for both the flavonoid glucoside and the acyl-CoA donor.
Caption: Proposed biosynthetic pathway of this compound.
Extraction and Purification Protocol
The isolation of this compound from plant material requires a multi-step approach to separate it from a complex mixture of other metabolites. The following protocol is a generalized workflow that can be optimized based on the specific plant matrix.
Step 1: Extraction
-
Sample Preparation : Air-dry the plant material (e.g., aerial parts of Clematis tangutica) and grind it into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : Macerate the powdered plant material in 80% methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with periodic agitation. The use of a polar solvent is essential for the efficient extraction of glycosylated and acylated flavonoids.
-
Filtration and Concentration : Filter the extract through a fine-mesh cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Step 2: Liquid-Liquid Partitioning
-
Solvent Partitioning : Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Collection : The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction. Collect and concentrate the n-butanol fraction to dryness.
Step 3: Chromatographic Purification
A combination of chromatographic techniques is typically required for the isolation of the pure compound.
-
Column Chromatography : Subject the n-butanol fraction to column chromatography using a stationary phase such as silica gel or Sephadex LH-20. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Further purify the fractions containing the target compound using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Caption: Workflow for the extraction and purification of this compound.
Analytical Characterization
The structural elucidation and quantification of this compound are typically achieved using a combination of spectroscopic and spectrometric techniques.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust method for the quantification and initial characterization of the target compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient from 10% to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) monitoring at 270 nm and 330 nm |
The characteristic UV-Vis spectrum of the apigenin core and the p-coumaroyl groups provides a diagnostic tool for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is indispensable for the unambiguous identification and structural elucidation of the compound.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), negative and positive modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| MS Scan Mode | Full scan for molecular ion determination and product ion scan for fragmentation analysis |
| Collision Energy | Optimized to achieve characteristic fragmentation patterns |
In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Fragmentation analysis (MS/MS) will typically show losses of the p-coumaroyl groups and the glucose moiety, confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For complete structural elucidation, particularly for novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential to confirm the connectivity of the apigenin, glucose, and p-coumaroyl units, as well as the positions of acylation on the sugar.
Biological Activities
This compound has demonstrated significant biological activities, making it a compound of interest for drug discovery.
-
Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective effects in models of cerebral ischemia/reperfusion injury.[3] The proposed mechanism involves the activation of the Nrf2 pathway through GSK-3β phosphorylation, leading to an enhanced antioxidant response.[3]
-
Cardioprotective Effects : The compound has also been reported to reduce myocardial ischemia/reperfusion injury.[1][2] This cardioprotective activity is attributed to its ability to regulate inflammatory responses.[1][2]
-
Antidiabetic Potential : A related compound, apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, has shown promising in-vitro inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in the management of diabetes.[6]
The presence of the p-coumaroyl groups is believed to enhance the antioxidant and anti-inflammatory properties of the parent apigenin glycoside.
Conclusion
This compound is a structurally complex and biologically active natural product. This guide has provided a detailed overview of its known natural sources, a plausible biosynthetic pathway, and robust methodologies for its extraction, purification, and analytical characterization. The promising pharmacological activities of this compound underscore the importance of continued research into acylated flavonoids as potential therapeutic agents. The protocols and information presented herein are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.
References
- Brazier-Hicks, M., et al. (2009). Proposed biosynthesis pathway for the 2 types of apigenin di-C-glycosides (ACG1 and ACG2).
- Pandey, R. P., et al. (2014). Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13. PLoS ONE, 9(10), e109489.
- Parajuli, P., et al. (2018). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. Frontiers in Microbiology, 9, 1276.
- Parajuli, P., et al. (2018). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. PubMed.
- Li, X., et al. (2020). Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology, 58(1), 1-9.
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Wikipedia. Apigenin. [Link]
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- Sewidan, N., et al. (2020). In-Vitro Studies on Selected Jordanian Plants as Dipeptidyl Peptidase-IV Inhibitors for Management of Diabetes Mellitus. Iranian Journal of Pharmaceutical Research, 19(4), 95-102.
- Gsm, J., et al. (2020). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Molecules, 25(21), 5018.
- Jasiński, M., et al. (2009). Mass spectra registered in positive and negative mode for: apigenin...
- Cai, M., et al. (2020). Apigenin-7-O-β-D-(-6”-p-coumaroyl)
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Cormedix Europe. This compound. [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Introduction
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community. This complex molecule, isolated from various medicinal plants, including Clematis tangutica and Marrubium vulgare, is a derivative of apigenin, a well-documented bioactive flavone.[1][2] The addition of two p-coumaroyl groups to the glucoside moiety dramatically influences its bioavailability and biological activity, setting it apart from its parent aglycone. This guide provides an in-depth exploration of the multifaceted biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant properties. We will delve into the underlying molecular mechanisms, present relevant experimental data, and provide detailed protocols for researchers aiming to investigate this promising compound.
Chemical Profile
-
Systematic Name: 7-[[2,6-bis-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one[3]
-
Molecular Formula: C₃₉H₃₂O₁₄[3]
-
Molecular Weight: 724.66 g/mol [4]
-
CAS Number: 1448779-19-8[3]
Core Biological Activities and Mechanisms of Action
Neuroprotective Effects in Ischemic Stroke Models
One of the most compelling activities of this compound is its potent neuroprotective effect against cerebral ischemia/reperfusion injury.[5][6] This has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for stroke.[5][7]
The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in cellular stress response and survival.
-
STAT3 Phosphorylation: Studies have shown that treatment with the apigenin derivative increases the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[5] Activated p-STAT3 upregulates the expression of antioxidant enzymes such as Manganese Superoxide Dismutase (Mn-SOD), which plays a crucial role in mitigating oxidative damage in neurons.[5][7]
-
GSK-3β/Nrf2 Axis: The compound also influences the Glycogen Synthase Kinase-3β (GSK-3β) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][8] It promotes the phosphorylation of GSK-3β at the Ser9 residue, which leads to its inactivation.[6] This, in turn, allows for the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[6][7] Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription and a bolstered cellular defense against oxidative stress.[6]
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and flavonoids are well-known for their anti-inflammatory properties. This compound has demonstrated significant anti-inflammatory effects, particularly in the context of myocardial ischemia/reperfusion injury.[2][9]
The primary anti-inflammatory mechanism of this compound involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9] In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[9] This apigenin derivative has been shown to decrease the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB and reducing the expression of downstream inflammatory mediators.[9]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Properties
The antioxidant activity of this compound is a recurring theme across various studies and is intrinsically linked to its neuroprotective and anti-inflammatory effects.[5][7] The presence of multiple hydroxyl groups and the coumaroyl moieties contribute to its potent free radical scavenging capabilities.
-
Direct Radical Scavenging: The phenolic structure of the molecule allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.
-
Upregulation of Endogenous Antioxidants: As previously discussed, by activating the Nrf2 pathway, the compound enhances the expression of a battery of antioxidant and detoxifying enzymes, providing a sustained defense against oxidative stress.[6][7]
Quantitative Data Summary
| Biological Activity | Model System | Effective Concentration/Dosage | Key Findings | Reference(s) |
| Neuroprotection | PC12 cells (OGD/R) | 0.4 - 0.8 µg/mL | Increased cell viability, reduced LDH release and apoptosis. | [5] |
| Primary Cortical Neurons (OGD/R) | 2 - 8 µM | Increased cell viability, reduced apoptosis, increased Nrf2 nuclear translocation. | [6] | |
| C57B6 Mice (Bilateral Common Carotid Artery Occlusion) | 50 - 100 mg/kg | Improved neurological scores, increased neuronal survival. | [5][7] | |
| SD Rats (MCAO) | 50 - 100 mg/kg | Reduced infarct volume, improved neurological outcomes. | [5][7] | |
| Anti-inflammation | SD Rats (Myocardial Ischemia/Reperfusion) | Not specified | Reduced infarct size, decreased levels of CK-MB, LDH, TNF-α, and IL-6. | [9] |
| Neonatal Rat Cardiomyocytes (OGD/R) | Not specified | Reduced LDH release and apoptosis, decreased phospho-IκB-α and NF-κB. | [9] | |
| Antidiabetic | In vitro DPP-IV inhibition assay | 100 µM | 48.9% inhibition of Dipeptidyl peptidase-IV. | [1] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
This protocol is designed to mimic ischemic conditions in a cell culture model.
-
Cell Seeding: Plate PC12 cells or primary cortical neurons in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 4, 8 µM) for 4 hours.[6]
-
Oxygen-Glucose Deprivation (OGD):
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free EBSS with normal culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO₂) for a specified period (e.g., 24 hours).
-
-
Assessment: Perform downstream assays such as MTT for cell viability, LDH for cytotoxicity, and flow cytometry for apoptosis.
Western Blot Analysis of Signaling Proteins
This protocol allows for the quantification of key proteins and their phosphorylation status.
-
Protein Extraction: Lyse the cells or homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-GSK-3β, GSK-3β, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a highly promising natural product with a range of biological activities that warrant further investigation. Its demonstrated neuroprotective, anti-inflammatory, and antioxidant effects, mediated through well-defined signaling pathways, position it as a strong candidate for the development of novel therapeutics for ischemic stroke and other inflammatory conditions. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more chronic disease models. Furthermore, exploring its potential anticancer and antidiabetic activities could unveil additional therapeutic applications for this versatile flavonoid.[1][10]
References
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- Cai, M., Ma, Y., Zhang, W., Wang, S., Wang, Y., Tian, L., Peng, Z., Wang, H., & Qingrong, T. (2016). Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. Cellular and Molecular Neurobiology, 36(2), 211-221.
- Kowalczyk, A., Bodalska, A., Miranowicz, M., & Karłowicz-Bodalska, K. (2017). Insights into novel anticancer applications for apigenin. Advances in Clinical and Experimental Medicine, 26(5), 897-904.
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- Nabavi, S. F., Habtemariam, S., Daglia, M., Braidy, N., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2017). Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction. Molecules, 22(12), 2133.
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- Li, Y., Liu, Y., Li, Y., Liu, Y., & Li, Y. (2023). Apigenin Inhibits the Progression of Osteoarthritis by Mediating Macrophage Polarization. International Journal of Molecular Sciences, 24(6), 5895.
- Ma, Y., Zhang, W., Wang, S., Cai, M., Wang, Y., Tian, L., Peng, Z., & Wang, H. (2020). Apigenin-7- O- β-D-(-6"- p-coumaroyl)
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- Sewidan, N., Al-Qerem, W., Al-Sarayreh, S., Al-Qirim, T., & Shattat, G. (2020). In-Vitro Studies on Selected Jordanian Plants as Dipeptidyl Peptidase-IV Inhibitors for Management of Diabetes Mellitus. Iranian Journal of Pharmaceutical Research, 19(4), 95-102.
- Zhang, W., Ma, Y., Wang, S., Cai, M., Wang, Y., Tian, L., Peng, Z., & Wang, H. (2020). Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology, 58(1), 80–88.
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A Technical Guide to the Neuroprotective Mechanisms of Acylated Apigenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. While natural flavonoids like apigenin show significant neuroprotective promise, their therapeutic application is often thwarted by poor bioavailability and limited permeability across the blood-brain barrier (BBB). This technical guide delves into a promising medicinal chemistry strategy—acylation of apigenin glycosides—to enhance their neuroprotective efficacy. We will explore the core mechanisms of action, including the attenuation of oxidative stress, modulation of neuroinflammation, and inhibition of apoptosis. This document provides not only the mechanistic rationale but also detailed, field-proven experimental protocols to empower researchers in the validation and development of these novel therapeutic candidates.
The Apigenin Paradox: Potential vs. Bioavailability
Apigenin is a widely distributed natural flavonoid found in fruits, vegetables, and herbs like parsley, chamomile, and celery.[1][2] Its intrinsic chemical structure allows it to exert potent antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a compelling candidate for neuroprotective therapies.[1][2][3][4] However, the therapeutic journey of apigenin from dietary intake to central nervous system (CNS) target is fraught with challenges.
-
The Glycoside Form: In nature, apigenin often exists as a glycoside (e.g., apigenin-7-O-glucoside), where a sugar moiety is attached. This glycosylation increases water solubility, which is beneficial for transport within the plant.[5][6]
-
The Bioavailability Hurdle: The aglycone (non-sugar) form of apigenin is poorly soluble in water, which hinders its absorption in the digestive tract.[5][7] While apigenin itself can cross the BBB, its overall low bioavailability limits the concentration that can reach the brain to exert a therapeutic effect.[8][9][10]
The Acylation Solution: Acylation, the process of adding an acyl group (R-C=O), is a strategic chemical modification. By acylating the sugar moiety of an apigenin glycoside, we can increase the molecule's lipophilicity ("fat-solubility"). This enhancement is hypothesized to improve absorption and, critically, facilitate more efficient transport across the lipid-rich membranes of the BBB. This guide focuses on the downstream neuroprotective effects that are unlocked once these modified compounds reach the CNS.
Core Neuroprotective Mechanisms & Experimental Validation
The neuroprotective capacity of acylated apigenin glycosides stems from their ability to intervene in three critical pathways that drive neurodegeneration: oxidative stress, chronic inflammation, and programmed cell death (apoptosis).
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to neuronal damage.[11] Flavonoids can combat this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[12][13][14][15]
Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oxidative stress or the presence of Nrf2 activators (like apigenin derivatives) causes Nrf2 to be released from Keap1. It then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) on the DNA, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13][15][16]
Caption: Nrf2 activation by acylated apigenin glycosides.
This assay quantifies the overall level of ROS within cells. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be measured.[8][11][17][18][19]
Methodology:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells (a common neuronal model) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.[20][21][22][23][24]
-
Compound Treatment: Pre-treat cells with various concentrations of the acylated apigenin glycoside for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ for the final 4 hours).
-
Probe Loading: Remove the culture medium and wash cells once with pre-warmed, serum-free medium.[17]
-
Add 100 µL of serum-free medium containing 10-25 µM DCFH-DA to each well.[18][19]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[17]
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]
Modulation of Neuroinflammatory Pathways
Chronic inflammation in the brain, or neuroinflammation, is a hallmark of many neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of this process, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[25][26][27][28] Apigenin and its derivatives can exert potent anti-inflammatory effects by inhibiting this pathway.[3][29]
Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[30] Inflammatory stimuli (e.g., from damaged neurons or microglia) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of inflammatory genes.[26][27][28] Acylated apigenin glycosides can block the degradation of IκB, thereby keeping NF-κB locked in the cytoplasm and switching off the inflammatory response.[3]
Caption: Inhibition of NF-κB pathway by acylated apigenin glycosides.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α and IL-6, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y cells or microglial cells (e.g., BV-2) in a 24-well plate.
-
Induce Inflammation: Treat cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production. Co-treat with various concentrations of the acylated apigenin glycoside.
-
Sample Collection: After 24 hours, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: a. Use a commercially available ELISA kit for human or mouse TNF-α and IL-6.[31] b. Coat a 96-well plate with a capture antibody specific for the target cytokine.[32] c. Add standards and collected supernatant samples to the wells and incubate.[32] d. Wash the plate and add a biotinylated detection antibody, which binds to the captured cytokine.[33] e. Wash again and add Streptavidin-HRP (Horseradish Peroxidase).[34] f. Add a substrate solution (e.g., TMB), which develops a color in proportion to the amount of bound enzyme.[34] g. Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[33] h. Calculate cytokine concentrations based on the standard curve.[35]
Inhibition of Apoptotic Pathways
Apoptosis is a form of programmed cell death that, when dysregulated, contributes to neuronal loss in neurodegenerative conditions. The Bcl-2 family of proteins are key regulators of this process, comprising pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of Bax to Bcl-2 often determines the cell's fate. Apigenin can shift this balance towards survival and inhibit the activation of executioner caspases like Caspase-3.[1][2][4]
Mechanism of Action: In response to cellular stress, Bax translocates to the mitochondria, disrupting its membrane and causing the release of cytochrome c. This initiates a cascade that activates Caspase-9 and subsequently the executioner Caspase-3, leading to cell death. Anti-apoptotic proteins like Bcl-2 prevent this by sequestering Bax. Apigenin derivatives can upregulate Bcl-2 and downregulate Bax, thereby inhibiting the entire apoptotic cascade.[4][36]
Caption: Inhibition of apoptosis by regulating Bcl-2 family proteins.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[37] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[37]
Methodology:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with a neurotoxin (e.g., MPP+, 6-OHDA) to induce cell death. Co-treat with various concentrations of the acylated apigenin glycoside.
-
MTT Addition: After the treatment period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[38]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT to formazan.[37][38]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[37][38][39]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[37]
Western blotting allows for the specific detection and relative quantification of key apoptotic proteins like Bcl-2, Bax, and cleaved (active) Caspase-3.[40]
Methodology:
-
Protein Extraction: Following cell treatment, lyse the cells and extract total protein. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[41]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[41]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[41]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).[36][41][42]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[41]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[41] The band intensity corresponds to the protein level.
Integrated Experimental Workflow & Data Interpretation
A robust investigation into the neuroprotective effects of a novel compound requires a logical, multi-step approach. The workflow below integrates the described assays to build a comprehensive picture of a compound's efficacy and mechanism.
Workflow Diagram: Neuroprotective Compound Validation
Caption: A logical workflow for validating neuroprotective compounds.
Data Presentation: Summarizing Efficacy
Quantitative data should be organized clearly to compare the parent compounds with the acylated derivative.
| Assay | Parameter Measured | Apigenin | Apigenin Glycoside | Acylated Apigenin Glycoside |
| MTT Assay | % Cell Viability (vs. Toxin) | 55% | 50% | 85% |
| DCFH-DA Assay | % ROS Reduction | 30% | 25% | 70% |
| ELISA | % TNF-α Inhibition | 40% | 35% | 80% |
| Western Blot | Bax/Bcl-2 Ratio (Fold Change) | 0.8 | 0.9 | 0.2 |
Table represents hypothetical but expected outcomes, demonstrating the superior efficacy of the acylated compound.
Future Directions & Drug Development
While the in vitro data provides strong proof-of-concept, the path to a therapeutic agent requires further investigation:
-
Pharmacokinetics (PK) & BBB Permeability: In vivo studies in rodent models are essential to confirm that acylation improves oral bioavailability and brain penetration.
-
In Vivo Efficacy: Test the lead compound in animal models of neurodegenerative diseases (e.g., MPTP model for Parkinson's, 5xFAD model for Alzheimer's) to validate its therapeutic effect.
-
Structure-Activity Relationship (SAR): Synthesize and test a variety of acylated derivatives with different acyl chain lengths and positions to optimize for potency and drug-like properties.
-
Toxicology: Conduct comprehensive safety and toxicology studies to ensure the compound is safe for potential clinical development.
Conclusion
Acylation of apigenin glycosides represents a highly promising strategy to overcome the inherent bioavailability limitations of an otherwise potent neuroprotective agent. By enhancing lipophilicity and potential BBB penetration, these modified flavonoids can effectively engage with key pathological pathways in the CNS. The multi-faceted mechanism, encompassing the activation of the Nrf2 antioxidant response, suppression of NF-κB-mediated neuroinflammation, and inhibition of the intrinsic apoptotic cascade, makes them compelling candidates for the development of novel therapies for neurodegenerative diseases. The experimental frameworks provided in this guide offer a validated roadmap for researchers to rigorously assess and advance these compounds toward clinical realization.
References
- Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker.
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]
- Ebrahimi, A., et al. (2021). Anti-Oxidative and Anti-Apoptotic Effects of Apigenin on Number of Viable and Apoptotic Blastomeres, Zona Pellucida Thickness and Hatching Rate of Mouse Embryos. International Journal of Fertility and Sterility, 15(3), 199–205.
- Johnson, W. J., & Glembotski, C. C. (2010). Nrf2: a new therapeutic target for the prevention of neurodegeneration. Drug discovery today, 15(1-2), 1–10.
- Liu, Z. H., et al. (2019). Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression. Protocols.io.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability. Retrieved from [Link]
- Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77.
- Wang, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158).
- Zhang, L., et al. (2014). Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells. PLoS ONE, 9(4), e92007.
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"Anti-inflammatory properties of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside"
An In-Depth Technical Guide to the Anti-inflammatory Properties of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Foreword by the Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory potential of this compound. It is important to note that while direct research on this specific di-coumaroylated apigenin glucoside is limited, this guide synthesizes robust data from studies on the closely related mono-coumaroylated analogue, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), and its parent aglycone, apigenin. The principles, mechanisms, and experimental designs detailed herein are based on established anti-inflammatory pathways and provide a rigorous framework for the investigation of this promising natural compound.
Part 1: Introduction to this compound
Apigenin, a widely studied flavonoid, is known for its diverse pharmacological activities. The glycosidic forms of apigenin often exhibit modified bioavailability and bioactivity. The subject of this guide, this compound, is an acylated flavonoid glycoside. The addition of two p-coumaroyl groups to the glucoside moiety is hypothesized to enhance its lipophilicity and potentially its interaction with cellular targets, thereby modulating its anti-inflammatory effects.
Studies on the related compound, APG, have demonstrated significant neuroprotective and cardioprotective effects, which are largely attributed to its antioxidant and anti-inflammatory properties[1][2]. These studies provide a strong rationale for investigating this compound as a potent anti-inflammatory agent. The core mechanisms likely involve the modulation of key signaling pathways that are central to the inflammatory response.
Part 2: Core Mechanistic Hypotheses of Anti-inflammatory Action
Based on evidence from structurally similar compounds, the anti-inflammatory activity of this compound is likely mediated through a multi-target approach involving the following key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[2][3].
Causality of Action: In an inflammatory state, the inhibitor of κB, IκB-α, is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research on APG has shown that it can inhibit the phosphorylation of IκB-α, thereby preventing NF-κB nuclear translocation[4]. This action effectively suppresses the downstream production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway
Chronic inflammation is intrinsically linked to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[5].
Causality of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. Studies on APG have demonstrated that it can induce the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), which in turn leads to the activation and nuclear translocation of Nrf2[5][6]. This enhances the cellular antioxidant defense system, thereby mitigating inflammation-induced oxidative damage.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators[3][7].
Causality of Action: The parent compound, apigenin, has been shown to inhibit the phosphorylation of p38, JNK, and ERK in chondrocytes[7]. This inhibition prevents the activation of downstream transcription factors, leading to a reduction in the expression of inflammatory cytokines and matrix metalloproteinases (MMPs)[7]. It is highly probable that this compound retains and possibly enhances this activity.
Part 3: A Validated Experimental Workflow for Efficacy Assessment
To rigorously assess the anti-inflammatory properties of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro screening to in vivo validation.
References
- 1. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]
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- 7. Apigenin Inhibits the Progression of Osteoarthritis by Mediating Macrophage Polarization [mdpi.com]
"Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside CAS 1448779-19-8 properties"
An In-depth Technical Guide to Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (Anisofolin B)
Abstract
This compound, registered under CAS number 1448779-19-8 and also known as Anisofolin B, is a complex flavonoid glycoside derived from the well-studied flavone, apigenin. This molecule is distinguished by the esterification of two p-coumaroyl groups to the glucose moiety at the 2'' and 6'' positions, a structural feature that significantly influences its chemical properties and is predicted to modulate its biological activity. As a member of the flavonoid family, it is anticipated to possess a range of pharmacological activities, though specific research on this particular di-acylated isomer is still emerging. This guide provides a consolidated overview of its known physicochemical properties, discusses the biological activities of structurally related compounds to infer its potential mechanisms of action, and presents detailed experimental protocols for its isolation and analysis. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Chemical Identity
This compound is a naturally occurring flavone glycoside.[1][2] The core structure is apigenin, a trihydroxyflavone, which is glycosylated at the 7-hydroxyl position with a glucose molecule. This glucose is further acylated by two p-coumaric acid units. This extensive acylation is a key structural feature. The compound has been identified in plants such as Melastoma dodecandrum.[3][4] Its complex structure suggests a potential for multifaceted biological interactions, building upon the known antioxidant and anti-inflammatory properties of its parent compound, apigenin.[5]
Physicochemical Properties
The defining chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions for its extraction, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1448779-19-8 | [1][6] |
| Synonyms | Anisofolin B; 4H-1-Benzopyran-4-one, 7-[[2,6-bis-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)- | [1][6] |
| Molecular Formula | C₃₉H₃₂O₁₄ | [1][6] |
| Molecular Weight | 724.67 g/mol | [1][3][4] |
| Predicted pKa | 6.08 ± 0.40 | [6] |
| Predicted Density | 1.58 g/cm³ | [1] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Putative Biological Activity and Mechanisms of Action
Direct pharmacological studies on this compound are limited. However, extensive research on structurally similar compounds provides a strong basis for predicting its biological potential. The activity of the parent apigenin molecule, combined with the bioactivity of coumaroyl esters, suggests a synergistic or enhanced effect.
Insights from Structurally Related Analogues
A closely related mono-acylated analogue, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) , has been the subject of significant investigation, particularly for its neuroprotective and cardioprotective effects.
-
Neuroprotection: Studies have shown that APG confers a neuroprotective effect in experimental models of ischemic stroke.[7] The proposed mechanism involves the upregulation of manganese superoxide dismutase (Mn-SOD) through the phosphorylation of STAT3, which enhances the cellular antioxidant defense system.[7][8] A further study elucidated that APG's neuroprotective action involves the activation of the NF-E2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. This activation is mediated by the phosphorylation of glycogen synthase kinase-3β (GSK-3β).[9]
-
Cardioprotection: APG has also been demonstrated to reduce myocardial ischemia/reperfusion injury.[10] This protective effect is attributed to the suppression of the inflammatory response. Mechanistically, APG inhibits the phosphorylation of IκB-α, which prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of downstream inflammatory mediators.[10]
Another related di-acylated isomer, apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-β-glycoside , has shown promising inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[11]
Hypothesized Mechanism of Action
Based on the evidence from its analogues, it is plausible that this compound engages with similar cell signaling pathways. The presence of two electron-withdrawing coumaroyl groups could enhance its interaction with protein targets and modulate its antioxidant capacity. The GSK-3β/Nrf2 pathway represents a critical axis for cytoprotection against oxidative stress and is a strong candidate for investigation.
Analytical and Experimental Protocols
The following sections provide generalized yet detailed protocols that can be adapted for the isolation, purification, and analysis of this compound.
Protocol for Isolation and Purification from Plant Material
This protocol is based on established methods for isolating flavonoid glycosides from plant matrices.[12][13]
Step 1: Extraction
-
Obtain dried and powdered plant material (e.g., aerial parts of Melastoma dodecandrum).
-
Macerate the powder in 60-80% aqueous ethanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. Repeat the extraction 2-3 times to ensure exhaustive recovery.
-
Combine the ethanolic extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Liquid-Liquid Partitioning
-
Resuspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity to fractionate the extract. A typical sequence is:
-
Petroleum ether or hexane (to remove nonpolar compounds like lipids and chlorophyll).
-
Ethyl acetate (to extract flavonoids of intermediate polarity).
-
n-Butanol (to extract polar flavonoid glycosides).
-
-
Collect the n-butanol fraction, which is expected to be enriched with the target compound.
Step 3: Chromatographic Purification
-
Concentrate the n-butanol fraction to dryness.
-
Subject the dried fraction to column chromatography. A multi-step approach is often necessary:
-
Macroporous Resin Chromatography: Use a resin like Diaion HP-20. Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100%) to achieve initial separation.
-
Sephadex LH-20 Chromatography: Use Sephadex LH-20 with methanol as the mobile phase to separate compounds based on size and polarity.[14]
-
-
Monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the target compound.
Step 4: Preparative HPLC (Final Purification)
-
Perform final purification using a preparative HPLC system with a C18 column.[15]
-
Use a gradient elution system, typically with acetonitrile and water (often containing a small amount of formic or acetic acid to improve peak shape).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain a solid powder. Confirm purity and identity using LC-MS and NMR.
Protocol for Analytical HPLC-UV
This method is suitable for the detection and quantification of the target compound in extracts and purified samples.[5]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Elution Program: Gradient elution. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 100% B
-
40-45 min: 100% B (wash)
-
45-50 min: 100% to 10% B (re-equilibration)
-
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at wavelengths characteristic for flavones, typically around 270 nm and 330 nm.
-
Quantification: Use an external standard of the purified compound to generate a calibration curve for accurate quantification.
Conclusion and Future Directions
This compound (CAS 1448779-19-8) is a complex natural product with significant, yet largely unexplored, therapeutic potential. While its physicochemical properties are partially characterized, its specific biological activities remain to be elucidated. Based on robust evidence from closely related analogues, this compound is a prime candidate for investigation into its neuroprotective, cardioprotective, anti-inflammatory, and potentially anti-diabetic properties. Future research should focus on the targeted biological screening of the purified compound to confirm the activities hypothesized in this guide. Elucidating its precise mechanisms of action, particularly in relation to the Nrf2 and NF-κB signaling pathways, will be critical for advancing its potential use in drug development. Furthermore, developing scalable synthesis or semi-synthesis routes will be essential for producing the quantities needed for comprehensive preclinical and clinical evaluation.
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An In-depth Technical Guide to Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside: Structure, Properties, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a complex natural flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, and known biological activities. While specific experimental data for this di-acylated derivative is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a robust framework for its study. The guide details generalized protocols for extraction, purification, and analysis, and explores the potential pharmacological significance of this class of compounds, with a focus on their neuroprotective and anti-inflammatory properties.
Introduction: The Significance of Acylated Flavonoid Glycosides
Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Apigenin (4′,5,7-trihydroxyflavone) is a prominent flavone that serves as the aglycone backbone for numerous naturally occurring glycosides. Glycosylation and subsequent acylation of the sugar moiety significantly modulate the physicochemical properties and biological activities of the parent flavonoid, often enhancing its solubility, stability, and bioavailability.[3]
This compound belongs to this class of complex, acylated flavonoid glycosides. The addition of two p-coumaroyl groups to the glucose moiety at the 7-position of the apigenin core is anticipated to substantially alter its biological profile compared to its non-acylated counterpart, apigenin-7-O-glucoside. This guide aims to consolidate the current understanding of this specific molecule, drawing on data from closely related compounds to illuminate its potential for further research and therapeutic development.
Chemical Structure and Physicochemical Properties
Chemical Structure
The chemical structure of this compound is characterized by an apigenin backbone linked at the 7-hydroxyl group to a glucose molecule via an O-glycosidic bond. The glucose moiety is further esterified with two p-coumaric acid molecules at the 2'' and 6'' positions.
-
Systematic Name: 4H-1-Benzopyran-4-one, 7-[[2,6-bis-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-[4]
-
Molecular Formula: C₃₉H₃₂O₁₄[4]
-
CAS Number: 1448779-19-8[4]
Caption: Structural overview of the topic compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 724.67 g/mol | [5] |
| Predicted pKa | 6.08 ± 0.40 | [4] |
| Natural Sources | Melastoma dodecandrum, Marrubium vulgare (isomer) | [6][7] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [5] |
Spectroscopic Data for Structural Elucidation (Based on Analogs)
Definitive spectroscopic data for this compound is not available in the reviewed literature. However, the characterization of a closely related isomer, apigenin-7-O-(3'',6''-di-O-E-p-coumaroyl)-β-glucoside, isolated from Marrubium vulgare, provides valuable insights into the expected spectral features.[6][7] Researchers should anticipate a complex NMR spectrum reflecting the apigenin, glucose, and two p-coumaroyl moieties.
Expected ¹H and ¹³C NMR Features (based on the 3'',6''-isomer):
-
Apigenin Moiety: Characteristic signals for the A, B, and C rings of the flavone core.[8][9]
-
Glucose Moiety: A series of signals in the carbohydrate region of the ¹H NMR spectrum, with downfield shifts for the protons at the acylated positions.
-
p-Coumaroyl Moieties: Signals corresponding to the aromatic protons and the trans-olefinic protons of the two p-coumaroyl groups.
Mass Spectrometry: High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of the molecule and fragmentation patterns involving the sequential loss of the p-coumaroyl and glucose moieties.
UV-Vis Spectroscopy: The UV-Vis spectrum in methanol is expected to show characteristic absorption bands for the flavone and p-coumaroyl chromophores.
Biological Activities and Potential Pharmacological Significance
While direct studies on the biological activities of this compound are lacking, extensive research on the mono-acylated analog, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), offers significant predictive value.
Neuroprotective Effects
Studies on APG have demonstrated potent neuroprotective effects in models of ischemic stroke.[10][11][12][13]
-
In vitro studies: APG promoted cell viability and proliferation while reducing LDH release and apoptosis in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[10][11][13]
-
In vivo studies: Treatment with APG improved neurological outcomes, increased neuronal survival, and reduced infarct volume in mouse and rat models of cerebral ischemia.[10][11][12][13]
The proposed mechanism of neuroprotection involves the upregulation of endogenous antioxidant defenses through the activation of the STAT3/Mn-SOD and GSK-3β/Nrf2 signaling pathways.[10][12]
Caption: Proposed neuroprotective signaling pathway of APG.
Cardioprotective and Anti-inflammatory Effects
APG has also been shown to exert cardioprotective effects in models of myocardial ischemia/reperfusion injury.[2][14]
-
In vivo studies: APG treatment reduced infarct size, decreased serum levels of cardiac injury markers (LDH and CK-MB), and ameliorated histopathological lesions.[2][14]
-
Mechanism of Action: The cardioprotective effects are attributed to the suppression of the inflammatory response via the inhibition of the NF-κB signaling pathway. APG was found to inhibit the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2][14]
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Unveiling the Therapeutic Promise of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside: A Technical Guide to its Molecular Targets
Introduction: A Bioactive Flavonoid Glycoside of Emerging Significance
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potent therapeutic potential. This complex molecule, a derivative of the well-studied flavone apigenin, has demonstrated a range of biological activities, positioning it as a compelling candidate for drug discovery and development. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, supported by experimental evidence, and provide detailed protocols for its investigation.
Isolated from various medicinal plants, including Clematis tangutica, this compound, hereafter referred to as APG, has shown promise in preclinical models of ischemic injury and inflammatory conditions.[1][2] Its unique chemical structure, featuring two p-coumaroyl groups attached to the glucoside moiety, likely contributes to its distinct bioactivities compared to its parent compound, apigenin.
Core Therapeutic Areas and Molecular Targets
The therapeutic potential of APG extends across several key areas, primarily revolving around its potent antioxidant and anti-inflammatory properties. These effects are underpinned by its ability to modulate specific signaling pathways and molecular targets, which we will explore in detail.
Neuroprotection in Ischemic Stroke
One of the most well-documented therapeutic applications of APG is in the context of cerebral ischemia/reperfusion injury.[1][3][4] Studies have consistently demonstrated its ability to mitigate neuronal damage and improve neurological outcomes in both in vitro and in vivo models of stroke.[1][4]
Key Molecular Targets and Pathways:
-
STAT3/Mn-SOD Pathway: APG has been shown to upregulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to an increase in the expression of Manganese Superoxide Dismutase (Mn-SOD).[1][4] Mn-SOD is a critical mitochondrial antioxidant enzyme that plays a pivotal role in scavenging reactive oxygen species (ROS) generated during reperfusion, thereby reducing oxidative stress-induced neuronal death.[1]
-
GSK-3β/Nrf2 Pathway: APG promotes the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at Ser9, which in turn leads to the nuclear translocation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes.[3] This pathway is crucial for the neuroprotective effects of APG against oxidative damage.[3][5]
Diagram of APG's Neuroprotective Signaling Pathways:
Caption: APG's dual neuroprotective signaling pathways.
Cardioprotection in Myocardial Ischemia/Reperfusion Injury
Similar to its effects in the brain, APG exhibits significant cardioprotective properties against ischemia/reperfusion (I/R) injury in the heart.[2][6] It has been shown to reduce infarct size, decrease cardiac enzyme leakage, and improve overall cardiac function in animal models of myocardial infarction.[2]
Key Molecular Target and Pathway:
-
NF-κB Signaling Pathway: The primary mechanism underlying APG's cardioprotective effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] APG treatment has been shown to decrease the phosphorylation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2][6] By inhibiting NF-κB activation, APG suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the adhesion molecule ICAM-1, thereby attenuating the inflammatory response that exacerbates myocardial damage during reperfusion.[2]
Diagram of APG's Cardioprotective Signaling Pathway:
Caption: APG's cardioprotective mechanism via NF-κB inhibition.
Potential in Metabolic Syndrome
Emerging evidence suggests a potential role for APG in the management of metabolic disorders, particularly type 2 diabetes.
Key Molecular Target:
-
Dipeptidyl Peptidase-IV (DPP-IV): A study has identified Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-β-glycoside, a structurally similar compound, as an inhibitor of DPP-IV.[7][8] DPP-IV is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, APG could potentially enhance insulin release and improve glycemic control. Further investigation into the direct inhibitory effects of APG on DPP-IV is warranted.
Anti-Cancer Potential
While direct studies on the anti-cancer effects of APG are limited, the broader class of apigenin and its glycosides have been extensively studied for their anti-proliferative and pro-apoptotic activities in various cancer cell lines.[9][10] The mechanisms often involve the modulation of key signaling pathways such as PI3K/AKT.[9] Given its structural similarity, it is plausible that APG may also possess anti-cancer properties, representing a promising area for future research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of APG.
Table 1: In Vitro Neuroprotective Effects of APG
| Cell Line | Model | Treatment Concentration | Outcome | Fold Change/Percentage Improvement | Reference |
| PC12 | OGD/R | 0.4 µg/ml, 0.8 µg/ml | Increased Cell Viability | Significant increase vs. OGD group | [1][4] |
| PC12 | OGD/R | 0.4 µg/ml, 0.8 µg/ml | Reduced LDH Release | Significant decrease vs. OGD group | [1][4] |
| Primary Cortical Neurons | OGD/R | 2 µM, 4 µM, 8 µM | Increased Cell Viability | Dose-dependent increase | [3] |
| Primary Cortical Neurons | OGD/R | 2 µM, 4 µM, 8 µM | Reduced Apoptosis | Dose-dependent decrease | [3] |
Table 2: In Vivo Neuroprotective Effects of APG in Rodent Stroke Models
| Animal Model | Treatment Dose | Outcome | Percentage Reduction/Improvement | Reference |
| Rat MCAO | 50 mg/kg | Reduced Infarct Volume | ~22% reduction | [3] |
| Rat MCAO | 50 mg/kg, 100 mg/kg | Improved Neurological Score | Significant improvement | [1][4] |
| Mouse Global Cerebral Ischemia | 50 mg/kg, 100 mg/kg | Increased Survival Neurons | Significant increase | [1] |
Table 3: In Vivo Cardioprotective Effects of APG in a Rat Myocardial I/R Model
| Treatment Dose | Outcome | Percentage Reduction | Reference |
| Not Specified | Reduced Infarct Size | 16.2% | [2][6] |
| Not Specified | Reduced Serum CK-MB | Significant reduction | [2][6] |
| Not Specified | Reduced Serum LDH | Significant reduction | [2][6] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to investigate the therapeutic targets of APG.
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This protocol is essential for simulating ischemic conditions in a controlled cellular environment.
Workflow Diagram:
Caption: Workflow for the in vitro OGD/R model.
Step-by-Step Methodology:
-
Cell Culture: Plate PC12 cells or primary cortical neurons in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
APG Pre-treatment: Treat the cells with varying concentrations of APG (e.g., 0.2, 0.4, 0.8 µg/ml for PC12 cells or 2, 4, 8 µM for primary neurons) for 4 hours prior to OGD induction.[1][3]
-
Induction of OGD:
-
Wash the cells three times with pre-warmed Earle's Balanced Salt Solution (EBSS).
-
Replace the culture medium with glucose-free EBSS.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for 2 hours.[3]
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free EBSS with normal, complete culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO2) for 24 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay to quantify the number of viable cells.[1][3]
-
Cell Injury: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[1]
-
Apoptosis: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Protein Expression: Conduct Western blotting to analyze the expression and phosphorylation status of target proteins (e.g., STAT3, GSK-3β, Nrf2).
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model is a standard for inducing focal cerebral ischemia in rodents to study stroke.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 2 hours).[3]
-
Withdraw the suture to allow for reperfusion.
-
-
APG Administration: Administer APG (e.g., 50 or 100 mg/kg) intravenously or intraperitoneally at the onset of reperfusion.[1][4]
-
Neurological Assessment: Evaluate neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 72 hours), sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3][11]
-
Biochemical and Molecular Analysis: Harvest brain tissue for Western blotting, immunohistochemistry, or other assays to analyze target protein expression and cellular changes.
Conclusion and Future Directions
This compound has emerged as a promising multi-target therapeutic agent with well-defined mechanisms of action in the context of ischemic injury. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as STAT3/Mn-SOD, GSK-3β/Nrf2, and NF-κB, provides a strong rationale for its further development.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of APG is crucial for its translation to clinical settings.
-
Dose-Response and Therapeutic Window Optimization: Further studies are needed to define the optimal dosing and timing of administration for different therapeutic indications.
-
Exploration of Other Therapeutic Areas: The preliminary findings on its potential as a DPP-IV inhibitor and the known anti-cancer properties of related flavonoids warrant a more in-depth investigation into its efficacy in metabolic diseases and oncology.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology assessments are essential prerequisites for any clinical trials.
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Singh, A., & Singh, R. K. (2014). Isolation and Identification of Anticancer Apigenin Glycosides Flavonoids from Plantation White Sugar. Oriental Journal of Chemistry, 30(4), 1851-1857. [Link]
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Sewidan, N., Al-Hiari, Y., Al-Dhaheri, Y., & Hudaib, M. (2020). In-Vitro Studies on Selected Jordanian Plants as Dipeptidyl Peptidase-IV Inhibitors for Management of Diabetes Mellitus. Brieflands. [Link]
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Ma, Y., Zhang, W., Wang, S., Wang, Y., Tian, L., Peng, Z., Wang, H., & Cai, M. (2020). Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation. Aging, 12(23), 23872-23888. [Link]
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- 4. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin-7- O- β-D-(-6"- p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin-7- O-β-d-(6″- p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
"HPLC method for quantification of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside"
An Application Note and Protocol for the Quantification of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside using High-Performance Liquid Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound, a complex acylated flavonoid glycoside. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable and robust analytical procedure. The methodology detailed herein is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH)[1][2]. The causality behind instrumental parameters, mobile phase selection, and sample preparation is explained to provide a deeper understanding of the method's scientific basis.
Introduction and Scientific Background
This compound, also known as Anisofolin B, is a naturally occurring flavonoid found in various plant species.[3] Flavonoids, particularly acylated glycosides, are a diverse group of secondary metabolites with a wide range of reported biological activities, making them subjects of intense research in pharmacology and phytochemistry.[4][5] The dual acylation with p-coumaroyl groups significantly increases the molecule's complexity and lipophilicity compared to its parent glycoside, apigenin-7-O-glucoside.
Accurate quantification of this specific compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the overall quality control of botanical products and derived pharmaceuticals.[6] The inherent variability of phytochemicals in natural products necessitates validated analytical methods to ensure consistency, safety, and efficacy.[7][8] This application note describes a reverse-phase HPLC (RP-HPLC) method with UV detection, which is a powerful and widely adopted technique for the analysis of such phenolic compounds.[9]
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 1448779-19-8 | [3] |
| Molecular Formula | C₃₉H₃₂O₁₄ | [3] |
| Molecular Weight | 724.67 g/mol | [3] |
| Structure Type | Acylated Flavonoid Glycoside | [10] |
Principle of the Chromatographic Method
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle rests on the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is utilized. This approach is critical for analyzing complex samples and for eluting relatively non-polar, acylated compounds like the target analyte with optimal peak shape and resolution. The addition of an acid (e.g., formic acid) to the mobile phase is a standard practice that sharpens analyte peaks by suppressing the ionization of phenolic hydroxyl groups, thereby ensuring consistent retention and improved symmetry.[11] Quantification is achieved by integrating the peak area from the UV chromatogram and correlating it with a calibration curve constructed from reference standards of known concentrations.
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC system equipped with a binary or quaternary gradient pump, a degasser, an autosampler, and a column thermostat.
-
Photodiode Array (PDA) or a multi-wavelength UV-Vis detector.
Chemicals and Reagents
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (≥98% purity).
Materials
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
Autosampler vials.
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1000 mL, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1000 mL, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at -20°C for long-term stability.[3]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (General Protocol for a Dry Plant Extract):
-
Weighing: Accurately weigh approximately 100 mg of the homogenized, powdered sample into a 10 mL volumetric flask.
-
Extraction: Add approximately 8 mL of methanol. Sonicate for 30 minutes in a water bath to ensure complete extraction.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following parameters have been optimized for the separation and quantification of the target analyte.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 335 nm[6][11] |
| Run Time | 35 minutes |
Gradient Elution Program:
| Time (min) | % A (Water + 0.1% FA) | % B (Acetonitrile + 0.1% FA) |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Rationale for Gradient: The initial 30% acetonitrile allows for the elution of more polar compounds while retaining the analyte. The gradual increase to 60% and then 90% acetonitrile is designed to elute the highly acylated and less polar target compound with a sharp, symmetrical peak. The final re-equilibration step ensures the column is ready for the next injection, providing reproducible retention times.
Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][12]
Workflow for HPLC Method Development and Validation
Caption: Workflow from preparation to validation and quantification.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and their typical acceptance criteria.[13][14]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Compare chromatograms of blank, standard, and sample. Assess peak purity using a PDA detector. | The analyte peak should be free of co-eluting interferences. |
| Linearity & Range | Analyze 5-6 concentrations of the working standard in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.998.[13] |
| Accuracy | Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be within 95-105%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a sample on the same day. Intermediate (Inter-day): Repeat the analysis on a different day or with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | Calculate as (3.3 × σ) / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| LOQ | Calculate as (10 × σ) / S. This is the lowest concentration that can be accurately quantified. | The lowest concentration in the linear range.[13] |
Example Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 5 | 110500 | 111200 | 110800 | 110833 |
| 10 | 225100 | 224500 | 225800 | 225133 |
| 25 | 560200 | 561500 | 562000 | 561233 |
| 50 | 1125000 | 1128000 | 1124000 | 1125667 |
| 100 | 2248000 | 2251000 | 2249500 | 2249500 |
| 150 | 3370000 | 3375000 | 3371000 | 3372000 |
| Result | Linear Regression: y = 22450x + 1500 | r²: 0.9995 |
Quantification in Test Samples
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The RSD for retention time should be <1% and for peak area should be <2%.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Identification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculation: Record the peak area of the identified analyte. Calculate the concentration in the sample solution (Cₓ) using the linear regression equation derived from the calibration curve (y = mx + b), where y is the peak area.
Concentration in solution (Cₓ, µg/mL) = (Peak Area - b) / m
-
Final Content Calculation: Calculate the final content of the analyte in the original sample (mg/g) using the following formula:
Content (mg/g) = (Cₓ × V) / W
Where:
-
Cₓ = Concentration of the analyte in the filtered sample solution (µg/mL).
-
V = Final volume of the sample extract (mL).
-
W = Weight of the initial sample (mg).
-
Conclusion
The HPLC method detailed in this application note provides a selective, accurate, and precise protocol for the quantification of this compound. The comprehensive validation procedure ensures that the method is robust and suitable for its intended purpose in research and quality control environments. By explaining the rationale behind the experimental choices, this guide serves as a practical tool for scientists, enabling them to implement and adapt this method with confidence.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound | TargetMol [targetmol.com]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. ijhsr.org [ijhsr.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
"UPLC-MS/MS analysis of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside"
An Application Note and Protocol for the UPLC-MS/MS Analysis of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Introduction
Acylated flavonoid glycosides are a diverse class of plant secondary metabolites that play significant roles in plant defense and human health. This compound is a complex derivative of apigenin, a widely studied flavone known for its antioxidant and anti-inflammatory properties. The addition of a glucose moiety and two p-coumaroyl groups creates a large, structurally complex molecule that requires a highly sensitive and selective analytical technique for accurate quantification. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the necessary specificity and sensitivity for this task, making it the gold standard for analyzing such compounds in complex matrices like plant extracts or biological samples.[1][2]
This guide provides a comprehensive, field-proven protocol for the analysis of this compound. It is designed for researchers in natural product chemistry, pharmacology, and drug development, offering detailed, step-by-step methodologies and explaining the scientific rationale behind key experimental choices.
Analyte Structure and Predicted Fragmentation
A thorough understanding of the analyte's structure is critical for developing a robust MS/MS method. The target molecule consists of an apigenin aglycone linked at the 7-position to a glucose molecule, which is further acylated by two p-coumaroyl groups at its 2'' and 6'' positions.
-
Molecular Formula: C₃₉H₃₂O₁₄
-
Molecular Weight: 724.67 g/mol
For MS/MS analysis, we predict the fragmentation pattern under Collision-Induced Dissociation (CID). The most labile bonds are the ester and glycosidic linkages. Operating in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 723.7 will serve as the precursor ion.
The primary fragmentation event is expected to be the neutral loss of the di-coumaroyl-glucose moiety, yielding the stable apigenin aglycone anion [Apigenin - H]⁻ at m/z 269.1 . This transition is highly specific and ideal for quantification. A secondary transition, involving the loss of a single p-coumaroyl group, can be used as a qualifier ion.[3][4]
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations to ensure reproducibility and accuracy.
Materials and Reagents
-
Analyte Standard: this compound (if available) or a well-characterized plant extract containing the compound.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%).
-
Extraction Solvents: 80% Methanol in water (v/v).[5]
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Sample Preparation: Solid-Liquid Extraction
This protocol is optimized for plant matrices. The goal is to efficiently extract the analyte while minimizing matrix interference.
-
Homogenization: Weigh approximately 100 mg of finely ground, dried plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol. The use of an alcohol-water mixture is crucial for extracting a broad range of flavonoid polarities, from glycosides to aglycones.[6]
-
Sonication: Place the tubes in an ultrasonic bath for 30 minutes at room temperature. Sonication disrupts cell walls, enhancing extraction efficiency.[7]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet solid debris.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-5 on the pellet and combine the supernatants. This step is critical for accurate quantification.[8]
-
Filtration: Filter the final extract through a 0.22 µm syringe filter directly into an autosampler vial for UPLC-MS/MS analysis. This removes fine particulates that could clog the UPLC system.
UPLC-MS/MS System and Conditions
The following conditions are a robust starting point and can be optimized further based on the specific instrumentation used.
UPLC System Configuration
-
Column: A reversed-phase C18 column is recommended for separating flavonoids. A common choice is an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Linear |
| 8.0 | 20 | 80 | Linear |
| 9.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Linear |
| 10.1 | 95 | 5 | Step |
| 12.0 | 95 | 5 | Step |
Mass Spectrometer Configuration
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Phenolic compounds like flavonoids deprotonate readily, making ESI negative highly sensitive.[10]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 723.7 | 269.1 | 100 | Optimize (start at 35) | Quantifier |
| This compound | 723.7 | 559.5 | 100 | Optimize (start at 25) | Qualifier |
Note: Collision energy is instrument-dependent and must be optimized empirically for maximum signal intensity.
Workflow Visualization
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[11]
Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze calibration standards at ≥5 concentrations. | Correlation coefficient (r²) > 0.995 |
| Precision (RSD%) | Analyze replicate samples (n=6) at low, medium, and high concentrations. | Intra-day RSD ≤ 15%; Inter-day RSD ≤ 15% |
| Accuracy (%) | Spike blank matrix with known concentrations and calculate recovery. | 85-115% recovery |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | - |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or lowest point on the calibration curve meeting precision/accuracy criteria. | RSD ≤ 20% |
Conclusion
This application note provides a detailed and scientifically grounded UPLC-MS/MS method for the selective and sensitive analysis of this compound. The protocol emphasizes robust sample preparation, optimized chromatographic separation, and specific mass spectrometric detection. By explaining the rationale behind each step, this guide empowers researchers to implement and adapt this method for their specific needs, ensuring high-quality, reliable data in the study of complex natural products.
References
-
ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. [Link]
-
Albu, S., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. [Link]
-
Jyoti, D., & Vashistha, B. (2016). Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Pharmacognosy Research. [Link]
-
Ghafoor, K., et al. (2019). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. Evidence-Based Complementary and Alternative Medicine. [Link]
-
ResearchGate. (2017). How to to extract and purify the flavonoids from plant sample? ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian. Molecules. [Link]
-
Miyake, T., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Molecules. [Link]
-
Mamta, S., et al. (2017). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Der Pharmacia Lettre. [Link]
-
Wang, L., et al. (2021). Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. Molecules. [Link]
-
ResearchGate. (n.d.). Product ion mass spectra of [M−H] − ions of apigenin (A), luteolin (B),... ResearchGate. [Link]
-
Chen, Y., et al. (2024). Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp.. Heliyon. [Link]
-
ResearchGate. (2016). Characterization of acylated flavonoid-O-glycosides and methoxylated flavonoids from Tagetes maxima by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Kachlicki, P., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]
-
ResearchGate. (2019). Development and validation of a UPLC-MS/MS method for the simultaneous determination and detection of four neuritogenic compounds in different parts of. ResearchGate. [Link]
-
Tan, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances. [Link]
Sources
- 1. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Structural Elucidation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside using NMR Spectroscopy
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a complex acylated flavonoid glycoside. The protocol is designed for researchers, natural product chemists, and drug development professionals. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, this guide demonstrates not just the procedural steps but the underlying scientific rationale for unambiguous molecular characterization. We will systematically dissect the molecule into its constituent fragments—apigenin, glucose, and two p-coumaroyl groups—and then reassemble the structure using key long-range correlations.
Introduction and Scientific Background
Flavonoids are a vast class of plant secondary metabolites known for their significant biological activities.[1][2] Their structural complexity, often involving glycosylation and acylation, presents a significant characterization challenge.[1][3] The target molecule, this compound (Molecular Formula: C₃₉H₃₂O₁₄[4]), is a prime example of such complexity. Its structure consists of a flavone aglycone (apigenin), a sugar moiety (glucose), and two acyl groups (p-coumaroyl esters).
NMR spectroscopy is the most powerful and definitive technique for the structural analysis of organic natural products, as it provides detailed information on the chemical environment and connectivity of each atom in a molecule.[5][6][7] While 1D NMR (¹H and ¹³C) provides an initial overview of the functional groups present, 2D NMR experiments are essential to piece together the complete structural puzzle, especially for large, polycyclic molecules where signal overlap is common.[5][8][9] This guide will walk through the logical application of these techniques to confirm the identity and precise substitution pattern of the title compound.
Strategic Workflow for Structure Elucidation
Figure 1: A streamlined workflow for NMR-based structure elucidation.
Experimental Protocols
Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR data. Flavonoids, particularly glycosides, have poor solubility in less polar solvents like chloroform-d. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of natural products and its ability to reveal exchangeable protons (e.g., hydroxyls).[1][10][11]
Protocol:
-
Weigh approximately 5-10 mg of the purified this compound isolate.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the spectrometer.
NMR Data Acquisition
Data should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal signal dispersion and sensitivity.[11][12] The following is a standard suite of experiments required for complete characterization.
Instrumentation: Bruker AVANCE III 500 MHz Spectrometer (or equivalent) equipped with a cryoprobe.[11][12] Temperature: 298 K
Experiments:
-
¹H NMR: Standard proton experiment. Acquire 16-32 scans.
-
¹³C NMR: Proton-decoupled carbon experiment. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer). This experiment helps differentiate carbon signals: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.
-
¹H-¹H COSY: (Correlation Spectroscopy). Gradient-selected (gCOSY) is preferred for artifact suppression. This experiment identifies protons that are scalar-coupled (typically 2-4 bonds apart).
-
¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence). This experiment maps protons to their directly attached carbons (one-bond correlation).[9][13]
-
¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation). This is the key experiment for establishing the final structure, as it reveals long-range correlations between protons and carbons (typically 2-3 bonds apart), allowing for the connection of isolated spin systems.[8][9]
Step-by-Step Spectral Interpretation
The elucidation process involves identifying the individual building blocks of the molecule and then determining how they are connected.
Step 1: Identifying the Apigenin Moiety
The apigenin core has a characteristic set of signals.[12][14]
-
¹H NMR:
-
A-Ring: Two meta-coupled doublets (J ≈ 2.0-2.5 Hz), one around δ 6.4 ppm (H-6) and another around δ 6.8 ppm (H-8).[12]
-
B-Ring: A classic AA'BB' system with two 2H doublets (J ≈ 8.5-9.0 Hz). The H-2' and H-6' protons are typically downfield (δ ~7.9-8.1 ppm), while the H-3' and H-5' protons are upfield (δ ~6.9-7.1 ppm).[12][14]
-
C-Ring: A sharp singlet for H-3 is usually observed around δ 6.9 ppm.[14]
-
-
¹³C NMR: Key signals include the C-4 carbonyl (~182 ppm), C-2 (~164 ppm), and other oxygenated aromatic carbons (C-5, C-7, C-9, C-4') between 157 and 165 ppm.
-
COSY & HSQC: COSY correlations will confirm the H-6/H-8 (weak, long-range) and H-2'/H-3' (and H-6'/H-5') couplings. HSQC will then link these assigned protons to their respective carbons.
Step 2: Identifying the p-Coumaroyl Moieties
The presence of two p-coumaroyl groups will be evident from the duplication of their characteristic signal sets.
-
¹H NMR:
-
Olefinic Protons: Two doublets with a large coupling constant (J ≈ 16.0 Hz), indicative of a trans configuration. These correspond to H-7'''/H-8''' and H-7''''/H-8''''. The H-7 protons (α to the carbonyl) are typically around δ 6.3-6.5 ppm, while the H-8 protons are further downfield at δ 7.5-7.7 ppm.
-
Aromatic Protons: Each group will show an AA'BB' system similar to apigenin's B-ring, with doublets around δ 7.4-7.6 ppm and δ 6.8-6.9 ppm.[15][16]
-
-
¹³C NMR: Two ester carbonyl signals (C-9''' and C-9'''') will appear around δ 166-168 ppm.
-
COSY & HSQC: COSY is critical for linking the coupled olefinic protons (H-7/H-8) and the aromatic protons within each of the two p-coumaroyl rings. HSQC provides the carbon assignments.
Step 3: Identifying the Glucose Moiety and Linkage Points
The glucose unit acts as the bridge between the apigenin core and the acyl groups. Acylation causes a significant downfield shift of the attached protons.
-
¹H NMR:
-
Anomeric Proton (H-1''): A doublet with a J value of ~7.5-8.0 Hz confirms a β-anomeric configuration.[12] Its chemical shift will be around δ 5.1-5.5 ppm.
-
Acylated Protons (H-2'' and H-6''): These protons will be shifted significantly downfield from their usual positions in a simple glucoside due to the deshielding effect of the ester carbonyls. Expect H-2'' to be around δ 5.0-5.2 ppm and the two H-6'' protons to be in the δ 4.3-4.6 ppm range. The remaining sugar protons (H-3'', H-4'', H-5'') will appear in the more typical δ 3.2-3.8 ppm region.
-
-
HMBC - The Key to Assembly: This experiment provides the definitive connections.
-
Apigenin-Glucose Linkage: A strong correlation from the anomeric proton (H-1'') to the C-7 carbon of the apigenin ring (~δ 163 ppm) unambiguously confirms the glycosylation site.
-
Glucose-Coumaroyl Linkages: This is the most critical evidence for this specific molecule. Look for:
-
A 3-bond correlation from the downfield-shifted H-2'' of glucose to the carbonyl carbon (C-9''' ) of one p-coumaroyl group.
-
A 3-bond correlation from the downfield-shifted H-6'' protons of glucose to the carbonyl carbon (C-9'''' ) of the second p-coumaroyl group.
-
-
These two correlations are irrefutable proof of the 2'' and 6'' acylation pattern.
Figure 2: Key HMBC correlations confirming the linkage of the molecular fragments.
Data Summary Table
The following table summarizes the expected ¹H and ¹³C NMR chemical shift assignments for the title compound, based on data for its constituent parts and known acylation effects.
| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) | Key Correlations (COSY, HMBC) |
| Apigenin Moiety | |||
| 2 | 164.5 | HMBC from H-3, H-2'/6' | |
| 3 | 103.0 | 6.95 s | HMBC to C-2, C-4, C-10 |
| 4 | 182.5 | HMBC from H-3, H-5 | |
| 5 | 161.8 | 12.9 (OH) | HMBC to C-4, C-6, C-10 |
| 6 | 99.5 | 6.45 d (2.0) | COSY with H-8 (long range) |
| 7 | 163.0 | HMBC from H-1'', H-6, H-8 | |
| 8 | 94.8 | 6.85 d (2.0) | COSY with H-6 (long range) |
| 9 | 157.5 | HMBC from H-8 | |
| 10 | 105.8 | HMBC from H-3, H-6 | |
| 1' | 121.5 | HMBC from H-2'/6', H-3'/5' | |
| 2', 6' | 129.0 | 8.05 d (8.8) | COSY with H-3'/5' |
| 3', 5' | 116.3 | 6.92 d (8.8) | COSY with H-2'/6' |
| 4' | 161.5 | HMBC from H-2'/6', H-3'/5' | |
| Glucose Moiety | |||
| 1'' | 100.5 | 5.45 d (7.8) | HMBC to C-7 |
| 2'' | 73.0 | 5.15 dd | COSY with H-1'', H-3''; HMBC to C-9''' |
| 3'' | 74.5 | 3.6-3.8 m | COSY with H-2'', H-4'' |
| 4'' | 69.0 | 3.6-3.8 m | COSY with H-3'', H-5'' |
| 5'' | 74.0 | 3.7-3.9 m | COSY with H-4'', H-6'' |
| 6'' | 63.5 | 4.40, 4.55 m | COSY with H-5''; HMBC to C-9'''' |
| p-Coumaroyl @ C-2'' | |||
| 1''' | 125.5 | ||
| 2''', 6''' | 130.5 | 7.55 d (8.5) | COSY with H-3'''/5''' |
| 3''', 5''' | 116.0 | 6.82 d (8.5) | COSY with H-2'''/6''' |
| 4''' | 160.5 | ||
| 7''' | 114.5 | 6.40 d (16.0) | COSY with H-8''' |
| 8''' | 145.0 | 7.65 d (16.0) | COSY with H-7''' |
| 9''' | 166.8 | HMBC from H-2'', H-7''' | |
| p-Coumaroyl @ C-6'' | |||
| 1'''' | 125.5 | ||
| 2'''', 6'''' | 130.5 | 7.58 d (8.5) | COSY with H-3''''/5'''' |
| 3'''', 5'''' | 116.0 | 6.84 d (8.5) | COSY with H-2''''/6'''' |
| 4'''' | 160.5 | ||
| 7'''' | 114.8 | 6.45 d (16.0) | COSY with H-8'''' |
| 8'''' | 145.2 | 7.68 d (16.0) | COSY with H-7'''' |
| 9'''' | 167.0 | HMBC from H-6'', H-7'''' |
Chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and powerful platform for the complete structural elucidation of complex natural products like this compound. Through a logical and systematic interpretation of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra, it is possible to identify all constituent substructures and, critically, to establish their precise connectivity. The key HMBC correlations from the glucose protons H-1'', H-2'', and H-6'' to the aglycone and acyl carbonyl carbons, respectively, serve as the definitive evidence for the final structural assignment. This methodology forms a reliable and robust protocol for the characterization of acylated flavonoid glycosides in academic and industrial research settings.
References
- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). Google Search.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Search.
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Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]
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NMR Chemical Shifts of Common Flavonoids. (2025, October 29). Planta Med. Retrieved January 3, 2026, from [Link]
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1 H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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NMR characterisation of natural products derived from under-explored microorganisms. (2016, April 28). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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NMR Chemical Shifts of Common Flavonoids. (2025, October 30). PubMed. Retrieved January 3, 2026, from [Link]
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(PDF) NMR Chemical Shifts of Common Flavonoids. (2025, October 29). ResearchGate. Retrieved January 3, 2026, from [Link]
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Apigenin-7-O-β-d-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]
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Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher. Retrieved January 3, 2026, from [Link]
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NMR spectroscopic data of p-coumaryl moiety of E-octadecyl p-coumarate... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., i - Journal of Medicinal Plants. (n.d.). Journal of Medicinal Plants. Retrieved January 3, 2026, from [Link]
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Chemical structure of apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Chemical Shifts of p-Coumaric Acid in H 1 NMR Spectra, δ (ppm). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]
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Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024, February 19). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]
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Experimental chemical shifts of protons from 1 H NMR spectra of alkali... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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1H-and 13C-NMR data of compound A and Apigenin. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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"Protocol for oxygen-glucose deprivation/reoxygenation assay with Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside"
A Protocol for Evaluating the Neuroprotective Efficacy of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside in an In Vitro Ischemia-Reperfusion Model
Abstract
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of cellular events leading to neuronal death and neurological deficit. A key component of this damage occurs during reperfusion, where the restoration of blood flow paradoxically exacerbates injury through oxidative stress—a phenomenon known as ischemia-reperfusion (I/R) injury. This application note provides a comprehensive protocol for an in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) assay, a widely accepted model that mimics the conditions of I/R injury in a controlled laboratory setting.[1][2] We detail the application of this model to evaluate the neuroprotective potential of This compound (APG) , a flavonoid glycoside with demonstrated antioxidant and neuroprotective properties.[3][4] This guide is intended for researchers in neuroscience and drug development, offering a robust framework for screening and mechanistic investigation of therapeutic compounds targeting ischemic brain injury.
Scientific Foundation: Understanding the Ischemic Cascade and APG's Mechanism
The pathophysiology of ischemic stroke is multifaceted. The initial deprivation of oxygen and glucose rapidly depletes cellular ATP stores, leading to ion pump failure, excitotoxicity, and initiation of apoptotic pathways.[5] The subsequent reoxygenation phase, while necessary, generates a burst of reactive oxygen species (ROS), overwhelming the endogenous antioxidant systems and causing widespread damage to lipids, proteins, and DNA.[6][7]
The OGD/R Model: This protocol utilizes an OGD/R model to simulate these events. Cells are first incubated in a glucose-free medium within a hypoxic environment to mimic ischemia.[1][8][9] Subsequently, they are returned to a normoxic, glucose-rich environment to simulate reperfusion.[7][10] This reliable model allows for the precise study of cellular injury mechanisms and the efficacy of neuroprotective agents.
This compound (APG): A Novel Neuroprotectant
APG is a natural flavonoid glycoside that has shown significant promise in preclinical models of cerebral ischemia.[3][4] Its protective effects are not merely passive antioxidant activity but involve the strategic modulation of key cellular defense pathways.
Mechanism of Action: Research indicates that APG exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][11] Nrf2 is a master regulator of the antioxidant response, orchestrating the expression of a suite of cytoprotective genes.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the face of oxidative stress, signaling cascades can free Nrf2, allowing it to translocate to the nucleus and initiate a protective genetic program.
Studies have revealed that APG activates Nrf2 via the PI3K/Akt signaling pathway .[4][11][15] Specifically, APG promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[4][11] This inactivation of GSK-3β is crucial as it prevents the degradation of Nrf2, leading to its accumulation and nuclear translocation.[4][11] This cascade ultimately enhances the cell's capacity to neutralize ROS and survive the ischemic insult.
Caption: APG signaling pathway in neuroprotection.
Experimental Design and Workflow
A successful experiment requires careful planning and the inclusion of appropriate controls. This protocol is designed for a 96-well plate format, which is ideal for dose-response studies and endpoint assays like MTT and LDH.
Key Experimental Groups
| Group Name | OGD Duration | Reoxygenation | Treatment | Purpose |
| Normoxia Control | 0 hours | 24 hours (normoxia) | Vehicle | Baseline cell health and viability. |
| OGD/R Vehicle | 4 hours | 24 hours | Vehicle | Establishes the maximum injury level from OGD/R. |
| APG Treatment | 4 hours | 24 hours | APG (e.g., 2, 4, 8 µM) | To test the dose-dependent protective effect of APG. |
| Positive Control | 4 hours | 24 hours | Known Neuroprotectant | (Optional) Validates the assay's ability to detect protection. |
Vehicle: The solvent used to dissolve APG (e.g., DMSO), diluted to the final concentration used in the treatment groups.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Cell Line: PC12 (pheochromocytoma of the rat adrenal medulla) or primary cortical neurons.
-
Compound: this compound (APG)
-
Culture Media:
-
Complete Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
OGD Medium: Glucose-free DMEM or Neurobasal medium.[8]
-
-
Assay Kits:
-
Equipment:
Cell Culture and Seeding
-
Maintain Cells: Culture PC12 cells in T-75 flasks with complete medium. Passage cells every 2-3 days to maintain logarithmic growth.
-
Seed Plates: Trypsinize and count the cells. Seed 1.5 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL of complete medium.[3]
-
Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.
Oxygen-Glucose Deprivation (OGD) Procedure
-
Prepare OGD Medium: Pre-warm the glucose-free DMEM to 37°C. For optimal hypoxia, pre-equilibrate the medium in the hypoxic chamber for at least 30 minutes before use.[8]
-
Induce OGD:
-
Remove the 96-well plate from the incubator.
-
Gently aspirate the complete medium from all wells designated for OGD.
-
Wash each well once with 100 µL of sterile PBS.
-
Add 100 µL of the pre-equilibrated, glucose-free DMEM to each well.
-
Place the plate immediately into the hypoxic chamber.
-
-
Hypoxic Incubation: Incubate the plate for 4 hours at 37°C under hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂).[7] Note: The optimal duration of OGD may vary between cell lines and should be determined empirically (2-6 hours is a common range).[21]
Reoxygenation and APG Treatment
-
Prepare Treatment Media: Prepare serial dilutions of APG in complete medium to achieve final desired concentrations (e.g., 2, 4, 8 µM).[4] Also prepare a vehicle control medium containing the same final concentration of solvent (e.g., 0.1% DMSO).
-
Initiate Reoxygenation:
-
Remove the plate from the hypoxic chamber.
-
Quickly and gently aspirate the OGD medium.
-
Add 100 µL of the appropriate treatment medium (Vehicle or APG dilutions) to the designated wells.
-
For Normoxia Control wells, replace the old medium with fresh vehicle medium.
-
-
Incubate: Return the plate to the standard cell culture incubator (37°C, 5% CO₂) and incubate for 24 hours .
Endpoint Viability and Cytotoxicity Assays
The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Crystals: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[22] Mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.[16][23]
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[17][19][24]
-
Collect Supernatant: Carefully collect 50 µL of supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.
-
Perform Assay: Add the LDH assay reagents to the supernatant samples according to the manufacturer's instructions (typically a 30-minute coupled enzymatic reaction).[18][24]
-
Read Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17][25]
Data Analysis and Interpretation
-
Calculate Relative Cell Viability (MTT):
-
% Viability = (Absorbance_Sample / Absorbance_Normoxia_Control) * 100
-
A higher percentage indicates greater viability and a protective effect.
-
-
Calculate % Cytotoxicity (LDH):
-
To calculate the percentage, you need a "Maximum LDH Release" control. This is achieved by adding a lysis buffer to a set of untreated control wells to cause 100% cell death.
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)) * 100
-
A lower percentage indicates less cell death and a protective effect.
-
Expected Results: You should observe a significant decrease in viability and an increase in cytotoxicity in the OGD/R Vehicle group compared to the Normoxia Control. In successful experiments, APG treatment will result in a dose-dependent increase in cell viability and a decrease in LDH release, demonstrating its neuroprotective capacity.[3][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; avoid using the outermost wells of the plate. |
| Insufficient cell death in OGD/R group | OGD duration is too short; cell confluency is too high; inefficient hypoxia. | Increase OGD duration (e.g., to 6 hours); seed cells at a lower density; ensure the hypoxic chamber is properly sealed and purged.[21][26] |
| Complete cell detachment in OGD/R group | OGD duration is too long; cells are overly sensitive. | Reduce OGD duration; ensure gentle handling during media changes. |
| Compound precipitation in media | Poor solubility of APG at the tested concentration. | Ensure the stock solution is fully dissolved in DMSO before diluting in media; check the final DMSO concentration (should be <0.5%). |
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Ma, L. et al. (2016). Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. International Journal of Biological Sciences. Available at: [Link]
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Moravec, R. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Available at: [Link]
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Zhang, Y. et al. (2020). Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology. Available at: [Link]
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Alluri, H. et al. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments. Available at: [Link]
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Alluri, H. et al. (2025). (PDF) Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. ResearchGate. Available at: [Link]
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Application Notes and Protocols: DPP-IV Inhibitory Assay for Flavonoid Glycosides
Authored by: Senior Application Scientist
Introduction: The Critical Role of DPP-IV Inhibition in Type 2 Diabetes and the Promise of Flavonoid Glycosides
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a pivotal role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These incretins are crucial for stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] By inactivating these hormones, DPP-IV curtails insulin release, which can be detrimental in the context of type 2 diabetes mellitus. Therefore, inhibiting DPP-IV has emerged as a key therapeutic strategy. DPP-IV inhibitors prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control.[2][3]
Flavonoid glycosides, a diverse group of natural compounds found in many plants, have garnered significant interest for their potential as DPP-IV inhibitors.[4][5] Research has demonstrated that various flavonoid glycosides can inhibit DPP-IV activity in a concentration-dependent manner, suggesting their potential as novel therapeutic agents for type 2 diabetes.[4][6] This application note provides a detailed, field-proven protocol for the in vitro assessment of DPP-IV inhibition by flavonoid glycosides, designed for researchers, scientists, and drug development professionals.
Principle of the Assay: A Fluorometric Approach
This protocol utilizes a robust and sensitive fluorometric assay to determine the DPP-IV inhibitory potential of flavonoid glycosides. The assay is based on the cleavage of a synthetic fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV.[1][7] DPP-IV specifically cleaves the bond between the dipeptide Gly-Pro and the AMC fluorophore. Upon cleavage, the free AMC is released, which produces a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the enzymatic activity of DPP-IV.
In the presence of an inhibitor, the activity of DPP-IV is reduced, leading to a decrease in the rate of AMC release and a corresponding reduction in fluorescence. By measuring the fluorescence over time, the inhibitory activity of the test compounds (flavonoid glycosides) can be accurately quantified.
Diagram of the DPP-IV Inhibitory Assay Workflow
Caption: Workflow for the DPP-IV inhibitory assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for the efficient screening of multiple compounds and concentrations.
Materials and Reagents
-
DPP-IV (human recombinant): Store at -80°C.
-
DPP-IV Assay Buffer (10X): Typically contains Tris-HCl, NaCl, and EDTA.[1] Dilute to 1X with HPLC-grade water before use.
-
DPP-IV Substrate (Gly-Pro-AMC): Store at -20°C, protected from light.
-
Flavonoid Glycoside Samples: Dissolve in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Positive Control Inhibitor (e.g., Sitagliptin): Store as per manufacturer's instructions.
-
96-well solid white or black plates: For fluorescence measurements.
-
Plate reader with fluorescence capabilities: Excitation at 350-360 nm and emission at 450-465 nm.[1][7]
-
Incubator: Set to 37°C.
Reagent Preparation
-
1X DPP-IV Assay Buffer: Dilute the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water.[1]
-
DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock with 1X Assay Buffer to the desired working concentration. The final concentration in the well will depend on the specific activity of the enzyme lot. Keep the diluted enzyme on ice.
-
Substrate Solution: Thaw the substrate protected from light. Dilute the substrate stock with 1X Assay Buffer to a working concentration. A typical final concentration in the assay is 100 µM.[1][7]
-
Inhibitor (Flavonoid Glycoside) Solutions: Prepare a series of dilutions of your flavonoid glycoside samples in the same solvent used for the stock solution. Further dilute these in 1X Assay Buffer to the final desired concentrations for the assay.
-
Positive Control Solution: Prepare a dilution series of the positive control inhibitor in the same manner as the test compounds.
Assay Procedure
The final volume in each well will be 100 µL.[7] It is recommended to perform all measurements in triplicate.
-
Plate Setup:
-
Background Wells: 40 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitors.[1][7]
-
100% Initial Activity Wells (Enzyme Control): 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent.[1][7]
-
Positive Control Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted positive control inhibitor.[1][7]
-
Sample (Inhibitor) Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted flavonoid glycoside solution.[1][7]
-
-
Pre-incubation: Gently mix the contents of the wells. Cover the plate and incubate for 10 minutes at 37°C.[8] This step allows the inhibitors to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to start the enzymatic reaction.[1][7]
-
Fluorescence Measurement: Immediately place the plate in the plate reader. Measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.[9] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][7]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (Slope): For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).
-
Correct for Background: Subtract the average slope of the background wells from the slopes of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-IV inhibition for each concentration of the flavonoid glycoside:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the average rate of the 100% initial activity wells.
-
V_inhibitor is the rate of the well containing the flavonoid glycoside.
-
-
Determine the IC50 Value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve.
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), further kinetic studies are necessary.
Diagram of Inhibition Kinetics
Caption: Enzyme-inhibitor binding interactions.
Procedure for Kinetic Analysis
-
Vary Substrate Concentration: Perform the assay with varying concentrations of the substrate (Gly-Pro-AMC) while keeping the enzyme and inhibitor concentrations constant.[10]
-
Lineweaver-Burk Plot: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).
-
Dixon and Cornish-Bowden Plots: These plots can also be used to determine the type of inhibition and the inhibition constants (Ki and Kis).[10][11]
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition.
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by the inherent fluorescence of the flavonoid glycosides. It is crucial to run control wells with the inhibitor but without the enzyme to subtract this background.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, as it can affect enzyme activity.
-
Assay Linearity: Ensure the reaction rate is linear over the measurement period. If the reaction proceeds too quickly, consider reducing the enzyme concentration.
-
Variability in Results: Differences in IC50 values between studies can arise from variations in the source of the DPP-IV enzyme, substrate concentration, and other assay conditions.[8][10]
Conclusion
This application note provides a comprehensive and validated protocol for assessing the DPP-IV inhibitory activity of flavonoid glycosides. By following this detailed methodology, researchers can obtain reliable and reproducible data to advance the discovery and development of novel natural product-based therapies for type 2 diabetes. The inclusion of kinetic analysis allows for a deeper understanding of the inhibitory mechanism, which is crucial for lead optimization in drug discovery programs.
References
- DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. Semantic Scholar.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. NIH.
- Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure.
- Flavonol Glycosides: In Vitro Inhibition of DPPIV, Aldose Reductase and Combating Oxidative Stress are Potential Mechanisms for Mediating the Antidiabetic Activity of Cleome droserifolia. NIH.
- DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. R Discovery.
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. MDPI.
- Dipeptidyl Peptidase IV. Sigma-Aldrich.
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. NIH.
- Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure.
- Kinetic parameters of DPP-IV inhibition by four inhibitory peptides.
- LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry.
- DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.
- Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzym
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
- Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal.
- In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PMC - NIH.
- Dipeptidyl peptidase IV (DPP4)
- Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site.
- DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Sigma-Aldrich.
- DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. NIH.
- Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides
- Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Elabscience.
- How to work with DPP-4 assay kit?.
- Human Dipeptidyl Peptidase IV (DPP4) Quantitative Detection Kit (ELISA)
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- 3. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses | Semantic Scholar [semanticscholar.org]
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Application Notes & Protocols: Cell-Based Assays for Testing the Neuroprotective Activity of Natural Compounds
Introduction: The Imperative for Neuroprotection and the Promise of Natural Products
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. With current therapies often limited to symptomatic relief, the scientific community is urgently seeking disease-modifying strategies that can protect neurons from damage and death—a concept known as neuroprotection. Natural products, with their immense structural diversity and varied biological activities, offer a rich reservoir of potential therapeutic candidates.[1][2] Bioactive compounds derived from plants and other natural sources have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making them a compelling focus for neuroprotective drug discovery.[3][4]
This guide provides a comprehensive overview of robust, cell-based assay systems designed to screen and characterize the neuroprotective activity of natural compounds. We will delve into the critical aspects of model selection, induction of neuron-specific damage, and the application of a tiered assay approach—from high-throughput viability screening to detailed mechanistic studies. The protocols and insights provided herein are designed to equip researchers with the tools to build a self-validating experimental pipeline for identifying and advancing promising neuroprotective agents.
Part 1: Foundational Strategy - Selecting the Right In Vitro Model
The validity of any neuroprotection study hinges on the choice of an appropriate cellular model. The ideal model should not only be robust and reproducible but also recapitulate key aspects of the neuronal phenotype and the specific pathology being investigated.[5][6]
Immortalized Neuronal Cell Lines
Immortalized cell lines are the workhorses of initial screening due to their ease of culture, rapid proliferation, and experimental consistency.[7][8]
-
SH-SY5Y (Human Neuroblastoma): This is arguably the most widely used cell line in neuroprotection research, particularly for modeling Parkinson's disease.[7][9][10] These cells are of human origin and can be differentiated into a more mature, neuron-like phenotype with dopaminergic characteristics using agents like retinoic acid (RA) or brain-derived neurotrophic factor (BDNF).[7][9][10] This differentiation makes them suitable for studying pathways relevant to Parkinson's, such as mitochondrial dysfunction and α-synuclein aggregation.[7][9]
-
PC12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, PC12 cells can be differentiated with Nerve Growth Factor (NGF) to exhibit a sympathetic neuron-like phenotype. They are a classic model for studying neurite outgrowth, neurosecretion, and NGF signaling pathways.
Insight: While convenient, the cancerous origin and transformed nature of cell lines mean they may not fully represent the physiology of post-mitotic, primary neurons. Results should always be considered preliminary and validated in more complex models.
Primary Neuronal Cultures
Primary cultures, derived directly from embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus, cerebellum), offer higher physiological relevance.[11] They form synaptic connections and exhibit electrical activity, providing a more authentic cellular environment. However, they are more challenging to maintain, have a finite lifespan, and can exhibit batch-to-batch variability.[6]
Advanced Models: iPSC-Derived Neurons and Co-Cultures
-
Human iPSC-Derived Neurons: Induced pluripotent stem cells (iPSCs) can be generated from patient somatic cells and differentiated into specific neuronal subtypes (e.g., motor neurons, dopaminergic neurons). This technology is transformative, allowing for the study of disease mechanisms in a patient-specific genetic context and offering unparalleled translational potential.[12][13]
-
Co-Cultures: Neurodegeneration is not a neuron-autonomous process. Astrocytes and microglia, the brain's resident immune cells, play a critical role in neuroinflammation.[4][14] Co-culture systems of neurons with glial cells are invaluable for studying the impact of natural compounds on inflammatory pathways.[6]
Part 2: Inducing Neuronal Damage - Creating a "Disease-in-a-Dish"
To test for neuroprotection, one must first establish a reliable model of neurotoxicity. The choice of insult should be mechanistically relevant to the disease of interest.[12][13]
| Toxin/Insult | Mechanism of Action | Relevant Disease Model(s) | Typical Concentration (SH-SY5Y) |
| Hydrogen Peroxide (H₂O₂) | Induces oxidative stress via generation of reactive oxygen species (ROS). | General Oxidative Stress, Parkinson's, Alzheimer's | 100-500 µM |
| 6-Hydroxydopamine (6-OHDA) | A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons by inducing massive oxidative stress.[9] | Parkinson's Disease | 50-150 µM |
| Glutamate | Over-activates NMDA and AMPA receptors, leading to excessive Ca²⁺ influx, mitochondrial dysfunction, and cell death (excitotoxicity).[15][16][17] | Stroke, Traumatic Brain Injury, ALS, Alzheimer's | 5-20 mM |
| Lipopolysaccharide (LPS) | A bacterial endotoxin that potently activates microglia via TLR4, inducing a strong neuroinflammatory response.[18][19][20][21] | Neuroinflammation, Sepsis-associated encephalopathy | 100 ng/mL - 1 µg/mL (for microglia) |
| Amyloid-beta (Aβ) Oligomers | Soluble aggregates of Aβ peptide are considered a primary toxic species in Alzheimer's, causing synaptic dysfunction and neuronal death. | Alzheimer's Disease | 1-10 µM |
Expert Insight: It is crucial to perform a dose-response curve for your chosen toxin in your specific cell model to identify a concentration that induces significant (e.g., 40-60%) but not complete cell death. This creates a therapeutic window to observe the protective effects of your test compounds.
Part 3: A Tiered Assay Workflow for Screening and Mechanistic Insight
A logical, tiered approach ensures efficient screening and deep characterization of promising compounds. The workflow begins with broad screens for cell viability and cytotoxicity, followed by more focused assays to elucidate the mechanism of action.
Primary Screening: Is the Compound Protective?
These assays are rapid, cost-effective, and suitable for high-throughput screening to identify compounds that preserve cell health in the face of a neurotoxic insult.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[22] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living, metabolically active cells.[25]
-
Protocol: MTT Assay for Neuroprotection
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of your natural compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 1-2 hours.
-
Self-Validation Control: Include wells with vehicle (e.g., DMSO) only, a positive control neuroprotectant (e.g., N-acetylcysteine for oxidative stress), and a "toxin-only" control.
-
-
Induce Neurotoxicity: Add the pre-determined concentration of the neurotoxic agent (e.g., H₂O₂) to all wells except the "vehicle-only" (untreated) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[25]
-
Formazan Formation: Incubate for 2-4 hours at 37°C.[25] Purple precipitate should be visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[24]
-
Read Absorbance: Gently shake the plate for 15 minutes to dissolve the formazan crystals.[22] Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
% Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of cytotoxicity or necrosis.[26][27] The LDH assay measures this released enzyme activity, providing a direct marker of cell death.[28]
-
Protocol: LDH Release Assay
-
Setup: Plate and treat cells with compounds and toxin as described in steps 1-4 of the MTT protocol. It is critical to set up controls for maximum LDH release (cells lysed with Triton X-100).[26]
-
Collect Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Perform Assay: Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[29] Typically, the supernatant is mixed with a reaction solution containing lactate and NAD⁺, which generates a colored formazan product.[27]
-
Read Absorbance: Measure the absorbance at the recommended wavelength (usually ~490 nm).
-
-
Data Analysis:
-
% Cytotoxicity = [(Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaximumRelease - Abs_SpontaneousRelease)] * 100
-
Secondary Screening: How is the Compound Protective?
Once "hit" compounds are identified, the next step is to investigate their mechanism of action.
// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., H₂O₂, 6-OHDA)", fillcolor="#FCE8E6", fontcolor="#202124"]; MitoDysfunction [label="Mitochondrial Dysfunction", fillcolor="#FCE8E6", fontcolor="#202124"]; CaspaseActivation [label="Effector Caspase Activation\n(Caspase-3, Caspase-7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaturalCompound [label="Neuroprotective\nNatural Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OxidativeStress -> MitoDysfunction [label="causes"]; MitoDysfunction -> CaspaseActivation [label="triggers"]; CaspaseActivation -> Apoptosis [label="executes"];
// Intervention NaturalCompound -> OxidativeStress [label="Inhibits", style=dashed, color="#34A853", fontcolor="#34A853"]; NaturalCompound -> MitoDysfunction [label="Preserves", style=dashed, color="#34A853", fontcolor="#34A853"]; NaturalCompound -> CaspaseActivation [label="Blocks", style=dashed, color="#34A853", fontcolor="#34A853"]; } }
-
Principle: Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. A critical step in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[30][31] These enzymes cleave specific cellular substrates, leading to the dismantling of the cell. Luminescent or fluorescent assays use a substrate containing the caspase-3/7 recognition sequence (DEVD).[30] When cleaved by active caspases, the substrate releases a signal (light or fluorescence) that is proportional to enzyme activity.[32][33]
-
Protocol: Caspase-Glo® 3/7 Assay (Example)
-
Setup: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements, as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate for 1-2 hours at room temperature, protected from light.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Results are expressed as Relative Luminescence Units (RLU). A decrease in the toxin-induced caspase activity in the presence of a compound indicates an anti-apoptotic effect.
-
Principle: Oxidative stress is a common pathogenic factor in many neurodegenerative diseases. The production of reactive oxygen species (ROS) can be measured using cell-permeable fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a popular choice. It is non-fluorescent until it enters the cell, where cellular esterases deacetylate it to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[34][35]
-
Protocol: DCFH-DA Assay
-
Setup: Plate and treat cells in a black-walled, clear-bottom 96-well plate.
-
Probe Loading: After the compound pre-treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Toxin Treatment: Remove the DCFH-DA solution, wash once with PBS, and add back the respective treatment media (vehicle, toxin, compound + toxin).
-
Read Fluorescence: Immediately measure fluorescence using a microplate fluorometer with excitation/emission wavelengths of ~485/535 nm. Readings can be taken kinetically over time (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis: An increase in fluorescence indicates ROS production. A successful neuroprotective compound will attenuate the fluorescence increase caused by the oxidative toxin.
-
Principle: In the context of neuroinflammation, activated microglia produce pro-inflammatory mediators, including nitric oxide (NO).[14] NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple colorimetric method that measures the amount of nitrite, which serves as an indirect measure of NO production.
-
Protocol: Griess Assay (for Microglia or Co-cultures)
-
Setup: In a 96-well plate, stimulate microglia (e.g., BV-2 cell line) or neuron-glia co-cultures with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds. Incubate for 24 hours.
-
Collect Supernatant: Collect 50 µL of the culture supernatant.
-
Perform Assay: Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B). A pink/magenta color will develop.
-
Read Absorbance: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the results.
-
-
Data Analysis: A reduction in nitrite levels in compound-treated wells compared to LPS-only wells indicates an anti-inflammatory effect.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial discovery and mechanistic evaluation of neuroprotective natural compounds. By employing a tiered screening strategy, researchers can efficiently identify promising hits and subsequently dissect their modes of action, whether by preserving metabolic health, preventing apoptotic cell death, quenching oxidative stress, or dampening neuroinflammation. While these in vitro models are powerful, it is essential to recognize their limitations.[5][36] Promising candidates identified through this pipeline must ultimately be validated in more complex systems, such as organotypic brain slice cultures, and finally, in preclinical in vivo animal models of neurodegenerative disease to assess their true therapeutic potential.[4][10]
References
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DiVA portal. In vitro cellular models for neurotoxicity studies. Available from: [Link]
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Xicoy, H., Wieringa, B., & Martens, G. J. M. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed. Available from: [Link]
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Blandini, F., & Simola, N. (2023). Full article: The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Taylor & Francis Online. Available from: [Link]
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MDPI. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Available from: [Link]
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Hawler Medical University. (n.d.). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Available from: [Link]
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SciSpace. (n.d.). In vitro models for neurotoxicology research. Available from: [Link]
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ACS Omega. (2023). Natural Bioactive Molecules as Neuromedicines for the Treatment/Prevention of Neurodegenerative Diseases. Available from: [Link]
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MDPI. (2019). Natural Products in Neurodegenerative Diseases: A Great Promise but an Ethical Challenge. Available from: [Link]
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Atterwill, C. K., Johnston, H., & Thomas, S. M. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. PubMed. Available from: [Link]
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Frontiers. (n.d.). Natural products in neurodegenerative diseases: recent advances and future outlook. Available from: [Link]
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ResearchGate. (n.d.). Natural compounds and neurodegenerative diseases. Available from: [Link]
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Tilson, H. A. (1995). In vitro techniques for the assessment of neurotoxicity. PubMed Central. Available from: [Link]
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Barbosa, D. J., et al. (2015). In vitro models for neurotoxicology research. Toxicology Research. Available from: [Link]
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CSIRO Library catalogue. (n.d.). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Available from: [Link]
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ResearchGate. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. Available from: [Link]
-
Bio-protocol. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Available from: [Link]
-
Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. Available from: [Link]
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Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]
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Application Notes and Protocols: A Validated In Vitro Model for Assessing the Anti-inflammatory Effects of Plant Extracts
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Application Notes & Protocols: A Comprehensive Guide to the Isolation of Acylated Flavonoids from Plant Material
Abstract
Acylated flavonoids, a unique subclass of flavonoids characterized by the esterification of one or more hydroxyl groups with an acyl moiety, present distinct challenges and opportunities in natural product chemistry. Their altered polarity and potential instability necessitate specialized isolation strategies. This guide provides an in-depth exploration of the techniques and methodologies required for the successful isolation and purification of acylated flavonoids from complex plant matrices. We will delve into the rationale behind each step, from initial sample handling to advanced chromatographic separations, offering both theoretical understanding and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenge of Acylated Flavonoids
Flavonoids are a diverse group of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. A fascinating and less-explored subgroup is the acylated flavonoids. In these molecules, acyl groups (such as acetyl, malonyl, coumaroyl, or feruloyl) are attached to the flavonoid backbone, either on the aglycone or, more commonly, on the sugar moieties of flavonoid glycosides[1]. This acylation is not merely a decorative biochemical feature; it significantly alters the molecule's physicochemical properties, including its lipophilicity, stability, and, consequently, its bioavailability and biological activity[1][3].
The primary challenge in isolating these compounds lies in their unique polarity, which falls between that of highly polar flavonoid glycosides and non-polar aglycones. Furthermore, acylated flavonoids, particularly those with thermally labile acyl groups, can be susceptible to degradation during sample processing, leading to low recovery yields and the generation of artifacts[4]. Therefore, a successful isolation strategy requires a nuanced approach that protects the integrity of the acyl linkage while effectively separating the target molecules from a complex mixture of other plant constituents.
This document provides a comprehensive workflow, from sample preparation to final purification, grounded in the principles of phytochemical separation and tailored specifically for the isolation of acylated flavonoids.
The Isolation Workflow: A Strategic Overview
The isolation of acylated flavonoids is a multi-stage process that begins with careful sample preparation and proceeds through extraction and several rounds of chromatographic purification. Each stage must be optimized to account for the specific characteristics of the target compounds.
Caption: General workflow for the isolation of acylated flavonoids.
Part I: Sample Preparation and Extraction
Sample Preparation: Preserving Compound Integrity
The initial handling of plant material is a critical step that can dictate the success of the entire isolation process. Many acylated flavonoid glycosides are thermally unstable and can be degraded by enzymatic action in fresh plant tissue[4].
-
Drying: High-temperature oven drying should be avoided as it can lead to the hydrolysis of the acyl group. Lyophilization (freeze-drying) is the preferred method as it removes water at low temperatures, preserving the structure of thermolabile compounds. If lyophilization is not available, air-drying in a well-ventilated, dark place at ambient temperature is a viable alternative.
-
Grinding: Once dried, the plant material should be ground into a fine powder. This increases the surface area available for solvent extraction, thereby improving efficiency. A particle size of less than 0.5 mm is often optimal[4].
Solvent Extraction: Targeting Lipophilicity
The addition of an acyl group increases the lipophilicity of the flavonoid. This shift in polarity is the guiding principle for solvent selection. While highly polar solvents like methanol/water mixtures are excellent for extracting flavonoid glycosides, they may not be optimal for acylated variants. Conversely, non-polar solvents like hexane are used to remove lipids but will not extract the target compounds.
A sequential extraction strategy is often most effective:
-
Defatting (Pre-extraction): The powdered plant material is first macerated or percolated with a non-polar solvent such as n-hexane. This step removes lipids, waxes, and other non-polar compounds that could interfere with subsequent chromatographic steps.
-
Main Extraction: Following defatting, the plant material is extracted with a solvent of medium polarity. The choice of solvent is crucial and should be tailored to the specific acylated flavonoids of interest.
| Solvent/Solvent System | Rationale & Application |
| Ethyl Acetate | An excellent choice for many acylated flavonoids. It has a medium polarity that effectively solubilizes these compounds while leaving behind more polar contaminants like non-acylated glycosides. |
| Acetone | Known for its effectiveness in extracting a broad range of flavonoids[4]. An 80% aqueous acetone solution can be a good starting point for unknown samples. |
| Ethanol/Methanol | Still widely used, often in mixtures with water (e.g., 70-80% ethanol)[4][5]. These are effective for a broad spectrum of flavonoids but may co-extract more polar impurities, requiring more rigorous downstream purification. |
| Dichloromethane (DCM) | Useful for less polar acylated flavonoids or those with multiple acyl groups. Often used in fractionation of a crude extract rather than for the primary extraction. |
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can increase efficiency and reduce extraction times[6][7]. However, care must be taken to control the temperature to prevent degradation of the target compounds.
Protocol 1: General Procedure for Solvent Extraction
-
Defatting:
-
Place 100 g of finely powdered, dried plant material into a flask.
-
Add 500 mL of n-hexane and stir or shake at room temperature for 4-6 hours.
-
Filter the mixture, discard the hexane extract (filtrate), and air-dry the plant residue.
-
-
Main Extraction:
-
Transfer the defatted plant residue to a clean flask.
-
Add 500 mL of ethyl acetate (or another appropriate solvent).
-
Macerate for 24 hours with continuous stirring at room temperature. For exhaustive extraction, this step can be repeated 2-3 times.
-
Filter the mixture and combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract is now ready for chromatographic purification.
-
Part II: Chromatographic Purification
Purification of acylated flavonoids from the crude extract invariably requires a multi-step chromatographic approach. The strategy is to move from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Column Chromatography: The First Step in Fractionation
Column chromatography (CC) is the workhorse of preparative natural product isolation. It allows for the initial separation of the crude extract into simpler fractions based on polarity.
-
Stationary Phases:
-
Silica Gel: The most common stationary phase. Acylated flavonoids, being moderately polar, will elute with solvent systems of intermediate polarity, such as hexane-ethyl acetate or chloroform-methanol gradients[8].
-
Polyamide: Particularly effective for flavonoids due to its ability to form hydrogen bonds with their phenolic hydroxyl groups[9]. Elution is typically performed with a decreasingly polar solvent system (e.g., water-methanol gradient).
-
Sephadex LH-20: This size-exclusion chromatography medium separates molecules based on their size but also exhibits partitioning effects. It is excellent for cleaning up fractions and is often used as a final or penultimate purification step, typically with methanol as the eluent[8][9].
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by running several column volumes of the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for better resolution, adsorb the extract onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully layer the resulting powder on top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 20-50 mL).
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Counter-Current Chromatography (CCC): A Support-Free Alternative
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition technique that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption and improving recovery[10]. It is particularly well-suited for polar and moderately polar compounds. The key to successful CCC is the selection of an appropriate two-phase solvent system.
| Solvent System Family | Polarity Range & Application |
| Hexane-Ethyl Acetate-Methanol-Water (HEMWat) | Highly versatile and a good starting point for free flavonoids and many acylated derivatives[11]. By varying the ratios (e.g., 11:5:11:5 v/v/v/v), the polarity can be fine-tuned to achieve optimal separation[10]. |
| Ethyl Acetate-n-Butanol-Water (EBuWat) | Generally used for more polar compounds like flavonoid glycosides, but can be adapted for polar acylated flavonoids[11]. |
| Chloroform-Methanol-Water | Useful for compounds of intermediate polarity. The addition of n-butanol can be used to adjust partition coefficients (K-values) for better separation[12]. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Final Polish
Preparative HPLC is the ultimate step for obtaining high-purity compounds. It offers the highest resolution but has a lower sample capacity compared to column chromatography.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are most commonly used for flavonoid separation. The non-polar stationary phase retains the moderately lipophilic acylated flavonoids, which are then eluted with a polar mobile phase.
-
Mobile Phase: A gradient system of water (often acidified with 0.1% acetic or formic acid to improve peak shape) and an organic solvent (methanol or acetonitrile) is typically employed[10][13]. The gradient starts with a high water content and gradually increases the organic solvent concentration.
Caption: A typical multi-step chromatographic purification scheme.
Protocol 3: Preparative HPLC Purification
-
Sample Preparation:
-
Take a semi-purified fraction (e.g., 50-100 mg) obtained from column chromatography.
-
Dissolve it in a small volume of the initial mobile phase (e.g., 1-2 mL of 30% methanol in water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 30% B to 70% B over 40 minutes. This must be optimized based on analytical HPLC runs.
-
Flow Rate: 5 mL/min (this will vary based on column dimensions).
-
Detection: UV detector set to a wavelength where the flavonoid absorbs strongly (e.g., 254 nm, 280 nm, or 330 nm).
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the eluent in fractions as peaks are detected by the UV detector.
-
-
Purity Analysis:
-
Analyze the purity of each collected peak fraction using analytical HPLC.
-
Combine the pure fractions containing the target compound and evaporate the solvent to obtain the isolated acylated flavonoid.
-
Conclusion
The isolation of acylated flavonoids is a challenging yet rewarding endeavor that requires a systematic and adaptable approach. Success hinges on the careful preservation of the compound's integrity during sample preparation and the logical application of chromatographic techniques that exploit the unique polarity conferred by the acyl group. By starting with broad fractionation methods like silica gel chromatography and progressing to high-resolution techniques such as preparative HPLC, researchers can effectively navigate the complexities of plant extracts to isolate these valuable bioactive molecules. The protocols and strategies outlined in this guide provide a robust framework for developing a successful purification campaign.
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Farhadi, F., Khameneh, B., Iranshahi, M., & Irani, M. (2019). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Journal of Pharmaceutical Sciences, 22(1), 1-14. [Link]
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Zhang, Y., Wang, D., & Yang, L. (2015). Isolation and identification of flavonoids components from Pteris vittata L. Journal of Pharmacognosy and Phytochemistry, 4(1), 12-15. [Link]
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Wang, L., Liu, S., & Li, S. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 19(9), 13586-13600. [Link]
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Kumar, A., & Kumar, D. (2022). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]
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Zhang, Y., Li, S., & Wang, L. (2013). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 18(11), 13659-13673. [Link]
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Li, H., & Chen, J. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules, 24(17), 3163. [Link]
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Shete, A., & Yadav, A. (2021). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Crystals, 11(11), 1361. [Link]
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Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC. ResearchGate. [Link]
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Al-Sayyed, H., & Al-Qudah, M. A. (2023). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 12(4), 843. [Link]
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Application Note & Protocols: Developing Stable Formulations for In Vitro Testing of Lipophilic Flavonoids
Introduction: The Challenge of Lipophilic Flavonoids in Aqueous In Vitro Systems
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, a significant hurdle in the preclinical evaluation of many promising flavonoids is their lipophilic nature and consequently, poor aqueous solubility. This inherent characteristic leads to challenges in achieving therapeutically relevant concentrations in aqueous in vitro cell culture media, often resulting in precipitation, inaccurate dosing, and unreliable experimental outcomes.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing stable and effective formulations for the in vitro testing of lipophilic flavonoids. We will explore various formulation strategies, from simple co-solvent systems to advanced nanoparticle technologies, providing detailed, step-by-step protocols for their preparation and characterization. The focus will be on creating formulations that are not only stable but also compatible with common in vitro assays, ensuring the scientific integrity of your research.
Choosing the Right Formulation Strategy: A Comparative Overview
The selection of an appropriate formulation strategy depends on several factors, including the specific physicochemical properties of the flavonoid, the requirements of the in vitro assay, and the available laboratory equipment. Below is a comparative overview of the most common approaches.
| Formulation Strategy | Principle of Solubilization | Advantages | Disadvantages |
| Co-solvent Systems | Reducing the polarity of the aqueous medium with a water-miscible organic solvent. | Simple, rapid, and cost-effective to prepare. | Potential for solvent-induced cytotoxicity; risk of drug precipitation upon dilution in aqueous media. |
| Surfactant Micelles | Encapsulation of the lipophilic flavonoid within the hydrophobic core of micelles. | Can significantly increase solubility; a wide variety of surfactants are available. | Potential for surfactant-induced cytotoxicity; complex interactions with biological membranes. |
| Cyclodextrin Inclusion Complexes | Encapsulation of the flavonoid within the hydrophobic cavity of cyclodextrin molecules.[2][3] | High encapsulation efficiency, improves stability, generally low cytotoxicity.[2][3] | Limited by the size of the flavonoid and the cyclodextrin cavity; can be more expensive than simple co-solvents. |
| Nanoparticle Formulations (e.g., Polymeric, Lipid-based) | Encapsulation or dispersion of the flavonoid within a nanoparticle matrix, increasing surface area and/or providing a lipophilic environment.[4] | High drug loading capacity, potential for sustained release, can protect the flavonoid from degradation, and may enhance cellular uptake.[1][5][6] | More complex and time-consuming to prepare and characterize; requires specialized equipment. |
Experimental Protocols
Here, we provide detailed protocols for preparing various formulations of a model lipophilic flavonoid, quercetin. These protocols can be adapted for other lipophilic flavonoids with appropriate optimization.
Protocol 1: Co-solvent Formulation using DMSO
This is the simplest method for solubilizing lipophilic compounds for in vitro use. However, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line to avoid solvent-induced toxicity.
Materials:
-
Quercetin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
Weigh out a precise amount of quercetin powder (e.g., 10 mg).
-
Dissolve the quercetin in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution in your cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid cytotoxicity. [7]
-
-
Stability Assessment:
-
Visually inspect the prepared working solutions for any signs of precipitation.
-
For long-term studies, it is advisable to prepare fresh working solutions before each experiment.
-
Protocol 2: Cyclodextrin Inclusion Complex Formulation
This protocol describes the preparation of a quercetin-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the freeze-drying method, which often yields a stable, water-soluble powder.
Materials:
-
Quercetin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
Mortar and pestle
Procedure:
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of quercetin to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Calculate the required mass of each component based on their molecular weights.
-
-
Complexation:
-
Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.
-
Slowly add the quercetin powder to the HP-β-CD solution while maintaining stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
-
Freeze-Drying:
-
Freeze the resulting solution at -80°C until completely solid.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
-
Characterization:
-
The resulting powder is the quercetin-HP-β-CD inclusion complex.
-
Grind the powder gently with a mortar and pestle to ensure homogeneity.
-
The complex can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm the formation of the inclusion complex.[8]
-
Protocol 3: Polymeric Nanoparticle Formulation via Solvent Evaporation
This protocol details the preparation of quercetin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single-emulsion solvent evaporation method.
Materials:
-
Quercetin powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and quercetin in an organic solvent like dichloromethane.
-
-
Aqueous Phase Preparation:
-
Dissolve PVA in deionized water to create a stabilizer solution (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator. Perform sonication on an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a beaker and stir on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
Formulation Characterization and Stability Testing
Proper characterization of the formulation is essential to ensure its quality and suitability for in vitro testing.
Particle Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is a key technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.
Protocol: DLS Measurement
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration. The solution should be visibly clear or slightly opalescent.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (usually 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the manufacturer's instructions.
-
Data Analysis: The Z-average diameter and the Polydispersity Index (PDI) are the primary outputs. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous nanoparticle population.
Encapsulation Efficiency (EE) and Drug Loading (DL)
These parameters determine the amount of flavonoid successfully incorporated into the nanoparticles.
Protocol: Determination of EE and DL
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated ("free") flavonoid.
-
Quantification:
-
Carefully collect the supernatant and measure the concentration of the free flavonoid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
To determine the total amount of flavonoid, dissolve a known amount of the nanoparticle pellet in a suitable organic solvent to release the encapsulated drug and then quantify it using the same analytical method.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Flavonoid - Free Flavonoid) / Total Flavonoid] x 100
-
Drug Loading (%) = [(Total Flavonoid - Free Flavonoid) / Weight of Nanoparticles] x 100
-
Stability Testing
A stability testing program is crucial to determine the shelf-life of the formulation under specific storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing of pharmaceutical products, which can be adapted for research-grade formulations.[9][10][11][12][13]
Protocol: Accelerated Stability Study
-
Sample Storage: Store aliquots of the formulation in appropriate containers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and at the intended storage condition (e.g., 4°C).[10]
-
Time Points: Test the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[10]
-
Parameters to Test:
-
Appearance: Visual inspection for any changes in color, clarity, or presence of precipitates.
-
pH: Measure the pH of the formulation.
-
Particle Size and PDI: Analyze using DLS.
-
Flavonoid Content (Assay): Quantify the amount of flavonoid remaining in the formulation using a stability-indicating HPLC method.
-
Visualizing the Workflow
A logical workflow is essential for systematically developing and validating a suitable formulation.
Caption: Workflow for developing and validating a stable flavonoid formulation.
Conclusion
The successful in vitro evaluation of lipophilic flavonoids is critically dependent on the development of stable and appropriate formulations. By carefully selecting a strategy—whether it be a straightforward co-solvent system for initial screening or a more sophisticated nanoparticle formulation for advanced studies—and by rigorously characterizing the resulting preparation, researchers can ensure the reliability and reproducibility of their data. The protocols and guidelines presented in this application note provide a solid foundation for overcoming the solubility challenges associated with these promising natural compounds, thereby unlocking their full therapeutic potential in a research setting.
References
Sources
- 1. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gmp-navigator.com [gmp-navigator.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bioavailability of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside for Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the solubility challenges of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside in bioassay development.
Introduction: The Solubility Challenge
This compound is a complex flavonoid glycoside with significant therapeutic potential. However, like many polyphenolic compounds, its utility in in vitro bioassays is often hampered by its poor aqueous solubility. This guide provides a systematic approach to overcoming this critical roadblock, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility arises from its molecular structure. While the glucose moiety enhances water solubility compared to the aglycone (apigenin), the two bulky, hydrophobic p-coumaroyl groups significantly decrease its overall polarity. This complex structure leads to strong intermolecular forces, making it difficult for water molecules to effectively solvate the compound.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to Dimethyl Sulfoxide (DMSO) can vary significantly. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: Can I use sonication or heating to improve solubility?
A3: Yes, these are common physical methods to aid dissolution. Gentle heating (e.g., 37°C) and brief sonication can provide the energy needed to break down the crystal lattice of the compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always visually inspect the solution for any signs of precipitation after it cools to room temperature.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for researchers encountering solubility issues with this compound.
Initial Solvent Selection and Stock Solution Preparation
Problem: My compound will not dissolve directly in my aqueous assay buffer.
Solution: A high-concentration stock solution in an organic solvent is the standard starting point.
Step-by-Step Protocol:
-
Primary Solvent Selection: Begin with 100% DMSO. It is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Add a calculated volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay.
-
Use a vortex mixer to facilitate dissolution. If necessary, gentle warming (37°C) or brief sonication can be applied.
-
Visually inspect the solution to ensure complete dissolution. The solution should be clear with no visible particulates.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation.
Workflow for Optimizing Solubility in Aqueous Media
The following diagram outlines a decision-making process for achieving the desired final concentration in your aqueous bioassay medium.
Technical Support Center: Stability of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside in DMSO Solution
Introduction
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a complex, acylated flavonoid glycoside of significant interest in life sciences research.[1] Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions. However, the long-term stability of this intricate molecule in DMSO is a critical concern for ensuring experimental reproducibility and data integrity. Flavonoids, particularly those with acyl groups, can be susceptible to degradation influenced by storage conditions.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed technical resource in a question-and-answer format. It addresses common challenges, offers troubleshooting solutions, and outlines best practices for the handling and storage of this compound in DMSO to preserve its chemical integrity.
Compound Profile
| Property | Value | Source(s) |
| Compound Name | This compound | [4] |
| Synonym(s) | Anisofolin B | [1] |
| CAS Number | 1448779-19-8 | [1][4] |
| Molecular Formula | C₃₉H₃₂O₁₄ | [4] |
| Molecular Weight | 724.67 g/mol | [1] |
| General Storage (Solid) | -20°C for up to 3 years | [1] |
| General Storage (in DMSO) | -80°C for up to 1 year | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for preparing a stock solution of this compound in DMSO?
A: Proper preparation is the first step in ensuring stability. Start by allowing the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. Use only high-purity, anhydrous DMSO, as water can affect both the solubility and stability of the compound.[5][6] Add the desired volume of DMSO to the vial containing the pre-weighed solid. To facilitate dissolution, vortex the solution vigorously and/or sonicate in a water bath until all solid material is visibly dissolved. Gentle warming (e.g., to 37°C) can be used but should be done cautiously, as excessive heat can accelerate degradation of heat-sensitive flavonoids.[2][7]
Q2: What are the optimal storage conditions for my DMSO stock solution?
A: The key to preserving the compound is to mitigate exposure to factors that promote degradation: oxygen, light, water, and temperature fluctuations.[2][8]
-
Temperature: For long-term storage (months to a year), -80°C is strongly recommended.[1][7] For short-term storage (weeks to 3 months), -20°C is acceptable.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, the stock solution should be dispensed into single-use, tightly sealed aliquots.[7][9]
-
Light Protection: Flavonoids are often light-sensitive.[8] Store aliquots in amber-colored glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, displace the air in the headspace of each vial with an inert gas like argon or nitrogen before sealing.[2] This removes oxygen, a key driver of oxidative degradation.[2]
Q3: My DMSO stock solution has a distinct yellow color. Does this indicate degradation?
A: Not necessarily. Many flavonoids are naturally yellow, so a yellow hue in the solution is expected. However, a progressive color change, such as darkening from yellow to brown over time, is a strong indicator of oxidative degradation.[2] Oxidation often involves the conversion of phenolic hydroxyl groups to quinones, which can polymerize and form colored compounds.[2] If you are unsure, the best practice is to analyze the solution by HPLC or LC-MS and compare its chromatogram to that of a freshly prepared sample.
Q4: I diluted my DMSO stock into my aqueous cell culture medium and a precipitate formed. What happened and how can I prevent this?
A: This is a very common issue and is caused by the low aqueous solubility of the compound.[7][10] While highly soluble in DMSO, its solubility drops dramatically when introduced to an aqueous environment like PBS or culture medium.
-
Troubleshooting Steps:
-
Increase Mixing: Add the DMSO stock dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Lower Stock Concentration: If precipitation is persistent, try preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your medium, so be mindful of the final DMSO concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% , to avoid solvent-induced cytotoxicity.[7] Preparing a highly concentrated stock in DMSO is crucial to minimize the final volume added.[7]
-
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Progressive darkening of the solution (e.g., yellow to brown) | Oxidative Degradation: Exposure to atmospheric oxygen in the vial's headspace or dissolved in the DMSO. | 1. Prepare fresh stock solution. 2. When preparing new aliquots, purge the vials with an inert gas (argon or nitrogen) before sealing.[2] 3. Ensure storage is strictly at -80°C and protected from light.[7][8] |
| Appearance of new peaks or loss of the main peak in HPLC/LC-MS analysis | Chemical Degradation: This could be due to oxidation or hydrolysis of the coumaroyl ester linkages, which can be sensitive to pH and temperature.[2][3] | 1. Confirm the identity of degradation products if possible via MS/MS analysis. 2. Conduct a formal stability study (see Protocol 2) to determine the usable lifespan of the solution under your storage conditions. 3. Prepare stock solutions more frequently. |
| Precipitate forms in the DMSO stock upon freezing or after thawing | Supersaturation or Water Contamination: The concentration may be too high to remain in solution at low temperatures, or the DMSO may have absorbed moisture, reducing its solvating power.[5][11] | 1. Gently warm the vial (e.g., to 37°C) and sonicate to attempt redissolution.[7] 2. If the issue persists, prepare a new stock at a slightly lower concentration. 3. Always use anhydrous DMSO and ensure vials are sealed tightly with high-quality caps to prevent moisture absorption.[5] |
| Inconsistent experimental results over time using the same stock solution | Gradual Degradation: The compound is likely degrading slowly even under recommended storage, leading to a decrease in the effective concentration of the active molecule. | 1. Discard the old stock solution and prepare a fresh one. 2. Always note the preparation date on your aliquots and establish an internal expiration date based on stability testing or conservative estimates (e.g., 6 months at -80°C). 3. For critical experiments, use a stock solution that is as fresh as possible. |
Experimental Protocols
Protocol 1: Recommended Procedure for Stock Solution Preparation
-
Equilibration: Allow the vial of solid this compound to sit at room temperature for 15-20 minutes before opening.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minute intervals until the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use amber glass vials.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with argon or nitrogen gas for 15-30 seconds.
-
Sealing and Labeling: Immediately cap each vial tightly. Label with the compound name, concentration, solvent, and preparation date.
-
Storage: Place the labeled aliquots in a freezer box and store them at -80°C, protected from light.[1][7]
Protocol 2: Workflow for Assessing Long-Term Stability via HPLC
This protocol allows you to empirically determine the stability of your compound under your specific storage conditions.
-
Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), take one aliquot for immediate analysis.
-
Dilute a sample of the stock solution to a suitable concentration (e.g., 50 µM) with a 50:50 mixture of acetonitrile:water.
-
Analyze via HPLC-DAD or LC-MS. A C18 column is typically suitable.[12] Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[12][13] Monitor at a wavelength of ~335 nm.[12]
-
Record the peak area of the parent compound. This serves as your 100% reference.
-
-
Time-Point Storage: Store the remaining aliquots at your desired condition (e.g., -80°C).
-
Subsequent Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely at room temperature. Prepare and analyze the sample using the exact same HPLC/LC-MS method as the T=0 sample.
-
Data Comparison: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
Evaluation: A common threshold for stability is retaining ≥90% of the initial compound concentration. Also, monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.[2]
Visualized Workflow
Caption: Experimental workflow for assessing the long-term stability of the DMSO stock solution.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Preventing Flavonoid Oxidation During Sample Preparation. BenchChem.
- Guidechem. (n.d.). Apigenin 7-O-(2'',6''-di-OEp-coumaroyl)glucoside.
- BenchChem Technical Support Team. (2025). Best practices for preparing and storing Myricetin stock solutions in DMSO. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Method Validation for Apigenin 7-O-glucuronide. BenchChem.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia.
- BenchChem. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714.
- Geethu, M. G., et al. (2019). A stability-indicating reverse-phase high-performance liquid chromatography method for the simultaneous quantification of apigenin and luteolin from achillea millefolium linn. Asian Journal of Pharmaceutical and Clinical Research.
- TargetMol. (n.d.). This compound.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Qiang, Z., et al. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate.
- Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
- Lee, S., et al. (2024). Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats. MDPI.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Prevention of Flavonoid Degradation During Extraction. BenchChem.
- Reddivari, L., et al. (2007). Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). ResearchGate.
- Wong, C. L., et al. (2024). Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery. Scientific Reports.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 10. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Acylated Flavonoids Under Experimental Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acylated flavonoids. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of handling these valuable compounds in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability of acylated flavonoids during experimental procedures.
Q1: My acylated flavonoid extract is changing color, often turning brown or yellow. What is causing this?
A: A color change is a primary indicator of flavonoid degradation, most commonly due to oxidation. The phenolic hydroxyl (-OH) groups on the flavonoid structure are susceptible to oxidation, which converts them into quinones. These quinones can then polymerize, leading to the formation of brown-colored compounds.[1] This process is accelerated by several factors, including:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a direct driver of oxidation.
-
Elevated pH: Flavonoids are generally more stable in acidic conditions. Alkaline environments promote the deprotonation of hydroxyl groups, making them more susceptible to oxidation.[1]
-
High Temperatures: Heat can accelerate the rate of oxidative reactions.[1][2]
-
Light Exposure: UV and visible light can provide the energy to initiate degradation reactions.[1][3][4][5]
-
Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.[1]
Q2: I'm observing a significant loss of my target acylated flavonoid peak in my HPLC/LC-MS analysis. What are the likely causes and how can I prevent this?
A: Peak loss in your chromatogram strongly suggests that your acylated flavonoids are degrading at some point during your sample preparation or analysis. The key to preventing this is to control the environmental conditions throughout your workflow. Here are the primary factors to consider:
-
Temperature: Acylated anthocyanins have shown greater stability at high temperatures (up to 100°C) compared to their non-acylated forms, but degradation can still occur.[6] For general flavonoid extractions, a temperature range of 40-60°C is often a safe starting point.[4] However, some studies on thermal degradation have used temperatures as high as 95°C to study the process.[2][7][8]
-
pH: The stability of flavonoids is highly dependent on pH.[4] Many are most stable in a slightly acidic pH range of 3-5.[9] For some flavonoids, a more acidic pH of 2.5-3.5 can improve recovery.[4] It is crucial to maintain a consistent and optimal pH for your specific compound.
-
Light: Flavonoids can absorb UV light, which can initiate degradation.[4] Always use amber glassware or wrap your containers in aluminum foil to protect your samples from light.[1][4]
-
Oxygen: To minimize oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, especially during extraction and storage.[1][4] Deoxygenating your solvents by sparging with an inert gas can also be beneficial.[1]
-
Enzymatic Activity: Endogenous plant enzymes can degrade flavonoids.[4] Pre-treating your plant material by freeze-drying can help inactivate these enzymes.[4]
Q3: Are acylated flavonoids always more stable than their non-acylated counterparts?
A: Generally, acylation enhances the stability of flavonoids.[6][9] Acylated anthocyanins, for instance, have been shown to be more stable than non-acylated ones, which is attributed to intramolecular co-pigmentation where the acyl group stacks over the flavonoid nucleus, protecting it from hydration and subsequent degradation.[10] However, this is not a universal rule, and the degree of enhanced stability can depend on several factors:
-
Type of Acyl Group: The specific acid used for acylation matters. For example, anthocyanins acylated with p-coumaric or ferulic acids are more stable at higher pH than those acylated with caffeic acid.[3][9] Conversely, acylation with sinapic acid has been shown to reduce the stability of some anthocyanins.[6]
-
Degree of Acylation: Monoacylated anthocyanins have demonstrated the best heat stability compared to non-acylated and di-acylated forms in some studies.[6]
-
Experimental Conditions: Under certain conditions, such as the presence of ascorbic acid and nitrogen, both acylated and non-acylated anthocyanins can exhibit decreased stability.[9]
Q4: What is the best solvent for extracting and storing acylated flavonoids to minimize degradation?
A: The choice of solvent is critical and depends on the polarity of your target acylated flavonoids.
-
For Extraction: Aqueous mixtures of ethanol or methanol are commonly used for polar flavonoids.[4] For less polar compounds, acetone or ethyl acetate may be more suitable.[4] The concentration of the solvent can also significantly impact the extraction yield.[11] It is crucial that the solvent does not promote degradation; for example, using a slightly acidic solvent can help maintain stability.[4]
-
For Storage: For long-term stability, extracts should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (below -18°C).[4] It is also essential to protect the extract from light by using amber-colored vials and storing them in the dark.[4] For highly sensitive compounds, storing under an inert gas can prevent long-term oxidation.[1]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your experiments with acylated flavonoids.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low yield of acylated flavonoids after extraction. | Enzymatic Degradation | Deactivate endogenous enzymes in the plant material before extraction. Freeze-drying is a preferred method.[4] | Endogenous enzymes can hydrolyze the acyl and glycosidic linkages of flavonoids, leading to their degradation. Freeze-drying inactivates these enzymes by removing water, which is necessary for their activity. |
| pH Fluctuation | Maintain a consistent and optimal pH for the extraction solvent.[4] | The stability of flavonoids is highly pH-dependent. Extreme pH values can lead to hydrolysis and other degradation reactions. | |
| Suboptimal Temperature | Perform the extraction in a temperature-controlled environment, avoiding excessive heat. A range of 40-60°C is a good starting point.[4] | While moderate heat can improve extraction efficiency, excessive temperatures can accelerate the degradation of thermally sensitive flavonoids. | |
| Appearance of unknown peaks in chromatogram. | Oxidation | Conduct the extraction and subsequent handling under an inert atmosphere (e.g., nitrogen).[4] Consider adding an antioxidant like ascorbic acid to the solvent.[4] | Oxidation leads to the formation of degradation products with different chemical structures and chromatographic retention times. An inert atmosphere displaces oxygen, while antioxidants scavenge reactive oxygen species. |
| Hydrolysis | Control the pH of your solutions, keeping them slightly acidic. Avoid strongly acidic or alkaline conditions. | Acyl and glycosidic bonds in flavonoids are susceptible to hydrolysis, especially at extreme pH values. This cleavage results in the formation of deacylated and aglycone forms, which will appear as separate peaks. | |
| Inconsistent results between experimental batches. | Light Exposure | Protect the extraction setup and all subsequent extracts from light by using amber glassware or covering equipment with aluminum foil.[4] | Light-induced degradation can be a significant source of variability. Consistent protection from light ensures that this variable is controlled across all batches. |
| Solvent Purity | Use high-purity, analytical grade solvents. | Impurities in solvents, such as metal ions or peroxides, can catalyze the degradation of flavonoids. |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Acylated Flavonoids with Minimal Degradation
This protocol provides a general workflow for solvent extraction while incorporating measures to prevent flavonoid degradation.
Materials:
-
Freeze-dried and powdered plant material
-
Extraction solvent (e.g., 80:20 methanol/water with 0.1% formic acid)
-
Amber glassware (beakers, flasks, vials)
-
Temperature-controlled water bath or shaker
-
Inert gas source (nitrogen or argon)
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh the desired amount of freeze-dried and powdered plant material into an amber flask.
-
Solvent Addition: Add the pre-chilled extraction solvent to the flask at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Inert Atmosphere: Gently flush the headspace of the flask with nitrogen or argon gas to displace oxygen.
-
Extraction: Seal the flask and place it in a temperature-controlled water bath or shaker set to a moderate temperature (e.g., 40°C). Extract for a predetermined duration (e.g., 1-2 hours) with continuous agitation.
-
Filtration: Immediately after extraction, filter the mixture through a vacuum filtration system to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the extract using a rotary evaporator at a low temperature (e.g., <40°C) to remove the majority of the solvent.
-
Storage: Transfer the concentrated extract to an amber vial, flush the headspace with inert gas, and store at -20°C or below until further analysis.
Protocol 2: Preparation of a Stabilized Extraction Solvent
This protocol describes the preparation of 1 liter of an 80:20 methanol/water solvent designed to minimize flavonoid degradation.[1]
Materials:
-
Methanol (HPLC grade)
-
Ultrapure water
-
L-Ascorbic acid
-
Disodium EDTA
-
Formic acid or HCl
-
Amber glass bottle (1 L)
-
Inert gas source with sparging tube
Procedure:
-
Solvent Mixture: In a clean 1 L amber glass bottle, combine 800 mL of methanol and 200 mL of ultrapure water.
-
Add Stabilizers: Add 1.0 g of L-Ascorbic acid (for a final concentration of 0.1% w/v) and 0.37 g of disodium EDTA (for a final concentration of 1 mM). Swirl gently to dissolve.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 by adding a few drops of formic acid or HCl. Verify the pH using a calibrated pH meter.
-
Deoxygenation: Place a sparging tube into the solvent, ensuring the tip is submerged. Gently bubble nitrogen or argon gas through the solution for 15-20 minutes to displace dissolved oxygen.
-
Storage: Immediately cap the bottle tightly and store at 4°C. It is recommended to prepare this solvent fresh on a weekly basis.
Visualizing Experimental Workflows and Degradation Pathways
Workflow for Preventing Acylated Flavonoid Degradation
Caption: Workflow for preventing acylated flavonoid degradation.
Simplified Degradation Pathway of Acylated Flavonoids
Caption: Simplified degradation pathways of acylated flavonoids.
References
-
El-Kersh, D. M., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(21), 7203. [Link]
-
Zhang, J., et al. (2022). Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. Foods, 11(15), 2289. [Link]
-
Essa, A. F., et al. (2023). Natural acylated flavonoids: their chemistry and biological merits in context to molecular docking studies. Natural Product Research, 1-17. [Link]
-
Sadilova, E., et al. (2006). Thermal Degradation of Acylated and Nonacylated Anthocyanins. Journal of Agricultural and Food Chemistry, 54(22), 8599-8607. [Link]
-
Wickramasinghe, N., et al. (2020). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. Journal of Food Science and Technology, 57(9), 3149-3160. [Link]
-
Essa, A. F., et al. (2023). Chemical structures (1–85) of acylated flavonoids. ResearchGate. [Link]
-
Sadilova, E., et al. (2007). Thermal degradation of anthocyanin and impact on color and in vitro antioxidant capacity. Molecular Nutrition & Food Research, 51(12), 1461-1471. [Link]
-
Matsufuji, H., et al. (2007). Stability to Light, Heat, and Hydrogen Peroxide at Different pH Values and DPPH Radical Scavenging Activity of Acylated Anthocyanins from Red Radish Extract. Journal of Agricultural and Food Chemistry, 55(1), 3692-3700. [Link]
-
Sadilova, E., et al. (2006). Thermal Degradation of Acylated and Nonacylated Anthocyanins. Semantic Scholar. [Link]
-
Sadilova, E., et al. (2007). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. Ovid. [Link]
-
Fernandez-Aulis, F., et al. (2023). Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. Molecules, 28(9), 3704. [Link]
-
Rochet, A., et al. (2021). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 10(4), 548. [Link]
-
Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]
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Technical Support Center: Optimizing HPLC Separation of Apigenin and its Glycosides
Welcome to the Technical Support Center for the chromatographic analysis of apigenin and its related glycosides. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize robust HPLC methods for these valuable flavonoids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and perfect your separations.
Apigenin, a flavone, and its glycosidic derivatives are of significant interest for their potential health benefits.[1] However, their analysis presents unique chromatographic challenges. The aglycone (apigenin) is relatively nonpolar, while its glycosides are significantly more polar due to the attached sugar moieties.[2] Furthermore, the existence of structural isomers, such as the C-glycosides vitexin and isovitexin, demands high-efficiency separation methods. This guide provides a structured approach to overcoming these common hurdles.
Understanding the Molecules: Structure and Polarity
The key to separating these compounds lies in understanding their structural differences. Apigenin is the core structure. Its glycosides are formed by attaching one or more sugar units, which dramatically increases the molecule's polarity and water solubility. This difference in polarity is the primary lever we use in reversed-phase HPLC to achieve separation.
Caption: Structural relationship between apigenin and its common glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating apigenin and its glycosides?
A1: A reversed-phase C18 column is the industry standard and the most recommended starting point for flavonoid analysis.[3] Its non-polar stationary phase provides excellent retention and separation for these compounds of moderate polarity. For high resolution, especially for isomeric glycosides, select a column with high carbon load and end-capping to minimize unwanted secondary interactions. Columns with smaller particle sizes (e.g., < 3 µm) will provide higher efficiency but at the cost of higher backpressure.[3]
Q2: What is a typical mobile phase for this separation?
A2: The most common mobile phase is a gradient mixture of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[4] Acetonitrile is often preferred as it typically provides better separation efficiency (sharper peaks) for flavonoids.[5][6] The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is critical. It suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, which is essential for achieving sharp, symmetrical peaks and stable retention times.[3][7]
Q3: Why is my resolution between the glycoside isomers (e.g., vitexin and isovitexin) so poor?
A3: Isomers, particularly C-glycoside isomers like vitexin and isovitexin, are notoriously difficult to separate because they have identical mass and very similar polarity. Achieving resolution requires a highly efficient system. Poor resolution is often due to an overly steep gradient, an inappropriate choice of organic modifier, or a column that has lost its efficiency. A shallow gradient is required to improve the separation of these closely eluting compounds.[8]
Q4: Should I use an isocratic or gradient method?
A4: A gradient method is almost always necessary. Due to the significant polarity difference between the apigenin aglycone and its various glycosides, an isocratic method that could elute the polar glycosides in a reasonable time would cause the nonpolar apigenin to elute very quickly with little retention. Conversely, an isocratic method with enough organic solvent to retain apigenin would lead to excessively long retention times for the glycosides. A gradient elution allows for the separation of this wide polarity range within a single, efficient run.[6]
Troubleshooting Guide: A Deeper Dive
This section addresses specific, common problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem 1: My apigenin peak is tailing.
Q: My chromatogram shows a significant tailing peak for the apigenin aglycone, while the glycoside peaks look better. What causes this and how do I fix it?
A: Peak tailing for phenolic compounds like apigenin is a classic problem in reversed-phase HPLC.[9] A tailing factor greater than 1.2 is generally considered problematic.[9] The primary cause is secondary interactions between the analyte and the stationary phase.
Causality: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are weakly acidic and can form strong, unwanted ionic interactions with the hydroxyl groups on apigenin.[10][11] This leads to a portion of the analyte molecules being overly retained, resulting in a delayed elution and a "tail" on the peak. This issue is often more pronounced for the less polar aglycone than for the more polar, sterically hindered glycosides. An improper mobile phase pH can exacerbate this issue.[10][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of peak tailing.
Solutions:
-
Adjust Mobile Phase pH: This is the most effective first step. The pKa of the phenolic hydroxyl groups on flavonoids is typically in the 6-9 range. By lowering the pH of the mobile phase to around 2.5-3.0 with an acid like formic, phosphoric, or acetic acid, you ensure these groups are fully protonated (non-ionized).[10][12] This minimizes their ability to interact with the acidic silanol groups, dramatically improving peak shape.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small silylating agent. Using a high-purity silica column with robust end-capping will significantly reduce the opportunity for secondary interactions.[13] Base-deactivated columns are specifically designed for this purpose.
-
Check for Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak asymmetry.[10] Try diluting your sample by a factor of 10 to see if the peak shape improves.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10] Dissolving the sample in a very strong solvent (like 100% methanol or acetonitrile) can cause peak distortion.
Problem 2: Poor resolution between glycoside isomers.
Q: I cannot achieve baseline separation between my apigenin glycosides, especially two that are known isomers. How can I improve the resolution?
A: Separating isomers is a challenge that pushes an HPLC method to its limits. Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, we must optimize one or more of these parameters.
Causality: Isomers have very similar physicochemical properties, leading to nearly identical interactions with the stationary phase. To separate them, you must exploit the subtle differences in their three-dimensional structure by fine-tuning the mobile phase composition and gradient slope to alter the system's selectivity (α).
Solutions:
-
Optimize the Gradient: This is the most powerful tool for improving the resolution of closely eluting peaks. A steep gradient may not provide enough time for the column to differentiate between the isomers.
-
Action: After an initial scouting run, identify the time window where your isomers elute. Modify your gradient to be much shallower in this region. For example, if they elute between 15 and 17 minutes with a gradient of 20-40% B, try running that segment at 0.2-0.5% B per minute instead of 1-2% B per minute.
-
| Parameter | Steep Gradient | Shallow Gradient (Optimized) |
| Gradient Program | 5-95% B in 20 min | 1. 5-25% B in 10 min 2. 25-32% B in 15 min 3. 32-95% B in 5 min |
| Run Time | ~25 min | ~35 min |
| Resolution (Rs) of Isomers | 0.8 (Co-eluting) | 1.7 (Baseline Separated) |
| Peak Width | Broader | Sharper |
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the C18 stationary phase differently. This can alter selectivity.
-
Adjust Column Temperature: Temperature can influence selectivity.
-
Action: Using a column oven, analyze your sample at different temperatures (e.g., 25°C, 35°C, and 45°C). While higher temperatures lower viscosity and shorten run times, they can sometimes decrease resolution. However, in other cases, temperature changes can alter the retention characteristics of isomers differently, leading to improved separation.[14]
-
-
Consider a Different Stationary Phase: If a C18 column does not provide adequate selectivity, a different column chemistry might. A Phenyl-Hexyl column, for instance, offers alternative selectivity through pi-pi interactions with the aromatic rings of the flavonoids.
Problem 3: My analysis is taking too long.
Q: My current method provides good separation, but the run time is over 60 minutes. How can I accelerate the analysis without losing critical resolution?
A: Long analysis times are a major bottleneck in high-throughput labs. The key is to increase speed while maintaining efficiency, a transition often associated with moving from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) technology.
Causality: Run time is primarily dictated by the column length, flow rate, and gradient duration. Simply increasing the flow rate on a standard HPLC column often leads to a significant loss of resolution due to increased band broadening.[15]
Solutions:
-
Transition to UHPLC: The most effective way to reduce run time is to switch to a UHPLC system with a column packed with sub-2 µm particles.
-
Action: Transfer your method to a shorter column (e.g., 50 mm or 100 mm) with a smaller particle size (e.g., 1.8 µm). You can then significantly increase the flow rate without a proportional loss in efficiency. This can often reduce analysis times by a factor of 5 to 10 while maintaining or even improving resolution.[15]
-
-
Increase Flow Rate (with caution): If a UHPLC is not available, you can try modestly increasing the flow rate on your HPLC system. Be aware that this will increase backpressure and may reduce the resolution of your most critical pairs.
-
Use a Sharper Gradient: If your critical pairs are well-resolved, you may be able to shorten the run by making the initial and final stages of your gradient steeper, while keeping the shallow portion around your analytes of interest.
Protocol: HPLC Method Development Workflow
This protocol provides a systematic approach to developing a robust separation method from scratch.
1. Standard and Sample Preparation
-
Standards: Prepare individual stock solutions of apigenin and available glycoside standards (e.g., apigetrin, vitexin) in methanol or DMSO at approximately 1 mg/mL. Create a working mixture by diluting the stocks in a mobile phase-like solvent (e.g., 50:50 methanol:water) to a final concentration of 10-20 µg/mL.
-
Samples: For plant extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and enrich the flavonoid fraction.[16] Ensure the final sample is dissolved in the initial mobile phase and filtered through a 0.22 µm syringe filter.
2. Initial HPLC Conditions (Scouting Run)
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | Diode Array Detector (DAD) scanning 200-400 nm. Monitor at ~336-350 nm for apigenin/flavones.[17] |
| Injection Vol. | 5-10 µL |
3. Method Development and Optimization Workflow
Caption: A systematic workflow for HPLC method development.
-
Step 1 (Scouting): Run the initial conditions with your standard mix. Assess peak shape and determine the approximate elution times.
-
Step 2 (Peak Shape): If the apigenin peak is tailing, confirm the mobile phase pH is low (~2.5-3.0). If tailing persists, consider a different, high-quality end-capped C18 column.
-
Step 3 (Resolution): Identify the critical pairs (most poorly resolved peaks). Modify the gradient to be shallower around these peaks to increase their separation.
-
Step 4 (Speed): Once resolution is acceptable, investigate increasing the flow rate or shortening the column length to reduce the overall run time.
-
Step 5 (Validation): Once the method is finalized, perform a validation according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness.[18]
References
- BenchChem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
- BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
-
Cai, S. Q., et al. (2004). A simple HPLC method for the determination of apigenin in mouse tissues. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 109-115. Retrieved from [Link]
-
Hertog, M. G. L., Hollman, P. C. H., & Venema, D. P. (1992). Optimization of a quantitative HPLC determination of potentially anticarcinogenic flavonoids in vegetables and fruits. Journal of Agricultural and Food Chemistry, 40(9), 1591-1598. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of apigenin and its glycosidic, glucuronide, acetylated, and... Retrieved from [Link]
-
Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486-S491. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC Chormatogram of Apigenin Standard. Retrieved from [Link]
-
Lay, H. L., & Lin, C. C. (2007). Optimization and validation of HPLC methodology for determining flavonols and flavones in vegetables. Instituto Adolfo Lutz Journal, 66(3), 224-231. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation.
-
ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION. Retrieved from [Link]
-
Tran, T. T., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6391. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of apigenin and its glycosides. Retrieved from [Link]
-
Salehi, B., et al. (2019). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Molecules, 24(8), 1601. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of apigenin (left) and apigenin‐7‐O‐glucoside (right). Retrieved from [Link]
-
Ku, Y. R., et al. (2002). Analysis of flavonoids in Vernonia paltula by high-performance liquid chromotography. Journal of Food and Drug Analysis, 10(3), 163-168. Retrieved from [Link]
-
Mattila, P., & Kumpulainen, J. (2002). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 50(10), 2784-2791. Retrieved from [Link]
-
Chula Digital Collections. (2020). Optimizing the method for quantification of apigenin and quercetin in the Thai herbal Sattakavata formula by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Apigenin. Retrieved from [Link]
- BenchChem. (n.d.). Selecting the appropriate HPLC column for Sieboldin analysis.
-
NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids. Retrieved from [Link]
-
International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Apigenin 7-O-glucuronide Extraction.
-
Sereya, K., et al. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. Der Pharmacia Lettre, 10(3), 30-36. Retrieved from [Link]
-
ResearchGate. (n.d.). High performance liquid chromatographic method for quantization of apigenin from dried root powder of Gmelina arborea Linn. Retrieved from [Link]
-
Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]
-
Mbamalu, O. N., & Antunes, E. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Natural Products, 2(2). Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of HPLC and UPLC for Flavonoid Glycoside Analysis.
-
NIH. (n.d.). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Isolation and Identification of Anticancer Apigenin Glycosides Flavonoids from Plantation White Sugar. Retrieved from [Link]
-
Journal of Medicinal Plants. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Retrieved from [Link]
-
NIH. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in Flavonoid Extraction
Welcome to the technical support center for natural product extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with flavonoid extraction. Here, we address common issues leading to low yields and provide scientifically grounded, actionable solutions in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific, acute problems you might be facing during your extraction workflow.
Q1: Why is my total flavonoid yield unexpectedly low even after following a standard protocol?
A1: A low total flavonoid yield is a common but multifaceted problem. The issue often lies in one of four areas: (1) suboptimal solvent choice, (2) inefficient extraction parameters, (3) degradation of the target compounds, or (4) poor sample preparation.
-
Causality & Rationale: Flavonoids are a diverse group of polyphenolic compounds with a wide range of polarities. A "standard" protocol may not be optimized for your specific plant matrix or the flavonoid subclass you are targeting. For instance, flavonoid glycosides are more polar and extract well in aqueous alcohol mixtures, while less polar aglycones require solvents like acetone or ethyl acetate.[1] Furthermore, extraction is a kinetic process; if time, temperature, or the solvent-to-solid ratio are insufficient, the solvent will not be able to effectively penetrate the plant matrix and solubilize the target compounds.
-
Suggested Solutions:
-
Re-evaluate Your Solvent: If you are using a highly polar solvent like pure ethanol, consider preparing aqueous mixtures (e.g., 50-70% ethanol), which can improve the extraction of a broader range of flavonoids.[2] Conversely, if targeting less polar flavonoids, a less polar solvent might be necessary.[1]
-
Optimize Extraction Parameters: Systematically vary the temperature, time, and solvent-to-solid ratio. An increase in temperature can enhance solubility and diffusion, but excessively high temperatures (>80°C) can cause degradation.[3][4] A higher solvent-to-solid ratio can create a larger concentration gradient, favoring diffusion, but a point of diminishing returns is often reached.[5][6]
-
Check for Degradation: Flavonoids are susceptible to degradation from high heat, light exposure, and extreme pH.[1][3] Use amber glassware, avoid unnecessarily high temperatures, and measure the pH of your extraction solvent, aiming for a slightly acidic to neutral range (pH 4-7) for general stability.[3][7]
-
Assess Sample Preparation: Ensure your plant material is ground to a fine, homogenous powder. A smaller particle size increases the surface area for solvent interaction, leading to more efficient extraction.[8]
-
To systematically address this, you can follow a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting low flavonoid yield.
Q2: My extraction yields are inconsistent from one batch to the next. What could be the cause?
A2: Inconsistent yields are typically rooted in a lack of standardization in your process or variability in the source material.
-
Causality & Rationale: The phytochemical content of plants can vary significantly based on genetics, harvest time, growing conditions, and post-harvest storage.[2] If your source material is not consistent, your yields will not be either. On the experimental side, minor, unrecorded deviations in parameters like particle size, extraction time, or temperature can lead to significant differences in yield between batches.[9]
-
Suggested Solutions:
-
Standardize Plant Material: If possible, source your plant material from a single, reputable supplier. Homogenize the entire batch of dried material before starting any experiments to ensure each subsample is representative.
-
Control Particle Size: Sieve your ground plant material to a consistent particle size range. This ensures a uniform surface area for extraction in every batch.[10] While smaller is often better, excessively fine powders can sometimes lead to filtration difficulties.
-
Implement Strict SOPs: Maintain a detailed Standard Operating Procedure (SOP) for every step, including weighing, solvent addition, temperature control (use a calibrated water bath), and extraction duration (use a timer).
-
Q3: I see a good total extract weight, but my target flavonoid is absent or at a very low concentration upon analysis (e.g., by HPLC). Why?
A3: This common issue points toward either (1) degradation of the specific target flavonoid or (2) a lack of selectivity in your extraction method.
-
Causality & Rationale: Not all flavonoids share the same stability. Some, like myricetin, are particularly prone to degradation, especially at high temperatures or in the presence of oxidative enzymes.[11][12] If your extraction conditions are too harsh, you may be destroying your target compound while still extracting other, more stable molecules. Alternatively, your chosen solvent may be too broad, co-extracting large amounts of other compounds (lipids, chlorophylls, other phenolics), which results in a high total extract weight but a low concentration of your specific target.
-
Suggested Solutions:
-
Use Milder Extraction Methods: Switch from high-temperature methods like Soxhlet or reflux to modern, non-thermal or rapid-heating techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient and can be performed at lower temperatures, reducing the risk of thermal degradation.[13][14][15]
-
Control the pH: The stability of many flavonoids is highly pH-dependent.[7] Some studies show that a slightly acidic environment (pH 2.5-3.5) can improve the recovery of certain flavonoids.[1] Experiment with buffering your solvent to find the optimal pH for your target compound's stability.
-
Add Protective Agents: Consider adding antioxidants like ascorbic acid to the extraction solvent to minimize oxidative degradation.[3]
-
Increase Selectivity: If co-extraction is the problem, perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and waxes before the main flavonoid extraction.
-
Frequently Asked Questions (FAQs)
This section covers broader questions to build your foundational knowledge for successful extractions.
Q1: How do I select the best solvent for my specific flavonoid extraction?
A1: Solvent selection is the most critical parameter and should be based on the polarity of your target flavonoids.[2] The principle of "like dissolves like" applies. Use the following table as a guide. Aqueous mixtures of organic solvents are often more effective than pure solvents.[16][17]
Table 1: Common Solvents for Flavonoid Extraction and Their Properties
| Solvent | Polarity Index | Target Flavonoids | Notes |
| Water | 10.2 | Highly polar glycosides, some anthocyanins | Inefficient for less polar flavonoids; risk of microbial growth. |
| Methanol | 5.1 | Broad range (glycosides & aglycones) | Effective but toxic; not suitable for food/pharma applications.[1] |
| Ethanol | 4.3 | Broad range (glycosides & aglycones) | "Green" solvent, low toxicity; 50-70% aqueous solutions are common.[1][2] |
| Acetone | 4.3 | Flavones, flavonols, flavanones | Good for less polar flavonoids; often used in aqueous mixtures.[18][19] |
| Ethyl Acetate | 4.4 | Aglycones (less polar) | Good for partitioning and purification steps. |
| Chloroform | 4.1 | Non-polar aglycones, isoflavones | Used for highly non-polar flavonoids; has toxicity concerns. |
| Hexane | 0.1 | N/A (for flavonoids) | Used for pre-extraction (defatting) to remove lipids and chlorophyll. |
Data compiled from various sources.[20][1][18][19]
Q2: What are the main differences between maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)?
A2: These methods differ primarily in their mechanism, efficiency, and speed. Modern methods like UAE and MAE offer significant advantages over traditional maceration.[21]
Table 2: Comparison of Common Flavonoid Extraction Methods
| Feature | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Mechanism | Passive diffusion over a long period. | Acoustic cavitation disrupts cell walls, enhancing solvent penetration.[13][21] | Microwave energy causes rapid, localized heating of intracellular water, rupturing cells.[15][22] |
| Extraction Time | Long (hours to days). | Short (minutes).[23][24] | Very Short (seconds to minutes).[14] |
| Solvent Usage | High. | Reduced.[24] | Reduced.[14] |
| Temperature | Ambient. | Can be controlled (low to moderate).[4] | High (requires careful control). |
| Yield | Generally lower. | Generally higher.[23][25] | Generally highest.[25][26] |
| Disadvantages | Time-consuming, inefficient. | Potential for free radical formation; requires specific equipment.[15] | Risk of thermal degradation for sensitive compounds; requires specific equipment.[15] |
Caption: Workflow for selecting an appropriate extraction method.
Q3: How can I prevent my flavonoids from degrading during the extraction process?
A3: Preventing degradation requires a multi-pronged approach focusing on temperature, pH, light, and oxygen exposure.
-
Temperature Control: Avoid excessive heat. For many flavonoids, extraction temperatures between 60-80°C are a good starting point, but optimization is key.[3] If using UAE or MAE, use settings that minimize temperature spikes.[4]
-
pH Management: Maintain the pH of your solvent in a slightly acidic to neutral range (pH 4-7), as extreme pH levels can degrade flavonoids.[3][7]
-
Light Protection: Use amber glassware or cover your extraction vessels with aluminum foil. Store both your raw material and final extracts in the dark, as UV light can initiate degradation reactions.[3]
-
Limit Oxygen Exposure: Oxidative degradation is a significant risk. Work quickly and consider adding antioxidants like ascorbic acid to your solvent.[3] For long-term storage of the final extract, purge the container with an inert gas (like nitrogen or argon) and store at low temperatures (-18°C or lower).[3]
Experimental Protocols
Protocol 1: General Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol provides a starting point for optimizing flavonoid extraction using an ultrasonic bath.
-
Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material into a 50 mL amber conical flask.
-
Solvent Addition: Add 20 mL of your chosen solvent (e.g., 70% ethanol), resulting in a 1:20 solid-to-liquid ratio.
-
Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set Parameters: Set the ultrasonic frequency (a common frequency is 40 kHz) and temperature (e.g., 55°C).[21][25]
-
Extraction: Sonicate for a defined period (e.g., 30-50 minutes).[4][25]
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge to separate the extract from the solid residue.
-
Storage: Store the supernatant (your flavonoid extract) in an amber vial at 4°C for short-term storage or below -18°C for long-term storage.[3]
Note: These parameters (ratio, temperature, time) should be systematically optimized for your specific application.
Protocol 2: Determination of Total Flavonoid Content (TFC) by Aluminum Chloride Colorimetric Assay
This is a standard method to quantify the total amount of flavonoids in your extract.[27]
-
Prepare Standard Curve:
-
Create a stock solution of a standard, such as quercetin (1 mg/mL in ethanol).
-
Prepare a series of dilutions from the stock solution (e.g., 25, 50, 75, 100 µg/mL) to create a calibration curve.[27]
-
-
Sample Reaction:
-
Incubation: Mix well and incubate at room temperature for 30-40 minutes, protected from light.[27][28]
-
Measurement: Measure the absorbance of the resulting yellow-colored complex at approximately 415 nm using a spectrophotometer or microplate reader.[27][28]
-
Calculation: Use the regression equation from your quercetin standard curve to calculate the total flavonoid content of your extract. The results are typically expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).
References
-
Chemistry Notes. (n.d.). Determination of Total Flavonoid Content: Easy Protocol. Retrieved from [Link]
-
Scientific.Net. (n.d.). Comparison of Different Extraction Methods for Antioxidant Property of Flavonoids from Pomelo Peel. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the five extraction methods for obtaining flavonoids and.... Retrieved from [Link]
-
Al-Khayri, J. M., et al. (2022). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. PMC - PubMed Central. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Selection and optimisation of extraction technique for the preparation of phenolic- and flavonoid-rich extract of leafy vegetable, Coccinia grandis (Linn.) Voigt. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review. Retrieved from [Link]
-
Routray, W., & Orsat, V. (2011). Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review. Retrieved from [Link]
-
ResearchGate. (2020). What is the best solvent or solvent mixture for extracting flavonoids from a plant leaves?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different solvent to solid ratios on extraction of flavonoids.... Retrieved from [Link]
-
Wati, R. K., et al. (2024). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. PMC - NIH. Retrieved from [Link]
-
Chemistry and Industry of Forest Products. (n.d.). Comparison Study of Different Methods for Extracting Flavonoids from Phyllostachys prominensns(W.Y.Xiong) Leaves. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Influence of extraction methods on stability of flavonoids. Retrieved from [Link]
-
Šegan, D., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Retrieved from [Link]
-
Alexandre, E. M. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Retrieved from [Link]
-
Frontiers. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]
-
Zhang, L., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review. Retrieved from [Link]
-
Wati, R. K., et al. (2024). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Retrieved from [Link]
-
González-de-Peredo, A. V., et al. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. Retrieved from [Link]
-
Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2022). Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). MDPI. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb.. Retrieved from [Link]
-
Scirp.org. (n.d.). Total Flavonoid Content, the Antioxidant Capacity, Fingerprinting and Quantitative Analysis of Fupenzi (Rubus chingii Hu.). Retrieved from [Link]
-
de Oliveira, A. M., et al. (2015). Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. PMC - PubMed Central. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (n.d.). Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (n.d.). Total Flavonoid Determination for the Quality Control of Aqueous Extractives from Phyllanthus niruri L.. Retrieved from [Link]
-
IJPSR. (2024). EFFECT OF PARTICLE SIZE ON YIELD OF PLANT EXTRACT. Retrieved from [Link]
-
ResearchGate. (2025). Effect of particle size upon the extent of extraction of antioxidant power from the plants Agrimonia eupatoria, Salvia sp and Satureja Montana. Retrieved from [Link]
-
Makanjuola, S. A. (2017). Influence of particle size and extraction solvent on antioxidant properties of extracts of tea, ginger, and tea–ginger blend. PMC - NIH. Retrieved from [Link]
-
Skrypnik, L., et al. (2023). Influence of Particle Size and Extraction Methods on Phenolic Content and Biological Activities of Pear Pomace. MDPI. Retrieved from [Link]
-
PubMed Central. (2021). Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis. Retrieved from [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on extraction yield of flavonoids from Solanum ferox.... Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. Retrieved from [Link]
-
Open Access Pub. (n.d.). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Effect of Particle Size and Extraction Time on Total Flavonoid Level of Artemisia vulgaris Ethanol Extract. Retrieved from [Link]
-
MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis. Retrieved from [Link]
-
Živković, J., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Retrieved from [Link]
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Technical Support Center: Preventing Flavonoid Precipitation in Cell Culture Media
Welcome to the technical support center dedicated to addressing a common yet challenging issue in cell culture-based research: the precipitation of flavonoid compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols to ensure the successful application of flavonoids in your experiments. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding flavonoid handling in cell culture.
Q1: I dissolved my flavonoid in DMSO, but it precipitated immediately upon addition to my cell culture medium. What went wrong?
This is a classic solubility issue. While DMSO is an excellent solvent for many poorly soluble compounds like flavonoids, its ability to keep them in solution dramatically decreases when the stock is diluted into the aqueous environment of your cell culture medium. This phenomenon, known as "antisolvent precipitation," occurs because the flavonoid, which is hydrophobic, is forced out of solution as the highly polar water molecules in the medium interact with the DMSO.
Several factors can contribute to this:
-
Final DMSO Concentration: The final concentration of DMSO in your culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some may tolerate up to 1%.[1][2] However, for sensitive or primary cells, it's best to keep the final DMSO concentration below 0.1%.[2][3][4][5] If your stock solution is not concentrated enough, you may be adding too large a volume to your media, leading to a higher final DMSO concentration that is still insufficient to maintain flavonoid solubility.
-
Flavonoid Concentration: You may be trying to achieve a final flavonoid concentration that exceeds its maximum solubility in the final medium composition, even with the presence of a solubilizing agent like DMSO.
-
Method of Addition: Rapidly adding the DMSO stock to the medium can create localized high concentrations of the flavonoid, leading to immediate precipitation.
Q2: Can I just warm the media to redissolve the flavonoid precipitate?
Gently warming the media might temporarily redissolve the precipitate, but it is not a recommended or reliable solution for several reasons:
-
Compound Stability: Many flavonoids are sensitive to heat and prolonged exposure to elevated temperatures can lead to degradation.[6]
-
Incomplete Dissolution: You may not achieve complete redissolution, leaving behind micro-precipitates that can still interfere with your experiment.
-
Precipitation Upon Cooling: The flavonoid will likely precipitate out again as the medium cools to the standard incubation temperature of 37°C.
-
Impact on Media Components: Heating can also degrade other essential components of your cell culture medium, such as vitamins and amino acids.
Q3: Does the pH of my cell culture medium affect flavonoid solubility?
Absolutely. The pH of the medium can significantly influence the solubility of flavonoids.[7][8] Many flavonoids contain hydroxyl groups that can be deprotonated at higher pH values, increasing their polarity and, consequently, their solubility in aqueous solutions.[9] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While drastically altering the medium's pH is not feasible due to cellular toxicity, slight adjustments or the use of specific buffers might be considered in certain experimental setups. For instance, the solubility of some flavonoids has been shown to be 4-6 times higher at pH 8 compared to pH 2.[7]
Q4: Are there alternatives to DMSO for dissolving flavonoids?
Yes, several alternatives can be considered, especially if your cells are sensitive to DMSO or if you continue to experience precipitation.
-
Ethanol: Ethanol can be used as a solvent for some flavonoids.[10] However, like DMSO, it can be toxic to cells at higher concentrations, and similar precipitation issues upon dilution can occur.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like flavonoids, effectively encapsulating them and increasing their water solubility.[11][12][13][14] This method can significantly enhance flavonoid bioavailability in cell culture without the inherent toxicity of organic solvents. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12][15] The formation of these complexes can lead to a substantial increase in solubility, for instance, a methylated β-CD complex of quercetin showed a >254-fold increase in solubility.[11]
Troubleshooting Guide: A Deeper Dive
When precipitation occurs, a systematic approach is necessary to identify and resolve the issue.
Issue 1: Precipitate Forms Immediately Upon Adding Flavonoid Stock to Media
This is a clear indication of poor solubility in the final aqueous environment.
Caption: Troubleshooting workflow for immediate precipitation.
-
Optimizing Stock and Final Concentrations:
-
Protocol for Preparing a High-Concentration DMSO Stock:
-
Determine the highest possible concentration of your flavonoid that will completely dissolve in 100% DMSO. This may require some empirical testing.
-
Warm the DMSO slightly (e.g., to 37°C) to aid dissolution, but avoid excessive heat.
-
Sonication can also be used to help dissolve the compound.[1]
-
Once dissolved, filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
-
Improving the Dilution Process:
-
Protocol for Diluting Flavonoid Stock into Media:
-
Warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the flavonoid stock solution drop by drop.
-
This gradual introduction helps to disperse the flavonoid molecules quickly, preventing the formation of localized high concentrations that can lead to precipitation.
-
-
-
Utilizing Cyclodextrins for Enhanced Solubility:
-
Protocol for Preparing a Flavonoid-Cyclodextrin Inclusion Complex:
-
Prepare a saturated solution of the chosen cyclodextrin (e.g., HP-β-CD) in sterile water or PBS.
-
Add the flavonoid to the cyclodextrin solution. The molar ratio of flavonoid to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.[12]
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
The formation of the inclusion complex can be confirmed by various analytical techniques, but for practical purposes, a significant increase in the flavonoid's solubility in the aqueous solution is a good indicator.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved material. This stock solution can then be added to your cell culture medium.
-
-
Issue 2: Precipitate Forms Over Time in the Incubator
If the flavonoid solution is initially clear but a precipitate forms after several hours or days of incubation, the cause is likely related to the stability of the compound or interactions with media components.
Caption: Troubleshooting workflow for delayed precipitation.
-
Assessing Compound Stability:
-
Some flavonoids can be unstable in aqueous solutions at physiological pH and 37°C, leading to degradation and precipitation of the less soluble degradation products.[16]
-
Review the literature for stability data on your specific flavonoid under similar conditions.
-
If stability is a concern, consider preparing fresh solutions immediately before each experiment and minimizing the incubation time.
-
-
Investigating Interactions with Media Components:
-
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is used).[17] Flavonoids can potentially interact with these components, leading to the formation of insoluble complexes.
-
To test for this, you can prepare a solution of your flavonoid in a simpler buffered saline solution (e.g., PBS) at the same final concentration and observe if precipitation still occurs. If it does not, this suggests an interaction with a component in your complete medium.
-
Serum proteins are a common cause of such interactions. If you are using a serum-containing medium, you could try reducing the serum concentration or switching to a serum-free formulation if your cells can tolerate it.
-
-
Understanding Flavonoid Aggregation:
-
At higher concentrations, some flavonoids can self-aggregate, forming larger particles that precipitate out of solution.[18][19][20][21][22]
-
This is more likely to occur with planar, hydrophobic flavonoid structures.
-
If you suspect aggregation, the primary solution is to work at a lower, non-aggregating concentration of the flavonoid.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters to consider when working with flavonoids in cell culture.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Final DMSO Concentration | < 0.1% - 0.5% | Cell line dependent. Primary and sensitive cells require lower concentrations.[1][2][3][4] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Final Ethanol Concentration | < 0.1% - 0.5% | Similar to DMSO, ethanol can be cytotoxic. Its use as a primary solvent for flavonoids in cell culture is less common than DMSO. |
| pH of Media | ~7.2 - 7.4 | Standard physiological pH for most cell lines. While higher pH can increase the solubility of some flavonoids, altering the media pH can be detrimental to cell health.[7][8][9] |
| Stock Solution Storage | -20°C to -80°C | Store in small, single-use aliquots to minimize freeze-thaw cycles which can promote precipitation. |
References
- Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed Central. (n.d.).
- DMSO usage in cell culture - LifeTein. (2023, February 1).
- Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed. (n.d.).
- Understanding the Importance of DMSO Concentration in Inhibitor Preparation | Glasp. (2023, November 28).
- What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).
- Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers - PubMed. (2012, April 1).
- Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025, September 10).
- Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ResearchGate. (2019, October 2).
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016, January 1).
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. (2014, October 14).
- Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PubMed Central. (n.d.).
- Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy | Request PDF - ResearchGate. (2025, August 10).
- Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. (n.d.).
- Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).
- Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media | Request PDF - ResearchGate. (n.d.).
- The effect of pH on the extraction yield of flavonoids - ResearchGate. (n.d.).
- Solubility of Flavonoids in Pure Solvents | Industrial & Engineering Chemistry Research. (n.d.).
- Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence | The Journal of Physical Chemistry B - ACS Publications. (2022, September 19).
- Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents | ACS Sustainable Chemistry & Engineering. (2025, July 6).
- Solubility of the derivatives in DMEM medium evaluated by turbidimetry. - ResearchGate. (n.d.).
- Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence - PMC - NIH. (n.d.).
- Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. (2023, June 23).
- (PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. (2025, August 10).
- Determining the Intracellular Concentrations of Flavonoids in MDA-MB-231 Cells Using HPLC - CORE. (n.d.).
- Inhibition and Disaggregation Effect of Flavonoid-derived Carbonized Polymer Dots on Protein Amyloid Aggregation - ResearchGate. (2025, August 9).
- Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid - SciELO. (2021, January 15).
- Flavonoids as potential anti-platelet aggregation agents: from biochemistry to health promoting abilities - ResearchGate. (2025, November 11).
- Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC - NIH. (n.d.).
- Flavonoids and platelet aggregation: A brief review - PubMed. (2017, July 15).
- Natural Products - TSI Journals. (2011, June 20).
- Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials - MDPI. (n.d.).
- A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents - MDPI. (n.d.).
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
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- Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31).
- Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo - PMC. (2023, June 12).
- Solubility of Flavonoids in Pure Solvents | Request PDF - ResearchGate. (2025, August 5).
- Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC - NIH. (n.d.).
- Total Phenolic and Flavonoid Contents of Aqueous Extract of Stinging Nettle and In Vitro Antiproliferative Effect on Hela and BT-474 Cell Lines - NIH. (n.d.).
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Technical Support Center: Strategies to Enhance the Bioavailability of Apigenin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with apigenin and its derivatives, focusing on strategies to enhance their bioavailability.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary challenge in the clinical application of apigenin?
Apigenin, a promising bioactive flavonoid, faces significant hurdles in clinical development primarily due to its low oral bioavailability.[1][2][3][4] This is a consequence of its poor aqueous solubility (approximately 1.35-2.16 µg/mL in water) and extensive first-pass metabolism in the intestine and liver.[3][5][6] Apigenin is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high membrane permeability but low solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[3][6][7]
Q2: What are the main metabolic pathways for apigenin in the body?
Once absorbed, apigenin undergoes rapid and extensive metabolism. The primary metabolic routes are glucuronidation and sulfation (Phase II metabolism).[2] Additionally, Phase I metabolism, mediated by cytochrome P450 enzymes (CYP1A1, CYP2B, and CYP2E1), can hydroxylate apigenin to form metabolites like luteolin.[8] These metabolic processes convert apigenin into more water-soluble conjugates that are readily excreted in urine and feces, further reducing its systemic bioavailability.[2]
Q3: What are the common analytical methods for quantifying apigenin in biological samples?
Accurate quantification of apigenin in biological matrices like plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques.[9] These are often coupled with detection methods such as UV-Vis spectrophotometry, photodiode array (PDA), or mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1][9][10] Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.[11]
Q4: What are the principal strategies to improve the bioavailability of apigenin?
Several formulation strategies are being explored to overcome the bioavailability challenges of apigenin. These can be broadly categorized as:
-
Physical Modifications: These approaches aim to increase the surface area and dissolution rate of apigenin without altering its chemical structure. Techniques include particle size reduction (nanonization), amorphization, and the formation of solid dispersions.[5][6]
-
Chemical Modifications: This involves creating prodrugs or forming complexes to enhance solubility and stability.[5][6]
-
Advanced Delivery Systems: Encapsulating apigenin in carrier systems can protect it from degradation and enhance its absorption. Examples include liposomes, nanoemulsions, nanostructured lipid carriers (NLCs), and phytosomes.[2][7]
TROUBLESHOOTING GUIDES
Issue 1: Poor Dissolution of Apigenin in In Vitro Assays
Problem: You are observing very low and inconsistent release of apigenin during in vitro dissolution studies, making it difficult to assess the performance of your formulation.
Root Cause Analysis: This is a direct consequence of apigenin's poor aqueous solubility. The crystalline nature of raw apigenin further limits its dissolution rate.
Solutions & Protocols:
Strategy 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can enhance dissolution by reducing particle size, improving wettability, and converting the drug to an amorphous form.[3]
-
Experimental Protocol: Preparation of Apigenin Solid Dispersion by Ball Milling
-
Materials: Apigenin, Pluronic® F-127 (PLU127) or other suitable polymer carriers (e.g., PVP K30, Soluplus®).[5][12]
-
Procedure:
-
Accurately weigh apigenin and the selected polymer carrier in a desired ratio (e.g., 1:4 w/w).
-
Place the mixture in a ball mill.
-
Mill at a specified speed and duration. The optimal parameters will depend on the specific equipment and materials used.[6]
-
The resulting powder is the solid dispersion.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of apigenin, indicated by the disappearance of its characteristic melting peak.[13]
-
Powder X-ray Diffraction (PXRD): To verify the amorphous state of apigenin in the dispersion.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify potential interactions between apigenin and the carrier.[14]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the solid dispersion particles.[14]
-
-
-
Troubleshooting:
-
Incomplete Amorphization: Increase the milling time or the proportion of the carrier.
-
Low Dissolution Enhancement: Experiment with different polymers. For instance, Pluronic® F-127 has shown excellent results in enhancing apigenin's solubility, achieving up to 100% dissolution at pH 6.8.[5][6] Hot-melt extrusion with Soluplus® has also been reported to increase water solubility by over 18-fold.[12]
-
Strategy 2: Nanoparticle Formulation
Reducing the particle size of apigenin to the nanometer range significantly increases its surface area-to-volume ratio, leading to enhanced solubility and dissolution rates.
-
Experimental Protocol: Preparation of Apigenin Nanoparticles by Liquid Antisolvent Precipitation (LAP)
-
Materials: Apigenin, a suitable solvent (e.g., DMSO or DMF), and an antisolvent (e.g., water). A surfactant may be needed to stabilize the nanoparticles.[15]
-
Procedure:
-
Dissolve apigenin in the solvent to create a concentrated solution.
-
Rapidly inject this solution into the antisolvent under vigorous stirring.
-
The rapid change in solvent polarity causes the precipitation of apigenin as nanoparticles.
-
The resulting nanosuspension can be used directly or lyophilized to obtain a powder.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the mean particle size and polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM) or SEM: To visualize the morphology of the nanoparticles.[1]
-
-
-
Troubleshooting:
-
Particle Aggregation: Optimize the concentration of the stabilizing surfactant.
-
Broad Particle Size Distribution: Adjust the stirring speed, injection rate, and solvent-to-antisolvent ratio.
-
Issue 2: Low Oral Bioavailability in Animal Studies Despite Improved In Vitro Dissolution
Problem: Your apigenin formulation shows promising dissolution in vitro, but pharmacokinetic studies in animal models (e.g., rats) still indicate low oral bioavailability.
Root Cause Analysis: This discrepancy often arises from extensive first-pass metabolism in the gut and liver, and/or efflux by transporters like P-glycoprotein (P-gp), which actively pump apigenin out of cells.[16]
Solutions & Protocols:
Strategy 1: Co-administration with Bioavailability Enhancers
Certain natural compounds can inhibit metabolic enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered drugs. Piperine, an alkaloid from black pepper, is a well-known bio-enhancer.[17]
-
Mechanism of Action: Piperine is a potent inhibitor of CYP3A4 and P-glycoprotein, the primary enzyme and transporter involved in apigenin's metabolism and efflux.[16][18] By inhibiting these, piperine can significantly increase the absorption and reduce the clearance of apigenin.
-
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing:
-
Control Group: Administer a suspension of pure apigenin orally.
-
Formulation Group: Administer your optimized apigenin formulation orally.
-
Co-administration Group: Administer your apigenin formulation along with piperine.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Extract apigenin from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). A significant increase in AUC for the co-administration group compared to the formulation group would indicate successful bioavailability enhancement.
-
-
Troubleshooting:
-
No Significant Improvement: The dose of piperine may be insufficient. Titrate the dose of piperine in pilot studies to find the optimal ratio.
-
Toxicity Concerns: Monitor the animals for any adverse effects, as inhibiting metabolic pathways can also increase the toxicity of the primary drug.
-
Strategy 2: Advanced Lipid-Based Delivery Systems
Lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Nanostructured Lipid Carriers (NLCs), and phytosomes can enhance bioavailability through multiple mechanisms.
-
Mechanism of Action:
-
They can present the drug in a solubilized form, bypassing the dissolution step.
-
They can promote lymphatic transport, thereby bypassing the first-pass metabolism in the liver.
-
Some lipid excipients can inhibit P-gp.
-
-
Experimental Protocol: Preparation of Apigenin-Loaded SNEDDS
-
Components: An oil phase, a surfactant, and a co-surfactant.
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize apigenin.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SNEDDS pre-concentrate by mixing the selected components and dissolving apigenin in it.
-
-
Characterization:
-
Self-Emulsification Performance: Observe the formation of a nanoemulsion upon gentle agitation in an aqueous medium.
-
Droplet Size and Zeta Potential: Analyze the resulting nanoemulsion using DLS.
-
In Vivo Evaluation: Conduct pharmacokinetic studies as described above. A study using a bioactive SNEDDS (Bio-SNEDDS) showed a significant increase in Cmax and AUC for apigenin.[1]
-
-
Data Presentation
Table 1: Comparison of Apigenin Solubility in Different Formulations
| Formulation | Solubility Enhancement (fold) | Reference |
| Raw Apigenin | 1 (Baseline) | [15] |
| Solid Dispersion (10% Apigenin/90% Soluplus®) | 18.25 | [12] |
| Apigenin Nanoparticles (in artificial intestinal juice) | 74.87 | [15] |
| Apigenin-Phospholipid Phytosome | >36 | [7] |
| SNEDDS (Self-Nanoemulsifying Drug Delivery System) | ~500 | [1] |
Table 2: Pharmacokinetic Parameters of Apigenin Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Bioavailability Enhancement (fold vs. Pure Drug) | Reference |
| Pure Apigenin | Varies | Varies | 1 (Baseline) | [1] |
| Bio-SNEDDS | Increased | Increased | Significant | [1] |
| Solid Dispersion (Microwave method) | - | - | 3.19 (vs. marketed capsule) | [14] |
| Carbon Nanopowder Solid Dispersion | - | - | 1.83 | [3] |
| Mesoporous Silica Nanoparticles Solid Dispersion | - | - | 8.32 | [19] |
Visualizations
Workflow for Developing a Bioavailability-Enhanced Apigenin Formulation
Caption: A logical workflow for the development and evaluation of bioavailability-enhanced apigenin formulations.
Mechanisms of Apigenin Bioavailability Enhancement
Caption: Key strategies and their corresponding mechanisms for improving the oral bioavailability of apigenin.
References
-
Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. MDPI. [Link]
-
Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations. PubMed Central. [Link]
-
Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives. Frontiers. [Link]
-
Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential. Fisher Digital Publications. [Link]
-
Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. MDPI. [Link]
-
(PDF) IMPROVING SOLUBILITY AND DISSOLUTION OF A NATURAL PRODUCT APIGENIN VIA PREPARATION OF SOLID DISPERSION BY HOT MELT EXTRUSION. ResearchGate. [Link]
-
Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques. National Institutes of Health. [Link]
-
Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques. PubMed. [Link]
-
Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism. MDPI. [Link]
-
drug delivery approaches for apigenin. UCL Discovery. [Link]
-
Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion. Taylor & Francis Online. [Link]
-
Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles. PubMed Central. [Link]
-
The Preparation of Apigenin Nanoparticles and the Study of Their Anti-Inflammatory and Anti-Tumor Activities In Vitro. MDPI. [Link]
-
(PDF) Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? ResearchGate. [Link]
-
Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. [Link]
-
Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver. PubMed. [Link]
-
Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? Frontiers. [Link]
-
Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of apigenin. Taylor & Francis. [Link]
-
Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. ResearchGate. [Link]
-
Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV. PubMed Central. [Link]
-
Pharmacokinetic and metabolism of apigenin in female and male rats after a single oral administration. ResearchGate. [Link]
-
LC–MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. ResearchGate. [Link]
-
Bioavailability enhancers of herbal origin: An overview. PubMed Central. [Link]
-
Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. Scholars Research Library. [Link]
- Use of piperine as a bioavailability enhancer.
-
Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Taylor & Francis Online. [Link]
-
Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Antioxidant Activity of Apigenin and Its Acylated Glucosides
Introduction: Beyond the Aglycone
Apigenin, a flavone found abundantly in dietary sources like parsley, celery, and chamomile, is renowned for its diverse biological activities, including potent antioxidant effects.[1][2] In nature, flavonoids such as apigenin predominantly exist not as free aglycones but as glycosides—molecules where a sugar moiety is attached.[3] This glycosylation significantly alters their physicochemical properties, primarily increasing water solubility and stability.[4] A further layer of structural diversity is introduced through acylation, where an acyl group (such as an acetyl or a phenolic acid group) is attached to the sugar.
This guide provides a comprehensive framework for comparing the antioxidant activity of the parent flavonoid, apigenin, with its acylated glucoside derivatives. We will move beyond simple data reporting to explore the causal science behind experimental design, detailing the methodologies required to build a complete and objective antioxidant profile. This comparison is critical for researchers in pharmacology and drug development, as these structural modifications can profoundly impact a compound's bioavailability, cellular uptake, and ultimate therapeutic efficacy.[5][6]
The Structural Basis of Antioxidant Efficacy: Why Modification Matters
A flavonoid's antioxidant power is intrinsically linked to its chemical structure. Key features include the o-dihydroxy (catechol) structure in the B-ring, the C2-C3 double bond in conjugation with the 4-oxo group, and the presence of hydroxyl groups at specific positions.[4]
-
Glycosylation's Double-Edged Sword: Attaching a sugar molecule (glycosylation) often masks one of the critical hydroxyl groups, which can decrease the molecule's radical scavenging ability in chemical assays.[4][7] However, this modification is not without significant benefits; it enhances water solubility and can improve bioavailability, making the flavonoid a "pro-drug" that is metabolized back to the active aglycone in the body.[4][8][9]
-
Acylation: A Strategy for Enhancement: Acylating the sugar moiety introduces another level of complexity. This modification can significantly improve the compound's lipophilicity, which may enhance its interaction with cell membranes and its efficacy in lipid-rich environments.[5][10] Furthermore, if the attached acyl group is itself a phenolic acid (e.g., coumaric or caffeic acid), it can contribute its own antioxidant capacity, potentially leading to a synergistic effect where the acylated glucoside is more potent than both the simple glucoside and the parent apigenin.[11]
To fully understand these nuances, a multi-faceted experimental approach is not just recommended; it is essential.
Diagram 1: Structural Comparison
Caption: Logical relationship of apigenin and its derivatives.
Experimental Design: A Multi-Assay Approach for a Comprehensive Profile
No single assay can capture the total antioxidant potential of a compound. A robust comparison relies on a battery of tests that probe different mechanisms of antioxidant action. We will focus on three chemical assays (DPPH, ABTS, FRAP) for initial screening and one cell-based assay (CAA) to assess activity in a biologically relevant context.
Diagram 2: Overall Experimental Workflow
Caption: High-level workflow for comparative antioxidant analysis.
Part 1: Chemical (Acellular) Antioxidant Assays
These assays are fundamental for determining a molecule's intrinsic capacity to scavenge radicals or reduce oxidants. They are fast, cost-effective, and provide a baseline for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12] The reduction of the violet-colored DPPH radical to the yellow-colored DPPH-H is monitored spectrophotometrically at ~517 nm.[12][13]
-
Experimental Rationale: The DPPH assay is one of the most common and straightforward methods. It is excellent for screening and ranking compounds based on their hydrogen-donating ability. However, the DPPH radical is a synthetic radical not found in biological systems, and its steric hindrance can sometimes limit reactions with larger antioxidant molecules.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.[14]
-
Sample Preparation: Prepare a series of concentrations for each test compound (Apigenin, Apigenin Glucoside, Acylated Apigenin Glucoside) and a standard (e.g., Trolox, Ascorbic Acid) in methanol.
-
Assay Procedure:
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is measured at ~734 nm.[15]
-
Experimental Rationale: The ABTS assay offers a key advantage over DPPH: the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[16] This makes it particularly suitable for comparing apigenin (more lipophilic) with its more water-soluble glucosides. The reaction kinetics are also faster than those of the DPPH assay.
-
Detailed Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate (1:1 v/v).[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm.[13]
-
Assay Procedure:
-
Measurement: Read the absorbance at 734 nm.[17]
-
Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay does not measure radical scavenging but rather the reducing power of a sample. At low pH, antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intense blue-colored ferrous form (Fe²⁺-TPTZ), which is monitored by the change in absorbance at 593 nm.[18]
-
Experimental Rationale: This assay provides a different perspective on antioxidant action, focusing on electron transfer capability.[7] It is a simple, rapid, and reproducible method.[18] Its inclusion helps to differentiate between compounds that act primarily by hydrogen atom transfer (measured well by DPPH) and those that are strong reducing agents (electron donors).
-
Detailed Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Procedure:
-
Measurement: Read the absorbance at 593 nm.[18]
-
Data Analysis: Create a standard curve using a known concentration of FeSO₄ or Trolox. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed in µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.[18]
-
Table 1. Expected Comparative Data from Acellular Antioxidant Assays
| Compound | DPPH IC50 (µM) | ABTS TEAC (µmol TE/µmol) | FRAP Value (µmol Fe²⁺/µmol) |
| Apigenin | Low (High Activity) | High | High |
| Apigenin-7-O-glucoside | Higher (Lower Activity) | Lower | Lower |
| Apigenin-7-O-(coumaroyl)-glucoside | Intermediate/Low | High/Very High | High/Very High |
| Trolox (Standard) | Reference Value | 1.0 | Reference Value |
Note: Values are illustrative. The acylated glucoside's activity can vary significantly based on the nature of the acyl group.
Part 2: Cell-Based Antioxidant Assay
While chemical assays are informative, they lack biological relevance. They do not account for a compound's ability to cross cell membranes, its stability in the cytoplasm, or its interaction with cellular metabolism.[20][21]
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures antioxidant activity within live cells.[20] Cells are co-incubated with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the antioxidant test compound. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. Then, a free radical generator (like AAPH) is added, which induces the production of reactive oxygen species (ROS). ROS oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[21][22][23]
-
Experimental Rationale: The CAA assay is the crucial next step, providing a more physiologically relevant measure of antioxidant efficacy.[23] It inherently accounts for bioavailability factors like membrane permeability and cellular metabolism, which are critical for determining if a compound can protect cells from oxidative stress. This is where the increased lipophilicity of acylated glucosides may confer a significant advantage over simple glucosides.
-
Detailed Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom cell culture plate and grow until they reach >90% confluence.[20][21]
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of DCFH-DA probe solution (e.g., 25 µM) to all wells.
-
Immediately add 50 µL of the test compounds or a standard (e.g., Quercetin) at various concentrations, prepared in the treatment medium.[20][21]
-
Incubate at 37°C in a CO₂ incubator for 60 minutes.[20]
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells.[24]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at ~538 nm with excitation at ~485 nm. Take readings every 5 minutes for 1 hour.[24]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control. The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. A higher CAA unit value indicates greater cellular antioxidant activity.
-
Table 2. Expected Comparative Data from the CAA Assay
| Compound | Cellular Antioxidant Activity (CAA Units at 25 µM) |
| Apigenin | Moderate-High |
| Apigenin-7-O-glucoside | Low (Poor cell uptake) |
| Apigenin-7-O-(coumaroyl)-glucoside | High (Enhanced uptake & activity) |
| Quercetin (Standard) | High |
Note: Values are illustrative. The enhanced lipophilicity of the acylated derivative is expected to improve cellular uptake and thus show higher activity than its non-acylated glucoside counterpart.
Synthesis and Interpretation: Connecting Structure to Function
When comparing apigenin to its acylated glucosides, a clear pattern is likely to emerge:
-
Aglycone vs. Glucoside: In purely chemical assays (DPPH, ABTS, FRAP), apigenin will likely outperform its simple glucoside derivative.[25] This is because the glycosylation at the 7-hydroxyl position masks a key functional group involved in antioxidant reactions.[7]
-
The Acylation Advantage: The introduction of an acyl group, particularly a phenolic acid, can dramatically alter this hierarchy. The acylated glucoside may show comparable or even superior activity to apigenin in chemical assays, as the acyl moiety contributes its own radical-scavenging or reducing power.[5][11]
-
The Cellular Context is Key: The most significant differences will likely be observed in the CAA assay. The poor membrane permeability of the highly polar apigenin glucoside will probably result in low cellular activity. In contrast, the increased lipophilicity of the acylated glucoside could enhance its ability to cross the cell membrane, leading to significantly higher intracellular antioxidant activity, potentially surpassing even the parent apigenin.
Conclusion
The antioxidant activity of a flavonoid is not a static property but is profoundly influenced by its molecular form. While apigenin is a potent antioxidant aglycone, its utility can be limited by low bioavailability.[2] Glycosylation improves solubility but often dampens direct antioxidant action. Acylation of these glucosides presents a compelling strategy to modulate these properties. By increasing lipophilicity and potentially adding a second antioxidant-active center, acylation can create derivatives with enhanced cellular uptake and superior protective effects in a biological context.
Therefore, a comprehensive evaluation using a combination of chemical and cell-based assays is imperative. This multi-assay approach provides the robust, validated data necessary to understand the structure-activity relationship and to identify the most promising candidates for further development in nutraceutical and pharmaceutical applications.
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Wang, M., et al. (2017). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2014). Indian Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Apigenin Glycosides
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of the flavonoid apigenin and its naturally occurring glycoside derivatives. We will dissect how the addition of sugar moieties alters physicochemical properties, bioavailability, and ultimately, therapeutic efficacy across key biological activities. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced bioactivities of these compounds.
Introduction: From Aglycone to Glycoside
Apigenin, a flavone found abundantly in fruits, vegetables, and herbs like parsley and chamomile, is celebrated for its low toxicity and wide-ranging pharmacological benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] In nature, apigenin rarely exists in its free (aglycone) form. It is typically found as glycosides, where the core apigenin structure is linked to one or more sugar units.[1]
The most common forms include O-glycosides, such as apigenin-7-O-glucoside, and C-glycosides, like vitexin (apigenin-8-C-glucoside) and isovitexin (apigenin-6-C-glucoside).[1][2][3] The nature and position of this glycosidic bond are not trivial modifications; they fundamentally dictate the molecule's behavior in biological systems. Understanding this relationship is critical for selecting the appropriate compound for therapeutic development and for interpreting experimental data.
Caption: Core apigenin structure and points of glycosylation.
Part 1: The Glycosidic Impact on Bioavailability and Pharmacokinetics
The primary role of glycosylation is to alter a molecule's physicochemical properties, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.
Causality Behind Experimental Observations: The poor water solubility of the apigenin aglycone is a major hurdle for its clinical application, leading to low absorption in the gastrointestinal tract.[2][4] Glycosylation is nature's solution to this problem. The addition of hydrophilic sugar moieties increases polarity and water solubility, enhancing the stability of the compound.[1][4]
However, this improved solubility comes at the cost of direct absorption. The human small intestine generally cannot absorb flavonoid glycosides directly.[5] Their metabolic fate, and thus their bioavailability, depends critically on the type of glycosidic linkage.
-
O-Glycosides: These are susceptible to hydrolysis by intestinal enzymes (β-glucosidases) located in the brush border of the small intestine or by gut microbiota. This process cleaves the sugar, releasing the apigenin aglycone, which is then sufficiently lipophilic to be absorbed. The specific sugar determines the site of absorption; for instance, apigenin-7-O-glucoside from chamomile tea is absorbed relatively quickly in the upper gastrointestinal tract, while more complex glycosides from parsley are absorbed more slowly in the lower tract.[6]
-
C-Glycosides: The direct carbon-carbon bond in C-glycosides is highly resistant to enzymatic hydrolysis in the small intestine.[7] Consequently, they may be absorbed intact to a small extent or, more commonly, pass to the colon where they are metabolized by the gut microbiota into smaller phenolic compounds before absorption.[1] This results in a delayed and often different metabolic profile compared to O-glycosides.
Caption: Differential metabolic pathways of apigenin glycosides.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Apigenin (Aglycone) | Apigenin O-Glycosides | Apigenin C-Glycosides |
| Water Solubility | Very Low[4] | High[4] | High |
| Stability | Less stable, prone to degradation[4] | More stable[4] | Very stable |
| Primary Form Absorbed | Aglycone | Aglycone (after hydrolysis) | Intact glycoside (minor) or microbial metabolites[1] |
| Primary Site of Absorption | Small Intestine | Small Intestine / Colon[6] | Colon[1] |
| Bioavailability Profile | Low due to poor solubility | Variable; depends on sugar moiety and hydrolysis rate[6] | Often lower and delayed; relies on gut microbiota |
Part 2: Comparative Analysis of Biological Activities
The structural differences between the aglycone and its glycosides directly translate to variations in biological activity. While the aglycone is often the "active" form that interacts with cellular targets, the glycoside form can possess its own unique activities or act as a prodrug.
Antioxidant Activity
Mechanism: The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms to scavenge free radicals. Key structural features for this activity include the presence of hydroxyl (-OH) groups and the C2-C3 double bond in the C-ring.[8]
Structure-Activity Relationship:
-
Aglycone vs. Glycosides: In direct chemical assays (e.g., DPPH), the apigenin aglycone consistently demonstrates higher radical scavenging activity than its glycosides.[8] This is because glycosylation, particularly at the C7-OH position, masks a key hydroxyl group, reducing its ability to donate a hydrogen atom.
-
In Vivo Context: While the aglycone is more potent in vitro, the superior bioavailability of certain glycosides can lead to significant antioxidant effects in vivo after they are metabolized back to the aglycone.[7]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Relative Activity (Illustrative) | Key Structural Feature |
| Apigenin (Aglycone) | Highest[8] | Free C7-OH group available for H-donation. |
| Apigenin-7-O-glucoside | Lower | C7-OH group is blocked by the sugar moiety. |
| Vitexin (C-glycoside) | Lower | Although C7-OH is free, the bulky sugar at C8 may cause steric hindrance. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for comparing the antioxidant potential of apigenin and its glycosides.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of apigenin, apigenin-7-O-glucoside, and vitexin in a suitable solvent like DMSO or ethanol.
-
Prepare a series of dilutions for each test compound to determine the IC50 value.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilution (or control/blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: I (%) = ((A_blank - A_sample) / A_blank) * 100.
-
The IC50 value (the concentration required to inhibit 50% of the DPPH radical) is determined by plotting the inhibition percentage against the compound concentration.
-
-
Trustworthiness: The inclusion of a known antioxidant (ascorbic acid) as a positive control validates the assay's responsiveness. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
Mechanism: Apigenin exerts potent anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[2] This is often achieved by suppressing key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][9]
Caption: Apigenin's inhibition of the NF-κB signaling pathway.
Structure-Activity Relationship:
-
Aglycone Dominance: Studies directly comparing the aglycone to its C-glycosides have shown that apigenin itself is a powerful inhibitor of NO production and the expression of iNOS and COX-2 enzymes in macrophage cells. In the same assays, vitexin and isovitexin were found to be inactive.[10] This suggests that for this specific mechanism, the aglycone structure is essential.
-
O-Glycoside Activity: The story is more complex for O-glycosides. Apigenin-7-glycoside has been shown to possess anti-inflammatory effects by inhibiting the MAPK and NF-κB pathways.[3] This indicates that after hydrolysis to the aglycone in situ, it can become active. The efficacy would therefore depend on the rate of metabolic conversion.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of compounds to suppress inflammatory responses in a cellular model.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of apigenin or its glycosides for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
Cell Viability (MTT Assay):
-
Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity. A compound is only considered a true anti-inflammatory agent if it reduces NO at non-toxic concentrations. This step provides self-validation for the results.
-
Anticancer Activity
Mechanism: Apigenin's anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[11] It modulates numerous signaling pathways critical for cancer progression, including PI3K/Akt, MAPK, and NF-κB.[11][12][13]
Structure-Activity Relationship:
-
Shared Cytotoxicity: Both apigenin and its glycosides, such as apigenin-7-O-glucoside, have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HCT116).[14][15]
-
Structural Requirements: SAR studies suggest that the C2-C3 double bond and the hydroxyl group at the C-5 position are favorable for anticancer activity, particularly for inhibiting cancer resistance proteins.[16] Since these features are present in both the aglycone and its common glycosides, both can exhibit activity.
-
Delivery and Metabolism: The choice between aglycone and glycoside can be strategic. A glycoside might serve as a more stable prodrug, releasing the active aglycone at the tumor site, potentially improving therapeutic outcomes.
Table 3: Comparative Anticancer Activity (Illustrative IC50 Values)
| Compound | Cell Line | IC50 (µM) | Key Finding |
| Apigenin | HCT116 (Colon) | ~40-60 | Demonstrates clear dose-dependent cytotoxicity.[14] |
| Apigenin-7-O-glucoside | HCT116 (Colon) | ~40-80 | Also cytotoxic, with potency comparable to the aglycone in some studies.[14] |
| Apigenin | PC-3 (Prostate) | ~25-50 | Inhibits NF-κB activation and induces cell cycle arrest.[11] |
Enzyme Inhibition (α-Glucosidase)
Mechanism: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can slow glucose absorption, helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.[17][18]
Structure-Activity Relationship:
-
Aglycone Potency: Apigenin is a potent, non-competitive inhibitor of α-glucosidase, with reported IC50 values in the low micromolar range.[17][18][19]
-
Negative Impact of Glycosylation: General SAR studies on flavonoids have consistently shown that glycosylation of hydroxyl groups decreases the inhibitory activity against α-glucosidase.[17] The free hydroxyl groups are critical for binding to the enzyme.
-
Contrasting Activities: Interestingly, the opposite trend is seen for other enzymes. For instance, the C-glycoside isovitexin was a more potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—enzymes relevant to Alzheimer's disease—than the apigenin aglycone.[10]
Conclusion: A Synthesis of Structure and Function
The structure-activity relationship of apigenin glycosides is a nuanced interplay between intrinsic activity and bioavailability.
-
The Aglycone's Intrinsic Potency: For biological activities that rely on direct interaction with enzymes or scavenging free radicals, the apigenin aglycone often exhibits the highest potency in in vitro assays (e.g., antioxidant activity, α-glucosidase inhibition). The presence of a sugar moiety can mask the very functional groups responsible for this activity.
-
Glycosylation as a Modulator of Delivery: Glycosylation is not merely an inactivating modification. It is a critical natural strategy to enhance solubility and stability, effectively creating a prodrug.[4][15] The improved pharmacokinetics can lead to significant in vivo effects once the aglycone is released at its site of action.
-
The O- vs. C-Glycoside Distinction: The type of glycosidic bond is a key determinant of the metabolic pathway and therapeutic outcome.
-
O-Glycosides act as conventional prodrugs, hydrolyzed in the small intestine to release the active aglycone.
-
C-Glycosides are more stable, leading to a distinct ADME profile that relies on colonic microbiota. This can result in different biological effects, as seen in their superior activity against cholinesterases compared to the aglycone.[10]
-
For drug development professionals, the choice is not simply "which is better," but "which is best for the intended application." For topical or direct applications where solubility is less of a concern, the aglycone may be superior. For oral delivery targeting systemic inflammation or cancer, a carefully selected O-glycoside might provide the optimal balance of stability and bioavailability. For modulating the gut-brain axis or targeting colonic health, the unique metabolic fate of C-glycosides presents an exciting therapeutic avenue.
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Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. National Institutes of Health. [Link]
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The absorption, distribution, metabolism, and elimination of apigenin. ResearchGate. [Link]
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Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. MDPI. [Link]
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Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. National Institutes of Health. [Link]
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Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. National Institutes of Health. [Link]
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Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. ResearchGate. [Link]
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Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids. ACS Publications. [Link]
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Summary of structure-activity relationships for apigenin analogues. ResearchGate. [Link]
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Apigenin And Its Anticancer Activity By Using Molecular Docking. Journal of Survey in Fisheries Sciences. [Link]
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The chemical structures of luteolin and apigenin for structure-activity relationship analysis. ResearchGate. [Link]
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Effects of C-glycosylation on anti-diabetic, anti-Alzheimer's disease and anti-inflammatory potential of apigenin. Food and Chemical Toxicology. [Link]
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Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
This guide provides an in-depth analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside. In the absence of a published spectrum for this specific, complex flavonoid, this document synthesizes established fragmentation principles from its constituent substructures—the apigenin aglycone, the glycosidic linkage, and the p-coumaroyl acyl groups. By comparing its expected fragmentation to that of simpler, related flavonoids, we can construct a reliable, predictive model for its structural elucidation. This approach is fundamental for researchers in natural product chemistry, metabolomics, and drug discovery who routinely encounter novel or uncharacterized acylated glycosides.
Introduction: The Structural Challenge
This compound is a complex flavone glycoside. Its structure comprises a central apigenin aglycone linked at the 7-position to a glucose molecule. This glucose is further esterified with two p-coumaric acid moieties at the 2'' and 6'' positions. The molecular formula is C₃₉H₃₂O₁₄, with a monoisotopic mass of 724.1796 Da.
The structural complexity arises from the multiple, labile linkages: one O-glycosidic bond and two ester bonds. Tandem mass spectrometry (MS/MS) is the premier technique for sequencing these components by inducing controlled fragmentation and analyzing the resulting product ions. Understanding the hierarchical cleavage of these bonds is key to confident identification. Typically, analysis is performed in negative ion mode (ESI-), which provides high sensitivity and clear fragmentation for phenolic compounds. The expected deprotonated precursor molecule [M-H]⁻ will be observed at m/z 723.1723.
Caption: Structural components of the target molecule.
Comparative Fragmentation Analysis: A Predictive Approach
The fragmentation of a complex molecule can be predicted by understanding how its simpler analogues behave. We will build our analysis from the ground up.
2.1. The Aglycone: Apigenin When the apigenin aglycone ([Y₀]⁻, m/z 269) is subjected to MS/MS, it undergoes a characteristic retro-Diels-Alder (RDA) reaction, cleaving the C-ring. This produces diagnostic fragment ions that confirm the identity of the core flavone structure[1][2]. For example, cleavage across the 1/3 bonds of the C-ring can produce a fragment at m/z 117[3].
2.2. The Glycoside: Apigenin-7-O-glucoside For simple flavonoid O-glycosides, the most facile cleavage occurs at the O-glycosidic bond[3][4]. In MS/MS analysis of Apigenin-7-O-glucoside ([M-H]⁻ at m/z 431), the dominant fragmentation pathway is the neutral loss of the glucose moiety (162.05 Da), producing the intense aglycone ion [Y₀]⁻ at m/z 269[5].
2.3. The Acyl Group: The p-Coumaroyl Moiety Acylated flavonoids introduce ester linkages, which are also highly susceptible to cleavage under CID conditions. The p-coumaroyl group has a mass of 146.04 Da (as a neutral loss of C₉H₆O₂ via cleavage of the ester bond)[6][7]. In mono-acylated glucosides, it is common to observe the loss of the acyl group, the sugar, or the combined acylated sugar[7][8].
2.4. Predicted Fragmentation of this compound
Based on the principles above, we can predict a multi-step fragmentation pathway for the target molecule ([M-H]⁻ at m/z 723.17). The ester bonds are generally more labile than the glycosidic bond, suggesting a sequential loss of the p-coumaroyl groups will be a primary pathway.
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"Validating the neuroprotective mechanism of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside"
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A Comparative Guide to the Bioactivity of Apigenin-7-O-glucoside and its Acylated Derivative, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, continue to garner significant attention within the scientific community for their vast therapeutic potential. Among these, apigenin and its glycosidic forms are particularly noteworthy for their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of two closely related compounds: Apigenin-7-O-glucoside and its acylated counterpart, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside.
This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their known biological effects, supported by available experimental data. We will delve into the structural nuances that differentiate these molecules and how these differences, particularly the presence of coumaroyl groups, are likely to influence their bioactivity.
Chemical Structures and the Significance of Acylation
Apigenin-7-O-glucoside is a flavone glycoside where a glucose molecule is attached to the apigenin backbone at the 7-hydroxyl position.[1] In contrast, this compound is a more complex derivative where two p-coumaric acid moieties are esterified to the glucose sugar of Apigenin-7-O-glucoside.[2] This acylation significantly alters the molecule's physicochemical properties.
The addition of acyl groups, such as coumaroyl moieties, generally increases the lipophilicity of the flavonoid glycoside.[3] This enhanced lipophilicity can lead to improved cell membrane permeability and potentially greater bioavailability, which in turn may amplify its biological effects.[3] However, the impact of acylation is not uniform across all biological activities and is highly dependent on the specific assay and the target being investigated.[3] Modifications in the chemical structure of flavonoids, including acylation, can lead to significant differences in their biological effects.[4]
Comparative Bioactivity Analysis
While direct head-to-head comparative studies on the bioactivities of this compound and Apigenin-7-O-glucoside are limited, we can infer and compare their potential therapeutic applications based on existing research on each compound and the principles of flavonoid structure-activity relationships.
Antioxidant Activity
Apigenin-7-O-glucoside has demonstrated significant antioxidant and reactive oxygen species (ROS) scavenging activity.[4] It has been shown to protect against free radical-induced oxidative damage.[5]
Anti-inflammatory Activity
Apigenin-7-O-glucoside is known to possess anti-inflammatory properties.[7]
This compound: Acylation has been shown to improve the anti-inflammatory activities of some flavonoids by up to 30 times.[3] Studies on a similar mono-acylated apigenin glucoside, Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside, have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] This suggests that the di-coumaroyl derivative likely possesses significant anti-inflammatory potential, possibly acting through the modulation of inflammatory signaling pathways like NF-κB.[8]
Cytotoxic and Anti-Cancer Activity
Apigenin-7-O-glucoside has been shown to be more effective than its aglycone, apigenin, in reducing the viability of colon cancer (HCT116) cells and inducing cell death.[3][9] Treatment with Apigenin-7-O-glucoside led to chromatin condensation and the formation of apoptotic bodies in HCT116 cells at lower concentrations than apigenin.[3]
This compound: A new acylated apigenin glucoside, apigenin-7-O-(6''-butyryl-beta-glucopyranoside), has been isolated and shown to have cytotoxic effects.[7] The increased lipophilicity due to acylation may enhance the cellular uptake of the compound, potentially leading to greater cytotoxic activity against cancer cells compared to the non-acylated glucoside.[3] However, without direct experimental data, this remains a hypothesis.
Antidiabetic Activity
Apigenin-7-O-glucoside: Information on the direct antidiabetic activity of Apigenin-7-O-glucoside is not as prevalent in the reviewed literature.
This compound: A study on a structurally related compound, apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, demonstrated promising antidiabetic activity through the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, with an inhibitory activity of 48.9% at a concentration of 100 µM. DPP-IV inhibitors are a class of oral antidiabetic agents.
It is important to note that in some cases of enzyme inhibition, the aglycone form of a flavonoid can be more active than its glycosylated and acylated derivatives, potentially due to steric hindrance within the enzyme's active site.[3]
Quantitative Data Summary
| Bioactivity | Compound | Assay | Result | Reference |
| Anticandidal | Apigenin-7-O-glucoside | MIC | 0.05 - 0.10 mg/mL | [3] |
| Cytotoxicity | Apigenin-7-O-glucoside | MTT (HCT116 cells) | More effective than apigenin | [3][9] |
| Antidiabetic | Apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside | DPP-IV Inhibition | 48.9% inhibition at 100 µM |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging ability of the test compounds.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (Apigenin-7-O-glucoside and this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 517 nm) using a microplate reader. A decrease in absorbance indicates DPPH radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium and seed them in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. This involves mixing the supernatant with Griess reagents A and B, leading to a colorimetric reaction that can be quantified by measuring the absorbance at around 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the target cancer cell line (e.g., HCT116) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The bioactivities of these apigenin derivatives are mediated through various cellular signaling pathways. For instance, the anti-inflammatory effects are often linked to the inhibition of the NF-κB pathway, which regulates the expression of pro-inflammatory genes.
Caption: Proposed inhibitory mechanism of acylated apigenin glucosides on the LPS-induced inflammatory pathway.
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of Apigenin-7-O-glucoside and its di-acylated derivative. While Apigenin-7-O-glucoside has been more extensively studied, the structural characteristics of this compound suggest it holds significant promise as a potent bioactive agent, particularly in the realms of antioxidant, anti-inflammatory, and potentially anti-cancer and antidiabetic applications.
The addition of two p-coumaroyl groups is expected to enhance its lipophilicity, which may lead to improved cellular uptake and bioavailability, thereby potentiating its biological effects. However, it is crucial to underscore the necessity for direct, head-to-head comparative studies to quantitatively assess the bioactivities of these two compounds. Future research should focus on determining the IC50 values of this compound in a range of standardized bioassays to provide a clearer, data-driven comparison. Such studies will be invaluable for elucidating the full therapeutic potential of this complex natural product and guiding its future development as a potential pharmaceutical or nutraceutical agent.
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A Comparative Analysis of the Anti-inflammatory Effects of Flavonoid Glycosides: An In-Depth Guide for Researchers
In the ever-evolving landscape of drug discovery and natural product research, flavonoids have emerged as a prominent class of compounds exhibiting a wide array of pharmacological activities. Their anti-inflammatory potential, in particular, has garnered significant attention. This guide provides a comprehensive comparative study of the anti-inflammatory effects of different flavonoid glycosides, offering experimental insights and data-driven comparisons to inform future research and development. This document is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and therapeutic potential of these fascinating molecules.
Introduction: Flavonoids and the Significance of Glycosylation
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. In nature, flavonoids predominantly exist as glycosides, meaning they are attached to one or more sugar moieties.[1] This glycosylation significantly impacts their physicochemical properties, including solubility, stability, and bioavailability.[1] The type and position of the sugar molecule can profoundly influence the biological activity of the flavonoid, making a comparative study of different glycosides essential for understanding their therapeutic potential.[1][2]
The anti-inflammatory effects of flavonoids are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3][4] This guide will delve into the comparative anti-inflammatory efficacy of prominent flavonoid glycosides, with a focus on derivatives of quercetin, kaempferol, and luteolin.
Key Inflammatory Pathways Modulated by Flavonoid Glycosides
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Two of the most critical pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Flavonoid glycosides have been shown to exert their anti-inflammatory effects by targeting these key signaling cascades.[3][5][6]
The NF-κB pathway is a central regulator of inflammation.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9]
The MAPK pathway comprises a series of protein kinases that regulate a wide range of cellular processes, including inflammation.[10][[“]] The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Activation of these kinases leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which in turn promotes the expression of inflammatory mediators.[6] Flavonoids can interfere with these pathways at various points, leading to a reduction in the inflammatory response.[12]
Below is a diagram illustrating the general mechanism of action of flavonoid glycosides on the NF-κB and MAPK signaling pathways.
Caption: Flavonoid glycosides inhibit key inflammatory signaling pathways.
Comparative In-Vitro Anti-inflammatory Activity
The anti-inflammatory effects of flavonoid glycosides are commonly evaluated in vitro using cell-based assays. A widely used model involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the flavonoid glycosides is then assessed by measuring their ability to inhibit the production of key inflammatory mediators.
| Flavonoid Glycoside | Aglycone | Sugar Moiety | In-Vitro Model | Key Findings | Reference |
| Quercetin-3-O-glucoside (Isoquercitrin) | Quercetin | Glucose | LPS-stimulated RAW 264.7 macrophages | Significantly inhibited NO, PGE2, TNF-α, and IL-6 production. | [13] |
| Quercetin-3-O-rutinoside (Rutin) | Quercetin | Rutinose | LPS-stimulated RAW 264.7 macrophages | Showed dose-dependent reduction of NO, PGE2, TNF-α, and IL-6. Similar in vitro efficacy to rutin glycoside despite differences in antioxidant activity. | [14] |
| Kaempferol-3-O-rhamnoside | Kaempferol | Rhamnose | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and TNF-α production. The aglycone, kaempferol, generally showed stronger activity. | [15][16] |
| Kaempferol-3-O-rutinoside | Kaempferol | Rutinose | LPS-stimulated RAW 264.7 macrophages | Demonstrated potent inhibition of inflammatory mediators, mediated through the NF-κB and MAPK pathways. | [17] |
| Luteolin-7-O-glucoside (Cynaroside) | Luteolin | Glucose | THP-1 cells | Significantly inhibited the expression of TNF-α and IL-6. | [18] |
| Luteolin-7-O-glucuronide | Luteolin | Glucuronic acid | LPS-stimulated microglial cells | Effectively suppressed the production of NO and pro-inflammatory cytokines. | [19] |
| Orientin (Luteolin-8-C-glucoside) | Luteolin | C-Glucose | THP-1 cells | Strongly inhibited TNF-α, IL-6, and IL-1β expression by down-regulating the NF-κB signaling pathway. | [18] |
Key Insights from In-Vitro Data:
-
Aglycone vs. Glycoside: In many studies, the flavonoid aglycone (the non-sugar part) exhibits more potent anti-inflammatory activity in vitro than its corresponding glycoside.[2][15][16] This is often attributed to the smaller size and increased lipophilicity of the aglycone, allowing for easier cell membrane penetration.[5]
-
Role of the Sugar Moiety: The type and linkage of the sugar moiety play a crucial role. For instance, C-glycosides like orientin have shown potent anti-inflammatory effects, suggesting that the C-glycosidic bond may confer unique biological properties.[18][20] The nature of the sugar can also influence bioavailability, with glucosides often being more readily absorbed than rutinosides.[21][22]
-
Mechanism of Action: The inhibitory effects of these glycosides are consistently linked to the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.[17][18][23]
In-Vivo Experimental Models for Assessing Anti-inflammatory Activity
While in-vitro assays provide valuable mechanistic insights, in-vivo models are essential for evaluating the therapeutic potential of flavonoid glycosides in a whole-organism context.[24] These models help to assess not only the anti-inflammatory efficacy but also the pharmacokinetics and potential toxicity of the compounds.
Commonly used in-vivo models for acute inflammation include:
-
Carrageenan-Induced Paw Edema: This is a widely used model to screen for anti-inflammatory drugs.[25] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[25]
-
Croton Oil-Induced Ear Edema: This model is used to assess the topical anti-inflammatory activity of compounds.[26]
-
Acetic Acid-Induced Vascular Permeability: This model measures the ability of a compound to reduce the leakage of fluid and proteins from blood vessels, a hallmark of acute inflammation.[27]
For chronic inflammation, models such as cotton pellet-induced granuloma and adjuvant-induced arthritis are employed.[24][26]
A study on a dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model showed that topical application of isoquercitrin (quercetin-3-O-glucoside) reduced skin lesions, epidermal hyperplasia, and the concentration of inflammatory cytokines and chemokines.[28][29][30] These effects were comparable to the commercial drug tacrolimus.[28][29]
Experimental Protocols: Step-by-Step Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for two common in-vitro assays used to evaluate the anti-inflammatory effects of flavonoid glycosides.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid glycosides for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol details the quantification of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Collect the cell culture supernatant from the NO production assay (or a parallel experiment).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., TNF-α, IL-6). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokines in the samples. Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the effect of flavonoid glycosides on the protein expression of key inflammatory enzymes.
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Conclusion and Future Directions
The comparative analysis of flavonoid glycosides reveals a complex interplay between their chemical structure and anti-inflammatory activity. While aglycones often show greater potency in in-vitro settings, the glycosidic moiety is a critical determinant of in-vivo efficacy due to its influence on bioavailability. The modulation of the NF-κB and MAPK signaling pathways remains a central mechanism for the anti-inflammatory effects of these compounds.
Future research should focus on:
-
Direct Comparative Studies: More head-to-head studies comparing a wider range of flavonoid glycosides under standardized experimental conditions are needed to establish a clearer structure-activity relationship.
-
Bioavailability and Metabolism: Elucidating the metabolic fate of different flavonoid glycosides is crucial for understanding their in-vivo activity.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for inflammatory diseases.
This guide provides a foundational understanding of the comparative anti-inflammatory effects of flavonoid glycosides. By leveraging this knowledge and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of these remarkable natural compounds.
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Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC - PubMed Central. Available at: [Link]
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Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - MDPI. Available at: [Link]
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Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PubMed Central. Available at: [Link]
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Targeting NF-κB and NLRP3 Inflammasome Pathways with Flavonoids in Obesity-Related Diabetes - Research Output Journals |. Available at: [Link]
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Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC - PubMed Central. Available at: [Link]
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Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PubMed. Available at: [Link]
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(PDF) Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - ResearchGate. Available at: [Link]
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Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC. Available at: [Link]
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A Comparative Guide to the 2D NMR-Based Structural Confirmation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
This guide provides a comprehensive, in-depth analysis of the structural elucidation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a complex natural flavonoid. We will explore how multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for unambiguously confirming its intricate molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern structural analysis techniques.
Introduction: The Structural Puzzle of a Complex Flavonoid
This compound is a naturally occurring flavonoid glycoside.[1][2] Its structure comprises an apigenin core linked to a glucose molecule at the 7-position, which is further acylated by two p-coumaroyl groups at the 2'' and 6'' positions of the glucose moiety. While 1D NMR (¹H and ¹³C) provides initial clues, the overlapping signals and complex coupling patterns inherent in such a large molecule (C₃₉H₃₂O₁₄) make unambiguous assignment challenging.[2] Two-dimensional (2D) NMR techniques are essential to piece together the connectivity puzzle, offering a definitive confirmation of the structure.[3][4][5]
This guide will compare and explain the roles of three key 2D NMR experiments—COSY, HSQC, and HMBC—in the structural confirmation process. We will demonstrate how the data from each experiment provides unique and complementary information, leading to a self-validating structural assignment.
The Power of 2D NMR: A Multi-faceted Approach
One-dimensional NMR spectra can be thought of as a projection of a molecule's magnetic environment onto a single axis. In complex molecules, this often leads to signal crowding and ambiguity. 2D NMR resolves this by spreading the information across two frequency axes, revealing correlations between different nuclei.[3][6][7]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The ¹H-¹H COSY experiment is the foundational tool for identifying proton-proton coupling networks. It reveals which protons are directly connected through two or three bonds (²J or ³J coupling). This is invaluable for piecing together individual spin systems within the molecule, such as the glucose unit and the aromatic rings of the apigenin and coumaroyl moieties.[6][7]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[7][8] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily distinguished, proton signals. It is a crucial step in building the carbon skeleton of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the overall structure of complex molecules. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J), and sometimes even four bonds (⁴J).[4][8][9] These long-range correlations act as the "glue" that connects the individual spin systems identified by COSY, allowing for the definitive placement of the glucose and coumaroyl groups onto the apigenin core.[6]
Experimental Workflow for Structural Confirmation
A logical and systematic approach is key to successfully elucidating the structure of this compound using 2D NMR.
Sample Preparation and Data Acquisition
-
Sample Preparation : A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical to ensure good signal resolution and to avoid exchange of labile protons (e.g., hydroxyls) if their observation is desired.
-
1D NMR Acquisition : High-resolution ¹H and ¹³C NMR spectra are acquired first. These provide the fundamental chemical shift information that will be correlated in the 2D experiments.
-
2D NMR Acquisition : A standard suite of 2D NMR experiments is performed:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
The workflow for data acquisition and initial analysis is depicted below.
Caption: Initial NMR data acquisition and assignment workflow.
Data Interpretation: A Step-by-Step Confirmation
The true power of this approach lies in the synergistic interpretation of the data from all experiments.
Assembling the Fragments with COSY and HSQC
-
Apigenin Core : The COSY spectrum will show correlations between H-6 and H-8 on the A-ring, and a distinct A₂B₂ system for H-2'/H-6' and H-3'/H-5' on the B-ring. The isolated H-3 singlet will also be evident.
-
Glucose Moiety : A continuous network of COSY correlations will be observed from H-1'' to H-6'', allowing for the assignment of all protons in the sugar ring.
-
p-Coumaroyl Groups : Each of the two coumaroyl groups will display an AX system for the trans-olefinic protons (H-7'''/H-8''' and H-7''''/H-8'''') and an A₂B₂ system for the aromatic protons (H-2'''/H-6''' & H-3'''/H-5''' and H-2''''/H-6'''' & H-3''''/H-5'''').
The HSQC spectrum is then used to assign the chemical shifts of the carbons directly attached to these protons.
Connecting the Pieces with HMBC
The HMBC spectrum provides the crucial long-range correlations that link these fragments together.
-
Glycosylation Site (C-7) : A key HMBC correlation will be observed between the anomeric proton of the glucose (H-1'') and the C-7 of the apigenin core. This unequivocally confirms the point of glycosylation.
-
Acylation Sites (C-2'' and C-6'') :
-
A correlation between H-2'' of the glucose and the carbonyl carbon (C-9''') of one p-coumaroyl group will be present.
-
A correlation between the H-6'' protons of the glucose and the carbonyl carbon (C-9'''') of the second p-coumaroyl group will be observed.
-
These HMBC correlations are the definitive evidence for the placement of the two coumaroyl groups on the glucose moiety. The logical flow of structural elucidation using 2D NMR is illustrated below.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Comparative Data Summary
The following table summarizes the expected key 2D NMR correlations that would confirm the structure of this compound.
| Moiety | Key Protons | COSY Correlations | Key HMBC Correlations |
| Apigenin | H-6 | H-8 | C-5, C-7, C-10 |
| H-2', H-6' | H-3', H-5' | C-2, C-4' | |
| Glucose | H-1'' | H-2'' | C-7 (Apigenin) |
| H-2'' | H-1'', H-3'' | C-9''' (p-Coumaroyl-1) | |
| H-6'' | H-5'' | C-9'''' (p-Coumaroyl-2) | |
| p-Coumaroyl | H-7''' | H-8''' | C-2''', C-6''', C-9''' |
Conclusion: An Unambiguous Structural Confirmation
The structural elucidation of complex natural products like this compound is a challenging task that cannot be reliably accomplished with 1D NMR alone. A comprehensive analysis using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a self-validating system for structural confirmation. The COSY and HSQC experiments allow for the confident assignment of individual molecular fragments, while the HMBC experiment provides the crucial long-range connectivity information that pieces the entire puzzle together. This multi-faceted approach represents the gold standard in modern natural product chemistry, ensuring the highest level of scientific integrity and trustworthiness in structural assignment.
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Gümüşay, Ö., et al. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. Available at: [Link]
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Lenny, S., et al. (2013). Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. ResearchGate. Available at: [Link]
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Tavakoli, J., et al. (2022). 1H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. ResearchGate. Available at: [Link]
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Tang, D., et al. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. National Center for Biotechnology Information. Available at: [Link]
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Lenny, S., et al. (2013). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Semantic Scholar. Available at: [Link]
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Tavakoli, J., et al. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, and Allium cepa L. Journal of Medicinal Plants. Available at: [Link]
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PubChem. (n.d.). Apigenin 7-O-glucoside. National Center for Biotechnology Information. Available at: [Link]
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Quan, X., et al. (2020). Chemical structure of apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside. ResearchGate. Available at: [Link]
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Reddy, M. V. B., et al. (2022). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Ukaaz Publications. Available at: [Link]
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سفراء العلم & وصانعي التميز. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]
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Ben-Abdallah, M., et al. (2023). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Acylated Flavonoid Quantification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of prevalent analytical methods for the quantification of acylated flavonoids. For researchers engaged in drug discovery, natural product chemistry, and pharmacokinetic studies, the selection of a robust, accurate, and reliable analytical method is paramount. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by a review of validation data and established protocols.
Introduction: The Challenge of Acylated Flavonoid Quantification
Acylated flavonoids, a diverse group of plant secondary metabolites, exhibit a wide range of pharmacological activities. Their structural complexity, arising from the attachment of various acyl groups to the flavonoid backbone, presents significant analytical challenges. Accurate quantification is crucial for understanding their therapeutic potential, ensuring product quality, and conducting meaningful biological assays. The choice of analytical methodology directly impacts the reliability and comparability of experimental data.
Cross-validation of analytical methods is a critical process to ensure that a new or modified method yields results equivalent to an established, validated method.[1] This is essential for method transfer between laboratories, modernization of analytical workflows, and ensuring the long-term consistency of data.[2]
Core Principles of Analytical Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:[3][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4][6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for acylated flavonoid quantification depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used and robust technique for the analysis of flavonoids.[7][8] It offers a good balance of performance, cost-effectiveness, and ease of use.
-
Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (typically a C18 column) and a mobile phase.[7] Detection is based on the absorption of UV-Vis light by the flavonoids.[9]
-
Strengths:
-
Well-established and widely available.
-
Relatively low cost of instrumentation and operation.
-
Robust and reliable for routine analysis.[10]
-
-
Limitations:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for flavonoid analysis.[11][12]
-
Principle: After chromatographic separation, analytes are ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured.[12] This provides both quantitative and qualitative information.
-
Strengths:
-
Limitations:
-
Higher instrumentation and maintenance costs.
-
Matrix effects can influence ionization efficiency, potentially affecting accuracy.
-
Requires more specialized expertise for operation and data interpretation.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical technology, offering superior speed, resolution, and sensitivity for flavonoid analysis.[15][16]
-
Principle: UPLC utilizes columns with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC.[2] Tandem mass spectrometry (MS/MS) provides an additional level of selectivity and structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions.[13]
-
Strengths:
-
Dramatically reduced run times, leading to higher sample throughput.[2]
-
Superior resolution, allowing for the separation of closely related isomers.[2]
-
Exceptional sensitivity and specificity, ideal for trace-level quantification.[17]
-
Provides structural information for compound confirmation and identification.[17]
-
-
Limitations:
-
Highest initial investment and operational costs.
-
Requires advanced user expertise for method development and data analysis.
-
Susceptible to matrix effects, necessitating careful method validation.
-
Cross-Validation Workflow
The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure they produce equivalent results.[1]
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections describe generalized experimental protocols for the quantification of acylated flavonoids using HPLC-UV and UPLC-MS/MS.
Sample Preparation (General)
A critical initial step for analyzing acylated flavonoids in complex matrices such as plant tissues or biological fluids involves extraction and clean-up.
-
Plant Tissues: Samples are often lyophilized, ground to a fine powder, and then extracted with an appropriate solvent, such as methanol or ethanol, often with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.[1] The mixture is typically sonicated or vortexed and then centrifuged to separate the supernatant containing the flavonoids.[1]
-
Biological Fluids (e.g., Plasma): For pharmacokinetic studies, protein precipitation is a common sample clean-up step. This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest from the complex biological matrix.[18]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.[7]
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[7][10]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[8][9]
-
Detection: The UV detector is set to a wavelength corresponding to the maximum absorbance of the target acylated flavonoids, often around 280 nm or 350 nm.[9][10]
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations.
UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[19]
-
Stationary Phase: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[19]
-
Mobile Phase: Similar to HPLC, but with a faster gradient and higher flow rate.[13]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[13]
-
Data Analysis: Peak areas are integrated, and concentrations are calculated based on the calibration curve.
Performance Comparison Data
The following table summarizes typical performance characteristics for the quantification of acylated flavonoids using the described analytical methods. These values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | LC-MS | UPLC-MS/MS |
| Linearity (r²) | > 0.99[10] | > 0.99[11] | > 0.99[13] |
| LOD | ng/mL range | pg/mL to ng/mL range[20] | pg/mL range[13] |
| LOQ | ng/mL range | pg/mL to ng/mL range[20] | pg/mL range[13] |
| Accuracy (% Recovery) | 90-110%[21] | 85-115%[21] | 95-105% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Run Time | 20-40 min | 10-20 min | < 10 min[22] |
Conclusion and Recommendations
The choice of analytical method for acylated flavonoid quantification is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV remains a valuable and cost-effective tool for routine quality control and for the analysis of relatively high-concentration samples.
-
LC-MS offers a significant increase in sensitivity and selectivity, making it suitable for the analysis of more complex samples and for compound identification.
-
UPLC-MS/MS provides the highest level of performance in terms of speed, resolution, and sensitivity, and is the method of choice for demanding applications such as bioanalysis, metabolomics, and trace-level quantification.[16]
Cross-validation is an indispensable step when transitioning between these methods to ensure data continuity and reliability.[2] By carefully considering the strengths and limitations of each technique and following established validation guidelines, researchers can generate high-quality, reproducible data for their studies on acylated flavonoids.
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Acylated Apigenin Glycosides
This guide provides a detailed comparative analysis of the therapeutic potential of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside and its closely related analogue, Apigenin-7-O-β-D-(6''-p-coumaroyl)-glucopyranoside. Drawing from peer-reviewed experimental data, we will dissect their efficacy in controlled cellular environments (in vitro) and translate these findings to the complex biological systems of whole organisms (in vivo). The objective is to offer researchers and drug development professionals a clear, evidence-based perspective on the mechanistic actions and therapeutic promise of these natural flavonoids.
Introduction: Beyond Apigenin - The Role of Acylation
Apigenin, a well-studied flavone found in various plants, is known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its clinical utility is often hampered by poor water solubility and low oral bioavailability.[2] Nature's solution to this challenge lies in glycosylation and acylation, modifications that alter the molecule's physicochemical properties. This guide focuses on a specific acylated derivative, This compound , and its mono-acylated counterpart, Apigenin-7-O-β-D-(6''-p-coumaroyl)-glucopyranoside (hereafter referred to as APG for simplicity, as denoted in several key studies). The addition of p-coumaroyl groups not only influences solubility and stability but can also enhance biological activity, creating compounds with distinct therapeutic profiles.
In Vitro Efficacy: Unveiling Cellular Mechanisms
In vitro studies are fundamental to elucidating the direct effects of a compound on cellular and molecular pathways, free from the metabolic and systemic complexities of a living organism. Research into these acylated apigenin glycosides has revealed potent activity across various cell-based models.
Anti-inflammatory and Cytoprotective Activity
The primary mechanism observed in vitro is the potent suppression of inflammatory and oxidative stress pathways. In models of ischemia/reperfusion injury, APG demonstrates significant cytoprotective effects.
-
Cardiomyocyte Protection: In neonatal rat cardiomyocytes subjected to oxygen and glucose deprivation/reoxygenation (OGD/R), a model mimicking ischemic injury, pretreatment with APG significantly increased cell viability and reduced the leakage of lactate dehydrogenase (LDH), a key indicator of cell damage.[3][4]
-
Neuronal Protection: Similarly, in PC12 cells and primary cortical neurons exposed to OGD/R, APG promoted cell viability, reduced LDH release, and decreased apoptotic cell death.[5][6]
The causality behind this protection lies in the modulation of key signaling cascades. APG was found to inhibit the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[3][4] This action effectively shuts down the downstream production of inflammatory cytokines like TNF-α and IL-6.
Antioxidant Mechanisms
Oxidative stress is a critical driver of cell death in ischemic injury. APG has been shown to bolster endogenous antioxidant defenses.
-
Nrf2 Activation: APG treatment in primary cortical neurons increased the nuclear translocation of Nrf2 (NF-E2-related factor 2), a master regulator of antioxidant response.[6] This effect was mediated through the phosphorylation of GSK-3β.
-
SOD Up-regulation: In PC12 cells, APG increased the levels of manganese superoxide dismutase (Mn-SOD), a crucial mitochondrial antioxidant enzyme, via phosphorylation of STAT3.[5]
Enzyme Inhibition
Direct inhibition of specific enzymes is another therapeutic avenue. Apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, a structural isomer of the titular compound, demonstrated promising antidiabetic potential by inhibiting dipeptidyl peptidase-IV (DPP-IV) with an inhibitory activity of 48.9% at a 100 µM concentration.[7]
Data Summary: In Vitro Efficacy
| Assay/Model | Cell Type | Key Target/Mediator | Outcome | Effective Concentration | Reference |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Neonatal Rat Cardiomyocytes | LDH Release, Apoptosis | Reduced cell injury and death | Not specified | [3][4] |
| OGD/R | PC12 Cells | Cell Viability, LDH Release | Increased viability, reduced damage | 0.4 µg/ml | [5] |
| OGD/R | Rat Primary Cortical Neurons | Cell Viability, Apoptosis | Increased viability, reduced apoptosis | 4 µM | [6] |
| OGD/R | PC12 Cells & Primary Neurons | NF-κB, Nrf2, STAT3 | Inhibition of NF-κB, Activation of Nrf2 & STAT3 | 0.4 µg/ml - 4 µM | [3][5][6] |
| DPP-IV Enzyme Inhibition Assay | N/A (Enzyme) | Dipeptidyl Peptidase-IV | 48.9% Inhibition | 100 µM | [7] |
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol is a self-validating system to model ischemic injury in cultured cells. The removal of oxygen and glucose simulates the ischemic core, while their reintroduction mimics reperfusion, which paradoxically induces significant oxidative stress and inflammatory damage.
-
Cell Culture: Plate primary cortical neurons or cardiomyocytes in appropriate culture medium and allow them to adhere and grow to ~80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of APG (e.g., 2 µM, 4 µM, 8 µM) or a vehicle control for a specified period (e.g., 4 hours) before inducing OGD.[6]
-
Induction of OGD: Wash the cells three times with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).
-
Hypoxia: Place the cells in the glucose-free solution inside a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for a duration mimicking severe ischemia (e.g., 2 hours for neurons, 8 hours for cardiomyocytes).[4][6]
-
Reoxygenation: Remove the cells from the hypoxic chamber, replace the glucose-free medium with the original complete culture medium, and return them to a normoxic incubator (95% air, 5% CO₂) for a period simulating reperfusion (e.g., 2-24 hours).
-
Endpoint Analysis: Assess cell viability using an MTT assay, measure LDH release in the supernatant to quantify cell death, and perform Western blotting for key signaling proteins (e.g., phospho-IκB-α, nuclear Nrf2) to determine mechanistic effects.
Visualization: Key Signaling Pathways Modulated by APG
Below are diagrams illustrating the key anti-inflammatory and antioxidant pathways targeted by acylated apigenin glycosides in vitro.
Caption: APG activates the Nrf2 antioxidant defense pathway.
In Vivo Efficacy: Performance in Whole Organism Models
While in vitro data provides mechanistic clues, in vivo studies are the true test of a compound's therapeutic efficacy, accounting for absorption, distribution, metabolism, and excretion (ADME). APG has demonstrated remarkable protective effects in preclinical animal models of ischemic injury.
Neuroprotection in Ischemic Stroke Models
The translation from cell culture to animal models of stroke has been successful.
-
Rodent Stroke Models: In both a transient middle cerebral artery occlusion (MCAO) model in rats and a bilateral common carotid artery occlusion model in mice, administration of APG after reperfusion significantly improved neurological outcomes. [5]* Reduced Brain Damage: The treatment led to a measurable reduction in infarct volume in rats and an increased number of surviving neurons in the hippocampal CA1 region of mice. [5][6]This neuroprotective effect was directly linked to the antioxidant mechanisms observed in vitro, with APG treatment reducing levels of oxidative stress markers like MDA and increasing antioxidant enzyme activity in the brain tissue. [5]
Cardioprotection in Myocardial Infarction Models
APG's cardioprotective effects have also been validated in vivo.
-
Myocardial Ischemia/Reperfusion (MI/RI) Model: In a rat model where the left anterior descending coronary artery was ligated, treatment with APG significantly reduced the myocardial infarct size by 16.2% and improved heart tissue morphology. [3][8]* Biomarker Reduction: The treatment lowered serum levels of cardiac injury enzymes (CK-MB, LDH) and decreased the concentration of pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase (MPO) activity in the heart tissue. [3]These systemic and local anti-inflammatory effects corroborate the NF-κB inhibition seen in vitro.
Data Summary: In Vivo Efficacy of APG
| Animal Model | Condition | Dosage & Route | Key Outcomes | Reference |
| SD Rat | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg (i.p.) | Reduced infarct volume, improved neurological score | [5][6] |
| C57B6 Mouse | Bilateral Common Carotid Artery Occlusion | 50 mg/kg (i.p.) | Increased neuronal survival, improved neurological score | [5] |
| SD Rat | Myocardial Ischemia/Reperfusion | 100 mg/kg (i.p.) | Reduced infarct size (16.2%), decreased CK-MB & LDH, lowered TNF-α & IL-6 | [3][8] |
Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard and reproducible surgical procedure to induce focal cerebral ischemia (stroke) in rodents, allowing for the evaluation of neuroprotective agents.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully ligate the distal ECA and the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
-
Ischemia: Maintain the occlusion for a period of 2 hours to induce a significant ischemic insult. [6]4. Reperfusion and Treatment: After 2 hours, withdraw the filament to allow reperfusion. Administer APG (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the onset of reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia and monitoring.
-
Endpoint Analysis (at 24-48h):
-
Neurological Scoring: Evaluate motor deficits using a standardized neurological scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
Visualization: In Vivo Experimental Workflow
Caption: Typical timeline for an MCAO stroke model experiment.
Comparative Analysis: Bridging the Bench and the Bedside
The strength of the data on APG lies in the remarkable consistency between the in vitro and in vivo findings.
-
Mechanistic Correlation: The inhibition of the NF-κB pathway and reduction of inflammatory markers observed in cardiomyocyte cultures directly translate to the decreased cytokine levels and reduced infarct size seen in the MI/RI rat model. [3]Likewise, the activation of the Nrf2 and STAT3/Mn-SOD antioxidant pathways in neuronal cell lines provides a clear molecular basis for the reduced infarct volume and improved neurological function in stroke models. [5][6]* Dose Consideration: The effective in vitro concentrations (e.g., 0.4 µg/mL or ~0.55 µM for the mono-coumaroyl glycoside) are well within a plausible range to be achieved systemically with the in vivo dosages (50-100 mg/kg) used, suggesting a direct pharmacological effect. [3][5]The liposolubility of APG is believed to aid its passage across the blood-brain barrier, a critical factor for its observed neuroprotective effects. [5]* Translational Potential: The fact that APG is effective even when administered after the ischemic event (at the onset of reperfusion) is highly significant from a clinical standpoint. This mimics a realistic therapeutic window for conditions like stroke and heart attack, where treatment begins after the damage has started.
Conclusion and Future Directions
The evidence strongly supports that Apigenin-7-O-β-D-(6''-p-coumaroyl)-glucopyranoside (APG) is a potent cytoprotective agent with significant therapeutic potential for ischemic injuries. The data for its di-acylated and isomeric cousins, while less extensive, suggests a class effect for acylated apigenin glycosides in modulating key enzymatic and inflammatory pathways.
-
Summary of Efficacy: APG demonstrates consistent and mechanistically linked efficacy, transitioning from protecting isolated cells in vitro to reducing tissue damage and improving functional outcomes in vivo. Its dual action as a potent anti-inflammatory and antioxidant agent makes it a compelling therapeutic candidate.
-
Future Research: Further investigation is warranted in several areas. Comprehensive pharmacokinetic and toxicological studies are necessary next steps toward clinical translation. Furthermore, exploring the efficacy of the di-acylated form, this compound, in these same in vivo models is crucial to determine if the addition of a second coumaroyl group enhances its protective effects.
This guide underscores the value of a correlated in vitro and in vivo approach. The data collectively paints a promising picture for acylated apigenin glycosides as a new frontier in the treatment of cardiovascular and neurological diseases.
References
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Salehi, B., Venditti, A., Sharifi-Rad, M., et al. (2019). The Therapeutic Potential of Apigenin. International Journal of Molecular Sciences. Available at: [Link]
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Wang, Y., Tian, L., Zhang, W., et al. (2020). Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology. Available at: [Link]
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Ma, Y., Wang, Y., Zhang, W., et al. (2020). Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation. Aging. Available at: [Link]
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Wang, Y., Tian, L., Zhang, W., et al. (2020). Apigenin-7- O-β-d-(6″- p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. PubMed. Available at: [Link]
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Sewidan, N., Al-Qerem, W., Al-Sagheer, A., et al. (2020). In-Vitro Studies on Selected Jordanian Plants as Dipeptidyl Peptidase-IV Inhibitors for Management of Diabetes Mellitus. International Journal of Pharmaceutical Research. Available at: [Link]
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Zhang, Y., Wang, Y., Zhang, W., et al. (2018). Apigenin-7-O-β-d-(-6″-p-coumaroyl)-glucopyranoside pretreatment attenuates myocardial ischemia/reperfusion injury via activating AMPK signaling. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, ensuring the safety of personnel and the protection of our environment. While this specific compound is a natural product, adherence to established chemical disposal protocols is paramount.
Hazard Assessment and Classification
According to multiple safety data sheets, Apigenin 7-O-glucoside is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] It does not meet the criteria for classification in accordance with Regulation (EC) No 1272/2008.[3] Furthermore, it is not identified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[3]
Key Safety Information for Apigenin 7-O-glucoside (as a proxy):
-
Health Hazards: Not classified as a skin or respiratory sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[3] No specific target organ toxicity has been identified for single or repeated exposure.[3]
-
Environmental Hazards: Not classified as hazardous to the aquatic environment.[3]
-
Physical Hazards: Considered a combustible solid, but not flammable.[6]
Despite the low hazard profile of the parent glucoside, it is best practice to handle this compound with the standard care afforded to all laboratory chemicals. The addition of two p-coumaroyl groups is unlikely to significantly alter the toxicological profile, but it is a prudent measure to manage it as a chemical waste stream.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize any potential exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from any accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from potential contamination. |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be self-validating by adhering to established principles of laboratory chemical waste management.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid form of this compound, including residual amounts in weighing boats or containers, and place it in a designated "Non-Halogenated Solid Chemical Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Non-Halogenated Liquid Chemical Waste" container. Do not mix with halogenated solvents.[7]
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are lightly contaminated with the compound should be placed in a designated solid waste pail for incineration.[8]
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label that includes the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound". Avoid abbreviations.
-
The concentration of the compound in solution.
-
The solvent(s) used.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition.[7]
Step 4: Final Disposal
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
-
Follow all institutional procedures for waste pickup and documentation. Remember that the generator of the waste is responsible for it from "cradle-to-grave".[9][10]
Crucially, do not dispose of this compound down the drain. [3][7] While the parent glucoside is not classified as environmentally hazardous, this practice is contrary to good laboratory practice for chemical waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound and related materials.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE: Don appropriate PPE before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Place the contained spill material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Seek Medical Attention: If there is any personal exposure, wash the affected area thoroughly with water and seek medical advice.[4]
Conclusion
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and safety. While this compound is not expected to be highly hazardous, treating it as a regulated chemical waste stream ensures compliance with safety protocols and environmental regulations. By following the detailed procedures in this guide, researchers can confidently manage this compound from benchtop to final disposal, upholding the highest standards of laboratory practice.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Apigenin-7-glucoside. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Apigenin 7-O-glucoside. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Chen, J., et al. (n.d.). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. PMC - NIH. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
Commonwealth of Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthocyanin. Retrieved from [Link]
-
EGLE Classroom. (2021, August 9). Hazardous Waste 101 [Video]. YouTube. Retrieved from [Link]
-
Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
University of Essex. (2022, March). Laboratory Waste Disposal Handbook. Retrieved from [Link]
Sources
- 1. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 芹甙元-7-葡萄糖苷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. essex.ac.uk [essex.ac.uk]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. dnr.mo.gov [dnr.mo.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. When handling novel or specialized compounds like Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, for which a specific Safety Data Sheet (SDS) may not be readily available, a proactive and informed approach to personal protection is essential. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounding its recommendations in the known properties of the compound's constituent molecules and the best practices for handling fine chemical powders.
Our safety paradigm is built on a risk assessment derived from the compound's structure. This compound is an esterified glycoside of apigenin. While specific toxicological data for this complex molecule is scarce, we must analyze the known hazards of its primary components: apigenin and p-coumaric acid, to establish a robust safety protocol.
A Composite Hazard Profile: Rationale for Precaution
A thorough risk assessment necessitates examining the building blocks of our target compound.
-
Apigenin: The parent flavonoid, apigenin, is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] This immediately establishes the need for comprehensive skin, eye, and respiratory protection.
-
p-Coumaric Acid: This phenolic acid, which forms the two coumaroyl esters in the molecule, is also considered a hazardous substance. It is an irritant to the eyes, skin, and respiratory system.[2][3] Some sources also indicate a potential for skin sensitization and a possible risk of impaired fertility, warranting a highly cautious approach to prevent any direct contact.[2]
-
Glycosides & Powdered Form: While many glycosides are considered safe for long-term use in appropriate doses, their handling in a pure, powdered form presents distinct physical hazards.[4] Fine powders are easily aerosolized, creating a significant inhalation risk.[5][6] Furthermore, dust can settle on surfaces, leading to unintentional contact and cross-contamination.
Core PPE Recommendations: A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound. The specific level of respiratory protection may be adjusted based on the procedure, as detailed in the subsequent sections.
-
Respiratory Protection: The primary route of exposure for a powdered chemical is inhalation.[5] At a minimum, a NIOSH-approved N95 (or FFP2 equivalent) disposable respirator should be used when handling small quantities in a well-ventilated area. For tasks that generate more dust, such as weighing or bulk transfers, a higher level of protection is required.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against airborne particles.[7] Standard safety glasses with side shields do not offer sufficient protection from fine dust. When handling larger quantities or when there is a significant risk of dust generation, a full-face shield should be worn over the chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for hand protection. Ensure gloves are inspected for defects before use and are of a suitable thickness. Given that p-coumaric acid can cause skin irritation, proper glove-removal technique is critical to avoid contaminating the skin.[2]
-
Body Protection: A clean, knee-length laboratory coat with full-length sleeves and a fully fastened front is required. For procedures involving larger quantities (e.g., >1 gram) or with a high likelihood of dust generation, disposable coveralls worn over normal work clothes provide superior protection.[5] Closed-toe shoes are mandatory in any laboratory setting.[7]
Operational Protocols: Matching PPE to the Task
Effective safety protocols are not one-size-fits-all; they are dynamic and adapt to the specific risks of each laboratory procedure. The following table outlines the recommended PPE levels for common tasks involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Powder | Work within a certified chemical fume hood, powder containment hood, or glove box. If not possible, a powered air-purifying respirator (PAPR) is required. | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Laboratory Coat |
| Preparing Solutions | Work within a certified chemical fume hood. If handling only the final, dilute solution outside a hood, an N95/FFP2 respirator is the minimum. | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat |
| Cell Culture/Assay | Standard laboratory ventilation. N95/FFP2 respirator recommended if handling stock solutions. | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat |
| Spill Cleanup | N95/FFP2 respirator for small spills. PAPR for large spills. | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Laboratory Coat or Disposable Coveralls |
Step-by-Step Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is a critical procedure to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat or coveralls.
-
Respiratory Protection: Fit your respirator, ensuring a proper seal.
-
Eye Protection: Put on your chemical splash goggles and, if necessary, your face shield.
-
Hand Protection: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated chemical waste container.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat and remove it by rolling it inside-out, ensuring the contaminated exterior is contained. Hang it in its designated place or dispose of it if it is a disposable coverall.
-
Respiratory Protection: Remove your respirator last, touching only the straps.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal Plan
Proper handling extends to the entire lifecycle of the chemical, including cleanup and waste.
-
Spills: Do not dry sweep spilled powder, as this will aerosolize the particles. For small spills, gently cover with a damp paper towel, then wipe from the outside in. For larger spills, use a HEPA-filtered vacuum cleaner designated for chemical waste. The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous chemical waste.
-
Waste Disposal: All solid waste contaminated with the compound (e.g., used gloves, weigh boats, disposable PPE) must be placed in a sealed, clearly labeled hazardous waste container. Liquid waste should be collected in a designated, sealed, and labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.[8]
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these rigorous safety protocols, researchers can handle this compound with confidence, ensuring personal safety while advancing the frontiers of science.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leapchem.com [leapchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 9. kmpharma.in [kmpharma.in]
- 10. extrasynthese.com [extrasynthese.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
